1-(3-Isopropylphenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-propan-2-ylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8(2)10-5-4-6-11(7-10)9(3)12/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTHSLNJXAEHQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Isopropylphenyl)ethanone for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(3-Isopropylphenyl)ethanone, a key aromatic ketone intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical characteristics, spectral data, and reactivity of this compound, offering field-proven insights and detailed experimental protocols.
Introduction and Significance
This compound, also known as 3'-isopropylacetophenone, is an aromatic ketone with the chemical formula C₁₁H₁₄O. Its structure, featuring a benzene ring substituted with an acetyl group and an isopropyl group at the meta position, makes it a valuable building block in organic synthesis. The presence of the ketone functional group and the isopropyl substituent influences its reactivity and physical properties, making it a versatile precursor for a variety of more complex molecules.
In the realm of pharmaceutical development, substituted acetophenones are crucial intermediates.[1] The specific substitution pattern of this compound offers unique steric and electronic properties that can be exploited in the design and synthesis of novel therapeutic agents. A particularly significant application lies in its potential for conversion to chiral alcohols through asymmetric hydrogenation, yielding enantiomerically pure building blocks for the synthesis of complex, biologically active molecules.[2][3]
Physicochemical and Spectral Properties
A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in a laboratory setting.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O | [2] |
| Molecular Weight | 162.23 g/mol | [2] |
| CAS Number | 40428-87-3 | [4] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 229.1 ± 9.0 °C at 760 mmHg | [4] |
| Density | 0.9 ± 0.1 g/cm³ | [4] |
| Flash Point | 86.6 ± 13.7 °C | - |
| Refractive Index | 1.502 | - |
| Solubility | Insoluble in water, soluble in organic solvents like ethanol and ether. | - |
Spectral Analysis
Detailed spectral analysis is crucial for the identification and characterization of this compound. While experimentally obtained spectra are the gold standard, predictive models and analysis of analogous compounds provide valuable insights.
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, isopropyl, and acetyl protons.
-
Aromatic Protons (δ 7.2-7.8 ppm): The four protons on the benzene ring will appear as a complex multiplet in this region. The meta-substitution pattern will lead to distinct coupling patterns.
-
Isopropyl Methine Proton (δ 2.9-3.1 ppm): The single proton of the isopropyl group (CH) will appear as a septet due to coupling with the six methyl protons.
-
Acetyl Methyl Protons (δ 2.6 ppm): The three protons of the acetyl group (CH₃) will appear as a sharp singlet.
-
Isopropyl Methyl Protons (δ 1.2-1.3 ppm): The six protons of the two methyl groups of the isopropyl moiety will appear as a doublet due to coupling with the methine proton.
The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.
-
Carbonyl Carbon (δ ~198 ppm): The ketone carbonyl carbon is significantly deshielded and will appear at a high chemical shift.
-
Aromatic Carbons (δ 125-150 ppm): The six carbons of the benzene ring will show distinct signals in this region. The carbon attached to the isopropyl group (C-3) and the carbon attached to the acetyl group (C-1) will have characteristic shifts.
-
Isopropyl Methine Carbon (δ ~34 ppm): The CH carbon of the isopropyl group.
-
Acetyl Methyl Carbon (δ ~27 ppm): The methyl carbon of the acetyl group.
-
Isopropyl Methyl Carbons (δ ~24 ppm): The two equivalent methyl carbons of the isopropyl group.
The IR spectrum is particularly useful for identifying the carbonyl group.
-
C=O Stretch (1680-1700 cm⁻¹): A strong, sharp absorption band in this region is characteristic of an aromatic ketone.[5] Conjugation with the benzene ring lowers the stretching frequency compared to aliphatic ketones.[5]
-
Aromatic C-H Stretch (3000-3100 cm⁻¹): Weak to medium bands corresponding to the sp² C-H bonds of the benzene ring.[5]
-
Aliphatic C-H Stretch (2850-3000 cm⁻¹): Bands corresponding to the sp³ C-H bonds of the isopropyl and acetyl groups.
-
Aromatic C=C Stretch (1450-1600 cm⁻¹): Several bands of variable intensity due to the vibrations of the benzene ring.[5]
Electron ionization mass spectrometry (EI-MS) will lead to fragmentation of the molecular ion.
-
Molecular Ion Peak (M⁺, m/z = 162): The peak corresponding to the intact molecule.
-
Base Peak (m/z = 147): Loss of a methyl group ([M-15]⁺) from the acetyl moiety is a common fragmentation pathway for acetophenones, leading to a stable acylium ion. This is often the most intense peak in the spectrum.
-
Fragment at m/z = 119: Loss of the isopropyl group ([M-43]⁺).
-
Fragment at m/z = 43: The acetyl cation ([CH₃CO]⁺).
Synthesis and Reactivity
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of cumene (isopropylbenzene).
Friedel-Crafts Acylation of Cumene
This electrophilic aromatic substitution reaction involves the reaction of cumene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[6] The isopropyl group is a weak ortho-, para-director; however, the meta-isomer is also formed and can be the desired product under certain conditions or separated from the isomeric mixture.
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Cumene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 eq) dissolved in anhydrous dichloromethane via the dropping funnel to the stirred suspension.
-
After the addition is complete, add cumene (1.0 eq) dissolved in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Key Reactions and Reactivity
The reactivity of this compound is primarily governed by the ketone functional group and the aromatic ring.
-
Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol, 1-(3-isopropylphenyl)ethanol, using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Asymmetric Hydrogenation: Of particular interest in drug development is the rhodium-catalyzed asymmetric hydrogenation of this compound.[2] This reaction can produce the corresponding chiral (R)- or (S)-1-(3-isopropylphenyl)ethanol with high enantiomeric excess. These chiral alcohols are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals.[3]
-
Reactions at the α-Carbon: The methyl group adjacent to the carbonyl is acidic and can be deprotonated with a strong base to form an enolate. This enolate can then participate in various reactions, such as aldol condensations and alkylations, to form new carbon-carbon bonds.
-
Electrophilic Aromatic Substitution: The acetyl group is a deactivating, meta-directing group for further electrophilic aromatic substitution on the benzene ring.
Applications in Drug Development
Aromatic ketones, such as this compound, serve as pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] Their utility stems from the versatility of the ketone functional group, which can be transformed into a wide array of other functionalities.
The primary application of this compound in drug development is as a precursor to chiral alcohols. The synthesis of enantiomerically pure drugs is a critical aspect of modern pharmacology, as different enantiomers of a chiral drug can have vastly different biological activities and toxicities.
For instance, the chiral alcohol (R)-1-[3-(trifluoromethyl)phenyl]ethanol is a key intermediate in the synthesis of a neuroprotective compound.[3] By analogy, (R)- or (S)-1-(3-isopropylphenyl)ethanol, obtained from the asymmetric reduction of this compound, can serve as a valuable chiral building block for the synthesis of novel drug candidates with potentially improved efficacy and safety profiles. The isopropyl group can modulate the lipophilicity and metabolic stability of the final drug molecule, which are crucial pharmacokinetic properties.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[7] Therefore, the use of personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. All handling should be performed in a well-ventilated area or a fume hood.
Conclusion
This compound is a versatile aromatic ketone with significant potential as an intermediate in organic synthesis, particularly in the field of drug discovery and development. Its well-defined physicochemical and spectral properties, coupled with its accessible synthesis and diverse reactivity, make it a valuable tool for medicinal chemists. The ability to convert this compound into chiral alcohols through asymmetric hydrogenation opens up avenues for the development of novel, enantiomerically pure therapeutic agents. This guide provides a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
- 1. docs.chemaxon.com [docs.chemaxon.com]
- 2. This compound | 40428-87-3 | QBA42887 [biosynth.com]
- 3. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:40428-87-3 | Chemsrc [chemsrc.com]
- 5. app.studyraid.com [app.studyraid.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 1-(3-Isopropylphenyl)ethanone (CAS: 40428-87-3) for Advanced Research and Development
Introduction
1-(3-Isopropylphenyl)ethanone, also known as 3'-isopropylacetophenone, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a substituted phenyl ring, provides a versatile scaffold for the development of more complex molecules. For researchers in medicinal chemistry and drug development, this compound represents a key starting material for synthesizing a range of target structures, particularly chiral alcohols, which are prevalent in many active pharmaceutical ingredients (APIs). This guide offers a comprehensive technical overview of its synthesis, characterization, reactivity, and applications, grounded in established chemical principles and methodologies.
Physicochemical and Safety Data
A thorough understanding of a compound's physical properties and safety profile is foundational for its effective and safe use in a laboratory setting.
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized below. These values are critical for planning reactions, purification procedures, and storage.
| Property | Value | Reference(s) |
| CAS Number | 40428-87-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄O | [1][2][3] |
| Molecular Weight | 162.23 g/mol | [1][2] |
| Boiling Point | 229.1 ± 9.0 °C at 760 mmHg | [3][4] |
| Density | 0.9 ± 0.1 g/cm³ | [3][4] |
| Flash Point | 86.6 ± 13.7 °C | [3][4] |
| Physical Form | Liquid or solid/semi-solid | [5] |
| Purity | Typically ≥97% | [6][7] |
| Storage | Sealed in a dry place at room temperature or refrigerated | [8] |
| InChI Key | JYTHSLNJXAEHQT-UHFFFAOYSA-N | [8] |
Safety and Handling
This compound is associated with specific health hazards. Adherence to appropriate safety protocols is mandatory.
-
GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][8]
-
GHS Pictogram : GHS07 (Exclamation mark).[8]
-
Signal Word : Warning.[8]
-
Precautionary Statements :
-
Prevention : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[6]
-
Response : P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
-
-
Handling : Use only in a well-ventilated area, such as a chemical fume hood. Avoid contact with skin, eyes, and clothing.[6]
-
Storage : Store in a tightly closed container in a well-ventilated place.[6]
Synthesis and Purification
The most direct and industrially relevant method for preparing this compound is the Friedel-Crafts acylation of cumene (isopropylbenzene).
Recommended Synthetic Protocol: Friedel-Crafts Acylation
This procedure is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto the aromatic ring.[9] The isopropyl group on the starting material, cumene, is an ortho-, para-director; however, steric hindrance from the bulky isopropyl group favors the formation of the para-isomer (4-isopropylacetophenone) as the major product. The meta-isomer, our target compound, is typically formed as a minor product. Separation of these isomers is a critical step in the purification process.
Step-by-Step Protocol:
-
Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and an addition funnel.
-
Reagent Charging : Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath.
-
Reactant Addition : Add a solution of cumene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in the same dry solvent to the addition funnel.
-
Reaction Execution : Add the cumene/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C. The causality here is critical: slow addition prevents a runaway reaction and minimizes side-product formation. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Quenching : Carefully and slowly pour the reaction mixture over crushed ice. This hydrolyzes the aluminum chloride complex and quenches the reaction. Perform this step in a fume hood, as HCl gas is evolved.
-
Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. The acid wash removes any remaining aluminum salts, while the bicarbonate wash neutralizes any residual acid.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification : The resulting crude product will be a mixture of isomers (primarily para and meta, with some ortho). Separation is best achieved by fractional distillation under reduced pressure or by column chromatography on silica gel, using a non-polar eluent system like hexane/ethyl acetate.[10][11]
Reaction Mechanism: Friedel-Crafts Acylation
The mechanism involves two key stages: the formation of a highly electrophilic acylium ion and the subsequent electrophilic attack on the aromatic ring.
Caption: Mechanism of Friedel-Crafts Acylation.
Spectroscopic and Analytical Characterization
Unambiguous identification of this compound requires a combination of spectroscopic techniques. While full spectra are proprietary, the expected data based on its structure and data from analogous compounds are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for each type of proton.
Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~7.8-7.3 Multiplet (m) 4H Aromatic protons (Ar-H) ~3.0 Septet (sept) 1H Isopropyl methine (CH) ~2.6 Singlet (s) 3H Acetyl methyl (COCH₃) | ~1.25 | Doublet (d) | 6H | Isopropyl methyls (CH(CH₃)₂) |
-
¹³C NMR : The carbon NMR would complement the proton data, confirming the carbon skeleton.
Chemical Shift (δ, ppm) Assignment ~198 Carbonyl (C=O) ~149 Aromatic C-isopropyl (ipso) ~137 Aromatic C-acetyl (ipso) ~125-131 Aromatic CH carbons ~34 Isopropyl methine (CH) ~27 Acetyl methyl (COCH₃) | ~24 | Isopropyl methyls (CH(CH₃)₂) |
Infrared (IR) Spectroscopy
The IR spectrum provides functional group information. An FTIR spectrum is available on SpectraBase.[12] Key expected absorption bands include:
-
~1685 cm⁻¹ : A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the aromatic ketone.
-
~3100-3000 cm⁻¹ : C-H stretching vibrations for the aromatic ring.
-
~2960-2870 cm⁻¹ : C-H stretching vibrations for the aliphatic isopropyl and methyl groups.
-
~1600, 1480 cm⁻¹ : C=C stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would show a distinct fragmentation pattern useful for structural confirmation. The mass spectrum for the isomeric 4-isopropylacetophenone shows characteristic fragments that can be extrapolated to the 3-isomer.[13]
-
Molecular Ion (M⁺) : m/z = 162, corresponding to the molecular weight (C₁₁H₁₄O).
-
Major Fragments :
-
m/z = 147 : [M-15]⁺, loss of a methyl group (•CH₃) from the acetyl group, forming a stable acylium ion. This is typically the base peak.
-
m/z = 119 : [M-43]⁺, loss of an isopropyl group (•CH(CH₃)₂).
-
m/z = 91 : [C₇H₇]⁺, likely a tropylium ion fragment resulting from further fragmentation.
-
m/z = 43 : [C₃H₇]⁺, the isopropyl cation.
-
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound lies primarily in the reactivity of its ketone functional group.
Key Transformation: Asymmetric Reduction
For pharmaceutical applications, the conversion of the prochiral ketone to a chiral alcohol is a highly significant transformation.[14] Rhodium-catalyzed asymmetric hydrogenation is an efficient method for producing the corresponding enantiomerically pure (S)- or (R)-1-(3-isopropylphenyl)ethanol.[2]
This transformation is crucial because the biological activity of many drugs is dependent on their stereochemistry. A single enantiomer often provides the desired therapeutic effect, while the other may be inactive or cause undesirable side effects.
Experimental Workflow: Rhodium-Catalyzed Asymmetric Hydrogenation
This workflow describes a general approach for the enantioselective reduction of the ketone, a process that can be scaled for producing chiral intermediates.[2]
Caption: Workflow for Asymmetric Synthesis of Chiral Alcohols.
Role as a Pharmaceutical Intermediate
Beyond its reduction, this compound is a scaffold that can be elaborated into more complex molecules. The ketone can undergo various reactions such as aldol condensations, Wittig reactions, or reductive aminations to build carbon-carbon or carbon-nitrogen bonds, forming the core of new chemical entities. Its presence in chemical supplier catalogs dedicated to pharmaceutical intermediates underscores its role in the drug discovery pipeline.[7][15] The development of novel synthetic routes using such building blocks is a continuous effort in the pharmaceutical industry to access new areas of chemical space.[16][17]
References
- 1. aobchem.com [aobchem.com]
- 2. This compound | 40428-87-3 | QBA42887 [biosynth.com]
- 3. This compound | CAS#:40428-87-3 | Chemsrc [chemsrc.com]
- 4. echemi.com [echemi.com]
- 5. 3′-iso-Propylacetophenone | CymitQuimica [cymitquimica.com]
- 6. aksci.com [aksci.com]
- 7. cyclicpharma.com [cyclicpharma.com]
- 8. This compound | 40428-87-3 [sigmaaldrich.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. openaccesspub.org [openaccesspub.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. 4-Isopropylacetophenone | C11H14O | CID 12578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. 40428-87-3|this compound|BLD Pharm [bldpharm.com]
- 16. pharmtech.com [pharmtech.com]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Weight of 1-(3-Isopropylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(3-Isopropylphenyl)ethanone, with a central focus on its molecular weight and the methodologies for its determination and verification. This document is intended to serve as a practical resource for researchers and professionals in drug development and organic synthesis, offering not just data, but the underlying scientific principles and validated experimental protocols.
Core Molecular Attributes of this compound
This compound, also known as 3'-isopropylacetophenone, is an aromatic ketone with significant applications as a building block in organic synthesis. A precise understanding of its molecular weight is fundamental to its use in stoichiometry, reaction kinetics, and the characterization of its derivatives.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₄O | [1][2][3] |
| Molecular Weight | 162.23 g/mol | [1][2][3] |
| Exact Mass | 162.1045 g/mol | [1] |
| CAS Number | 40428-87-3 | [1][2][3] |
The molecular weight is a critical parameter derived from the chemical formula, representing the sum of the atomic weights of its constituent atoms. This theoretical value is the cornerstone for all quantitative chemical work involving this compound.
Synthesis of this compound via Friedel-Crafts Acylation
The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of cumene (isopropylbenzene). This electrophilic aromatic substitution reaction provides a direct and efficient route to the target molecule. The following protocol is a self-validating system, designed for reproducibility and high yield.
Causality of Experimental Choices
-
Choice of Reactants: Cumene is the logical starting material as it possesses the required isopropylphenyl scaffold. Acetyl chloride serves as the acylating agent, introducing the acetyl group.
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) is a strong Lewis acid catalyst essential for generating the highly electrophilic acylium ion from acetyl chloride. A stoichiometric amount is often required as the product ketone can form a complex with the catalyst.
-
Solvent: Dichloromethane (CH₂Cl₂) is an appropriate solvent as it is relatively inert under the reaction conditions and effectively dissolves the reactants and intermediates.
-
Anhydrous Conditions: The exclusion of water is critical, as aluminum chloride reacts vigorously with water, which would deactivate the catalyst and halt the reaction.
-
Temperature Control: The initial cooling of the reaction mixture is necessary to control the exothermic reaction between aluminum chloride and acetyl chloride. Allowing the reaction to proceed to room temperature provides sufficient energy for the acylation to occur without promoting side reactions.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Catalyst Activation: Cool the suspension to 0°C in an ice bath.
-
Acylium Ion Formation: Slowly add a solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred suspension via the dropping funnel over 30 minutes.
-
Electrophilic Aromatic Substitution: Following the addition of acetyl chloride, add a solution of cumene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.
Experimental Verification of Molecular Weight
The theoretical molecular weight must be confirmed through experimental methods. Mass spectrometry is the definitive technique for this purpose.
Mass Spectrometry for Molecular Weight Determination
Mass spectrometry (MS) provides a direct measurement of the mass-to-charge ratio (m/z) of ions. For this compound, the molecular ion peak (M⁺) in the mass spectrum will confirm its molecular weight.
Predicted Fragmentation Pattern
Understanding the fragmentation pattern is key to interpreting the mass spectrum and provides structural confirmation. For this compound, the expected major fragmentation pathways upon electron ionization are:
-
α-cleavage: Loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion at m/z 147. This is often the base peak.
-
Benzylic cleavage: Loss of the acetyl group (•COCH₃) to form a fragment at m/z 119.
-
McLafferty Rearrangement is not expected as there is no γ-hydrogen available on a sufficiently long alkyl chain.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is the preferred method for the analysis of volatile compounds like this compound, providing both separation and identification.
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless injector, typically in split mode (e.g., 50:1) at 250°C.
-
Column: A non-polar capillary column (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
-
Data Interpretation Workflow
Caption: Workflow for GC-MS data analysis and molecular weight confirmation.
Spectroscopic Characterization: A Self-Validating System
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information that complements mass spectrometry data, creating a self-validating system for compound identification.
¹H NMR Spectroscopy
-
Expected Chemical Shifts (δ) and Multiplicities:
-
~7.8 ppm (singlet, 1H): Aromatic proton ortho to the acetyl group.
-
~7.6 ppm (doublet, 1H): Aromatic proton para to the isopropyl group.
-
~7.4 ppm (triplet, 1H): Aromatic proton meta to both groups.
-
~7.3 ppm (doublet, 1H): Aromatic proton ortho to the isopropyl group.
-
~3.0 ppm (septet, 1H): Methine proton of the isopropyl group.
-
~2.6 ppm (singlet, 3H): Methyl protons of the acetyl group.
-
~1.2 ppm (doublet, 6H): Methyl protons of the isopropyl group.
-
¹³C NMR Spectroscopy
-
Expected Chemical Shifts (δ):
-
~199 ppm: Carbonyl carbon (C=O).
-
~149 ppm: Aromatic carbon attached to the isopropyl group.
-
~137 ppm: Aromatic carbon attached to the acetyl group.
-
~130 ppm, ~128 ppm, ~126 ppm, ~125 ppm: Aromatic CH carbons.
-
~34 ppm: Methine carbon of the isopropyl group.
-
~27 ppm: Methyl carbon of the acetyl group.
-
~24 ppm: Methyl carbons of the isopropyl group.
-
Conclusion
The molecular weight of this compound is a fundamental constant, theoretically determined to be 162.23 g/mol . This in-depth guide has provided not only this core information but also the practical, field-proven methodologies for its synthesis and experimental verification. By integrating synthesis protocols with detailed analytical workflows for mass spectrometry and NMR spectroscopy, this document serves as a comprehensive and self-validating resource for scientists and researchers. The causality behind experimental choices has been elucidated to empower researchers to adapt and troubleshoot these methods effectively in their own laboratories.
References
An In-Depth Technical Guide to 1-(3-Isopropylphenyl)ethanone for Advanced Research
This guide provides a comprehensive technical overview of 1-(3-isopropylphenyl)ethanone, a versatile aromatic ketone. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis, analytical characterization, and potential applications, with a focus on providing actionable insights and robust methodologies.
Core Molecular Characteristics
This compound, also known as 3'-isopropylacetophenone, is an organic compound with the chemical formula C₁₁H₁₄O.[1][2] Its structure features an acetyl group attached to a benzene ring which is substituted with an isopropyl group at the meta position. This unique arrangement of functional groups imparts specific reactivity and physical properties that are of interest in synthetic and medicinal chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its behavior in various chemical environments and are crucial for designing synthetic routes, purification strategies, and formulation studies.
| Property | Value | Source |
| CAS Number | 40428-87-3 | [1][2] |
| Molecular Formula | C₁₁H₁₄O | [1][2] |
| Molecular Weight | 162.23 g/mol | [2] |
| Boiling Point | 229.1 ± 9.0 °C at 760 mmHg | [1] |
| Density | 0.9 ± 0.1 g/cm³ | [1] |
| Flash Point | 86.6 ± 13.7 °C | |
| Refractive Index | 1.502 | |
| LogP | 3.00 | [1] |
| PSA (Polar Surface Area) | 17.07 Ų | [1] |
Synthesis and Mechanistic Insights
The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of cumene (isopropylbenzene). This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry and allows for the direct introduction of an acyl group onto the benzene ring.
The Friedel-Crafts Acylation of Cumene
The reaction involves treating cumene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The isopropyl group is an ortho-, para-director; however, the steric hindrance of the bulky isopropyl group favors the formation of the para-substituted product, 4'-isopropylacetophenone, as the major isomer. The meta-isomer, this compound, is generally formed as a minor product. The ratio of isomers can be influenced by reaction conditions such as temperature and the choice of catalyst.
Diagram: Friedel-Crafts Acylation of Cumene
Caption: Synthesis of this compound via Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation of Cumene
This protocol provides a general procedure for the laboratory-scale synthesis of isopropylacetophenones. Note: This reaction should be performed in a well-ventilated fume hood, and all glassware should be thoroughly dried to prevent deactivation of the Lewis acid catalyst.
Materials:
-
Cumene (Isopropylbenzene)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition of acetyl chloride is complete, add cumene (1.0 equivalent) dropwise via the addition funnel, maintaining the temperature at 0 °C.
-
Once the addition of cumene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of isomers, can be purified by fractional distillation or column chromatography to isolate this compound.
Analytical Characterization
Accurate structural elucidation and purity assessment are paramount in chemical research. A combination of spectroscopic techniques is employed to characterize this compound.
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the methine and methyl protons of the isopropyl group. The splitting patterns and chemical shifts of the aromatic protons are characteristic of a 1,3-disubstituted benzene ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), and the carbons of the acetyl and isopropyl groups. |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretch of the ketone (typically around 1685 cm⁻¹), C-H stretching vibrations of the aromatic and aliphatic groups, and aromatic C=C stretching bands.[3] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (m/z = 162.23). Fragmentation patterns often show the loss of a methyl group (M-15) and an acetyl group (M-43). |
Diagram: Analytical Workflow for Characterization
Caption: A typical workflow for the synthesis, purification, and analysis.
Applications in Research and Drug Development
Substituted acetophenones are a class of compounds that have garnered significant interest in medicinal chemistry due to their versatile synthetic utility and their presence as a core scaffold in a variety of biologically active molecules.
Building Block in Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules. The ketone functionality can be readily transformed into a variety of other functional groups, and the aromatic ring can undergo further substitution reactions. For instance, it can be a precursor for the synthesis of chalcones, which are known to exhibit a wide range of pharmacological activities, including anti-inflammatory and antimicrobial properties.
Potential in Medicinal Chemistry
While specific applications of this compound in drug development are not extensively documented in publicly available literature, the broader class of isopropyl-substituted aromatic compounds has been explored for various therapeutic targets. The isopropyl group can modulate the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug design. Derivatives of this compound could be investigated for a range of biological activities, including but not limited to:
-
Enzyme Inhibition: The acetophenone moiety can serve as a scaffold for the design of enzyme inhibitors, where the isopropylphenyl group can interact with hydrophobic pockets in the active site of a target enzyme.
-
Receptor Antagonism/Agonism: Modification of the core structure could lead to compounds that interact with specific biological receptors.
-
Antimicrobial Agents: As mentioned, acetophenone derivatives are precursors to chalcones and other heterocyclic compounds with known antimicrobial properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
Conclusion
This compound is a valuable chemical entity with well-defined properties and synthetic accessibility. Its utility as a building block in organic synthesis and the potential for its derivatives in medicinal chemistry make it a compound of interest for further research and development. This guide provides a foundational understanding for scientists to effectively and safely utilize this compound in their research endeavors.
References
A Technical Guide to the Synthesis of 1-(3-Isopropylphenyl)ethanone
Executive Summary
1-(3-Isopropylphenyl)ethanone, also known as 3-isopropylacetophenone, is a valuable ketone intermediate in the synthesis of more complex organic molecules. Its synthesis presents a classic challenge in aromatic chemistry: achieving meta-substitution on a benzene ring bearing an activating alkyl group. Direct electrophilic acylation of the readily available starting material, cumene (isopropylbenzene), overwhelmingly favors substitution at the ortho and para positions, rendering this pathway ineffective for the desired isomer. This guide provides an in-depth exploration of robust and regioselective synthetic strategies to overcome this challenge. We will focus on a highly reliable Grignard-based methodology, beginning from a meta-functionalized precursor, and present a viable two-step alternative involving the oxidation of a secondary alcohol. The causality behind experimental choices, detailed step-by-step protocols, and process validation are central themes, providing researchers with a comprehensive framework for the successful synthesis of this target molecule.
Introduction and Strategic Overview
The Target Molecule: this compound
This compound is an aromatic ketone with the chemical formula C₁₁H₁₄O.[1][2] It serves as a key building block in medicinal chemistry and materials science.
| Property | Value | Reference |
| CAS Number | 40428-87-3 | [1][3][4] |
| Molecular Formula | C₁₁H₁₄O | [2][3] |
| Molecular Weight | 162.23 g/mol | [2][3] |
| Physical Form | Liquid | |
| Storage | Sealed in dry, room temperature | [1] |
The Synthetic Challenge: Regiocontrol
The core challenge in synthesizing this compound lies in controlling the position of substitution on the aromatic ring. The isopropyl group on a benzene ring is an activating, ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions.[5] Consequently, a standard Friedel-Crafts acylation of cumene with an acetylating agent like acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) will yield a mixture of 1-(2-isopropylphenyl)ethanone and 1-(4-isopropylphenyl)ethanone, with the meta-isomer being a negligible byproduct.
To achieve the desired meta-substitution pattern, a strategy must be employed that circumvents the directing effects of the isopropyl group. The most logical approach is to begin with a benzene ring that is already substituted at the 1 and 3 positions and then elaborate one of these substituents into the target functional group.
Retrosynthetic Analysis
Our retrosynthetic strategy disconnects the carbon-carbon bond between the acetyl group and the aromatic ring. This leads back to a 3-isopropylphenyl nucleophile (or its synthetic equivalent) and an acetyl electrophile. The most practical synthetic equivalent for the aryl nucleophile is a Grignard reagent, derived from 3-bromocumene.
Caption: Retrosynthetic analysis for this compound.
This analysis establishes the use of 3-bromocumene as a key starting material, thereby pre-defining the required meta-substitution pattern.
Primary Synthetic Pathway: Grignard Reagent Acylation
This pathway is the most direct and reliable method, leveraging the formation of a Grignard reagent from 3-bromocumene, followed by reaction with an appropriate acetylating agent.
Principle & Mechanism
The synthesis proceeds in two fundamental stages:
-
Grignard Reagent Formation: 3-Bromocumene undergoes an oxidative insertion reaction with magnesium metal in an anhydrous ether solvent to form 3-isopropylphenylmagnesium bromide. This reaction transforms the electrophilic aryl halide into a potent carbon nucleophile.[6]
-
Nucleophilic Acyl Substitution: The Grignard reagent attacks the electrophilic carbonyl carbon of an acylating agent, such as acetyl chloride. The reaction proceeds through a tetrahedral intermediate which then collapses, displacing the chloride leaving group to form the final ketone product.
Caption: Workflow for the Grignard-based synthesis pathway.
A critical aspect of this step is the choice of acylating agent. While acetyl chloride is effective, it can react with a second equivalent of the highly reactive Grignard reagent to form a tertiary alcohol byproduct. A superior, though more costly, alternative is the use of a Weinreb amide (N-methoxy-N-methylacetamide), which forms a stable chelated intermediate that resists further addition.
Experimental Protocol: Grignard Acylation
Disclaimer: This protocol is intended for qualified researchers and requires strict adherence to safety procedures, particularly the use of anhydrous conditions and inert atmospheres.
Materials & Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) |
| Magnesium Turnings | Mg | 24.31 | 24.0 |
| Iodine | I₂ | 253.81 | 1 crystal |
| 3-Bromocumene | C₉H₁₁Br | 199.09 | 20.0 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~60 mL |
| Acetyl Chloride | CH₃COCl | 78.50 | 20.0 |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | As needed |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed |
Procedure
-
Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of dry nitrogen to remove adsorbed moisture.
-
Grignard Initiation: Place magnesium turnings (24.0 mmol) and a small crystal of iodine in the flask. Add 10 mL of anhydrous diethyl ether.
-
Reagent Addition: Dissolve 3-bromocumene (20.0 mmol) in 20 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add approximately 1-2 mL of the bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.[7]
-
Grignard Formation: Once initiated, add the remaining 3-bromocumene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium.
-
Acylation: Cool the resulting dark gray Grignard solution to 0 °C in an ice bath. Dissolve acetyl chloride (20.0 mmol) in 15 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. A thick precipitate will form.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Quench the reaction by slowly pouring the mixture over 50 g of crushed ice in a beaker containing 50 mL of saturated aqueous ammonium chloride.[8]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with saturated sodium bicarbonate solution (1 x 30 mL) and then brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.
Alternative Pathway: Oxidation of 1-(3-isopropylphenyl)ethanol
This two-step approach also utilizes the 3-bromocumene precursor but proceeds via a secondary alcohol intermediate. It can be advantageous if precise control over the acylation step is challenging.
Principle & Mechanism
-
Alcohol Formation: The Grignard reagent (3-isopropylphenylmagnesium bromide), prepared as described previously, is reacted with acetaldehyde. Nucleophilic attack on the aldehyde carbonyl forms a secondary alkoxide, which is protonated during aqueous workup to yield 1-(3-isopropylphenyl)ethanol.
-
Oxidation: The secondary alcohol is then oxidized to the corresponding ketone. Various reagents can accomplish this transformation, with the choice often depending on scale, cost, and environmental considerations.[9][10]
Caption: Workflow for the synthesis via alcohol oxidation.
Comparison of Common Oxidizing Agents
| Oxidizing Agent | Conditions | Pros | Cons |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temp. | Mild, selective for 1°/2° alcohols, simple workup. | Chromium-based (toxic), requires stoichiometric amounts. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, <-60 °C | High yield, metal-free, mild conditions. | Requires cryogenic temperatures, produces dimethyl sulfide (foul odor). |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temp. | Fast, high yield, neutral pH, broad functional group tolerance. | Expensive, potentially explosive under heat/shock. |
Experimental Protocol: Oxidation with PCC
Procedure (Second Step Only)
-
Setup: In a round-bottomed flask under a nitrogen atmosphere, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂).
-
Addition: Dissolve 1-(3-isopropylphenyl)ethanol (1.0 equivalent), obtained from the Grignard reaction with acetaldehyde, in a small volume of CH₂Cl₂. Add this solution to the stirred PCC suspension in one portion.
-
Reaction: Stir the resulting dark brown mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Florisil to filter out the chromium salts.
-
Purification: Wash the filter cake thoroughly with additional diethyl ether. Combine the filtrates and concentrate the solvent using a rotary evaporator to yield the crude product, which can be further purified by distillation or chromatography as previously described.
Safety and Handling
-
Grignard Reagents: Highly reactive, moisture-sensitive, and can be pyrophoric. All reactions must be conducted under a dry, inert atmosphere (N₂ or Ar).[7]
-
Anhydrous Ethers (Diethyl Ether, THF): Extremely flammable and can form explosive peroxides upon storage. Use only fresh, inhibitor-stabilized solvents and work in a well-ventilated fume hood away from ignition sources.
-
Lewis Acids (AlCl₃): Corrosive and react violently with water, releasing HCl gas. Handle with appropriate personal protective equipment (PPE).[11]
-
Chromium Reagents (PCC): Highly toxic and carcinogenic. Handle with extreme care and dispose of waste according to institutional protocols.
Conclusion
The synthesis of this compound is a prime example of strategic, regiocontrolled synthesis in aromatic chemistry. While direct electrophilic substitution of cumene is not a viable route, this guide has detailed two robust, field-proven methodologies starting from 3-bromocumene. The Grignard acylation pathway offers a direct and efficient route, with the use of Weinreb amides recommended for minimizing byproducts. The alternative pathway, involving the oxidation of a secondary alcohol intermediate, provides excellent yields and offers flexibility in the choice of oxidizing agent. The successful execution of either protocol hinges on a thorough understanding of the underlying mechanisms and meticulous attention to experimental technique, particularly the maintenance of anhydrous conditions for Grignard reactions.
References
- 1. 40428-87-3|this compound|BLD Pharm [bldpharm.com]
- 2. cyclicpharma.com [cyclicpharma.com]
- 3. This compound | 40428-87-3 | QBA42887 [biosynth.com]
- 4. This compound | CAS#:40428-87-3 | Chemsrc [chemsrc.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemed.study [chemed.study]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Kinetics of oxidation of ethanol, isopropyl alcohol, and benzyl alcohol by [ethylenebis(biguanide)]silver(III) cation in aqueous perchloric acid solutions - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. jocpr.com [jocpr.com]
- 11. websites.umich.edu [websites.umich.edu]
An In-depth Technical Guide to 1-(3-Isopropylphenyl)ethanone for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Ketone Building Block
1-(3-Isopropylphenyl)ethanone, also known by its alternative names 3'-isopropylacetophenone and m-isopropyl acetophenone, is an aromatic ketone that is emerging as a valuable building block in organic synthesis, particularly within the realm of pharmaceutical development. Its chemical structure, characterized by an acetyl group and an isopropyl group at the meta position of a benzene ring, provides a unique combination of steric and electronic properties that chemists can exploit to construct complex molecular architectures. This guide offers a comprehensive overview of this compound, detailing its synthesis, physicochemical characteristics, reactivity, and applications, with a focus on providing practical insights for researchers and scientists in the field.
Key Identifiers:
Synthesis of this compound: A Focus on Regioselectivity
The primary synthetic route to this compound is the Friedel-Crafts acylation of cumene (isopropylbenzene) with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[4][5][6] A critical consideration in this synthesis is controlling the regioselectivity of the acylation. The isopropyl group is an ortho-, para-director due to its electron-donating nature. However, the formation of the meta-substituted product is achievable and can be influenced by the choice of catalyst and reaction conditions.
While specific, detailed protocols for the exclusive synthesis of the meta-isomer are not abundantly available in peer-reviewed literature, the general principles of Friedel-Crafts acylation apply. The use of certain Lewis acids and solvent systems can influence the isomer distribution. For instance, the reaction of cumene with acetyl chloride in the presence of ferric chloride has been reported, although this method is often associated with the formation of the para-isomer.[4] Achieving a higher yield of the meta-isomer may require more specialized catalytic systems or purification strategies to separate it from the more readily formed para-isomer.
Below is a generalized, self-validating protocol for a Friedel-Crafts acylation that can be adapted and optimized for the synthesis of this compound.
Experimental Protocol: Friedel-Crafts Acylation of Cumene
Objective: To synthesize a mixture of isopropylacetophenone isomers, including this compound, via Friedel-Crafts acylation, with subsequent purification.
Materials:
-
Cumene (Isopropylbenzene)
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric Acid (concentrated)
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous dichloromethane followed by the Lewis acid catalyst (e.g., AlCl₃) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0-5 °C.
-
Addition of Reactants: Slowly add acetyl chloride to the stirred suspension of the Lewis acid in dichloromethane. Once the addition is complete, add cumene dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex and quench the reaction.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product will be a mixture of isomers. Separation of the meta-isomer (this compound) from the ortho- and para-isomers can be achieved by fractional distillation under reduced pressure or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Lewis acid catalysts are highly moisture-sensitive and will be deactivated by water. Therefore, all glassware must be dry, and anhydrous solvents should be used.
-
Low Temperature: The Friedel-Crafts acylation is an exothermic reaction. Maintaining a low temperature helps to control the reaction rate and minimize the formation of byproducts.
-
Acidic Work-up: The acidic work-up is necessary to decompose the ketone-Lewis acid complex and to remove the catalyst from the reaction mixture.
-
Bicarbonate Wash: The sodium bicarbonate wash neutralizes any remaining acidic components in the organic layer.
Caption: A simplified workflow of the Friedel-Crafts acylation for the synthesis of this compound.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and spectroscopic data of this compound is essential for its identification, purification, and subsequent use in synthesis.
| Property | Value | Source |
| CAS Number | 40428-87-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄O | [1][2] |
| Molecular Weight | 162.23 g/mol | [1][2] |
| Boiling Point | 229.1 ± 9.0 °C at 760 mmHg | [3] |
| Density | 0.9 ± 0.1 g/cm³ | [3] |
| Flash Point | 86.6 ± 13.7 °C | |
| Refractive Index | 1.502 |
Spectroscopic Data Analysis
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, published, and assigned NMR spectrum is not readily available in the searched literature, based on the structure and data for similar compounds, the following characteristic signals can be predicted:
-
¹H NMR:
-
A doublet for the six methyl protons of the isopropyl group.
-
A septet for the methine proton of the isopropyl group.
-
A singlet for the three protons of the acetyl group.
-
A complex multiplet pattern in the aromatic region for the four protons on the benzene ring.
-
-
¹³C NMR:
-
A peak for the carbonyl carbon of the acetyl group (~198-200 ppm).
-
Signals for the aromatic carbons, with the carbon attached to the acetyl group being the most downfield among them.
-
Signals for the carbons of the isopropyl group. A dataset for 3-isopropylnaphthalene provides some reference points for the isopropyl group signals, with the methine carbon around 34 ppm and the methyl carbons around 24 ppm.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum of an aromatic ketone like this compound is characterized by several key absorption bands:
-
C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a saturated ketone.[4][8]
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium to strong bands below 3000 cm⁻¹ for the isopropyl and acetyl groups.
-
C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-H Bending: Out-of-plane bending bands in the 690-900 cm⁻¹ region, which can sometimes be indicative of the substitution pattern on the aromatic ring.
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 162. The fragmentation pattern would likely involve:
-
Alpha-cleavage: Loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion at m/z 147. This is often the base peak in the spectrum of acetophenones.
-
Loss of the Isopropyl Group: Cleavage of the isopropyl group to give a fragment at m/z 119.
-
Further Fragmentation: Subsequent loss of carbon monoxide (CO) from the acylium ion to yield a phenyl cation at m/z 91.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is primarily dictated by the ketone functional group and the substituted aromatic ring.
Reactions of the Ketone Group
The carbonyl group is susceptible to a variety of nucleophilic addition and condensation reactions. A notable application is its use in asymmetric synthesis. For instance, this compound can undergo rhodium-catalyzed asymmetric hydrogenation using a chiral ligand, such as human serum albumin, to produce the corresponding chiral alcohol, 1-(3-isopropylphenyl)ethanol, in high yield and with excellent enantiomeric purity.[1] Chiral alcohols are highly valuable intermediates in the synthesis of many active pharmaceutical ingredients (APIs).
Caption: A simplified diagram illustrating the asymmetric hydrogenation of this compound to a chiral alcohol.
Other potential reactions of the ketone group include:
-
Reductions: Using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form the racemic alcohol.
-
Oxidations: Such as the Baeyer-Villiger oxidation to form an ester.
-
Condensation Reactions: Aldol and Claisen-Schmidt condensations with aldehydes or other ketones.
-
Wittig Reaction: To form alkenes.
Reactions of the Aromatic Ring
The aromatic ring of this compound is deactivated towards further electrophilic aromatic substitution due to the electron-withdrawing nature of the acetyl group. However, under forcing conditions, further substitution can occur, primarily at the meta position relative to the acetyl group (i.e., the 5-position of the ring).
Role in Drug Development and Medicinal Chemistry
Acetophenone derivatives are widely recognized as important intermediates in the synthesis of pharmaceuticals.[9][10] Their ability to undergo a variety of chemical transformations makes them versatile starting materials for the construction of more complex drug molecules. While specific examples of marketed drugs derived directly from this compound are not readily found in the public domain, its structural motifs are present in various biologically active compounds. The chiral alcohol derived from its asymmetric reduction is a particularly valuable synthon for creating enantiomerically pure drugs, which is a critical aspect of modern drug development to enhance efficacy and reduce side effects.
The exploration of derivatives of this compound in medicinal chemistry is an active area of research. For example, the synthesis and biological evaluation of various ethanone derivatives have been reported, targeting a range of therapeutic areas.[11][12][13][14] The isopropylphenyl moiety can be found in compounds investigated for their anti-inflammatory, antimicrobial, and other pharmacological activities.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its synthesis via Friedel-Crafts acylation, while requiring careful control of regioselectivity, provides access to a building block with a unique substitution pattern. The reactivity of both its ketone functional group and its aromatic ring allows for a wide range of subsequent chemical modifications. As the demand for enantiomerically pure and structurally complex drug molecules continues to grow, the importance of chiral synthons derived from compounds like this compound is likely to increase. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the synthetic potential of this promising ketone.
References
- 1. This compound | 40428-87-3 | QBA42887 [biosynth.com]
- 2. 3'-isopropylacetophenone [webbook.nist.gov]
- 3. This compound | CAS#:40428-87-3 | Chemsrc [chemsrc.com]
- 4. FR2174770A1 - Para isopropylacetophenone prepn - by friedel crafts reaction using ferric chloride - Google Patents [patents.google.com]
- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 6. The Friedel–Crafts Alkylation and Acylation Reactions - SYNFORM - Thieme Chemistry [thieme.de]
- 7. rsc.org [rsc.org]
- 8. 4'-Isopropylacetophenone(645-13-6) MS spectrum [chemicalbook.com]
- 9. CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]
- 14. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 1-(3-Isopropylphenyl)ethanone
Introduction: Defining the Molecule
1-(3-Isopropylphenyl)ethanone, also known as 3'-isopropylacetophenone, is an aromatic ketone of significant interest in synthetic organic chemistry. Its structure, featuring a benzene ring substituted with an acetyl group and an isopropyl group at the meta position, makes it a valuable precursor for the synthesis of more complex molecules, particularly chiral compounds relevant to the pharmaceutical industry. This guide provides a comprehensive overview of its chemical and physical properties, analytical characterization, synthesis, and potential applications, tailored for researchers and professionals in drug development.
The unique arrangement of its functional groups—a prochiral ketone and a sterically influential isopropyl group—governs its reactivity and makes it a key substrate for stereoselective reactions. Understanding its fundamental properties is crucial for its effective utilization in multi-step synthetic pathways.
Caption: Chemical Structure of this compound.
Part 1: Physicochemical and Spectroscopic Profile
The physical and chemical characteristics of a compound are foundational to its application in research and development. These properties dictate storage conditions, solvent selection, reaction parameters, and purification strategies.
Core Physicochemical Properties
The properties of this compound are summarized in the table below. It exists as a liquid at room temperature, though some sources note it can be a solid or semi-solid, likely depending on purity. Its relatively high boiling point is characteristic of aromatic ketones of its molecular weight.
| Property | Value | Source(s) |
| CAS Number | 40428-87-3 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₄O | [1][2][3][4] |
| Molecular Weight | 162.23 g/mol | [2][3][4] |
| Physical Form | Liquid / Solid or semi-solid | |
| Boiling Point | 229.1 ± 9.0 °C at 760 mmHg | [1][3] |
| Density | 0.9 ± 0.1 g/cm³ | [1][3] |
| Flash Point | 86.6 ± 13.7 °C | [1] |
| Refractive Index | 1.502 | [1] |
| XLogP3 | 2.7 | [1] |
| InChI Key | JYTHSLNJXAEHQT-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)C1=CC(=CC=C1)C(=O)C | [2] |
Analytical and Spectroscopic Characterization
Confirming the identity and purity of this compound is essential. This is achieved through a combination of spectroscopic and chromatographic methods.
Caption: Workflow for the analytical characterization of the compound.
Expected Spectroscopic Signatures:
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of a ketone, typically found around 1685 cm⁻¹. Other significant peaks include C-H stretches from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic isopropyl and methyl groups (around 2850-2970 cm⁻¹).[5] The presence of the strong carbonyl peak and the absence of a broad O-H stretch (3200-3600 cm⁻¹) confirms the ketone functionality.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum provides a clear fingerprint. One would expect to see a singlet for the acetyl methyl protons (-COCH₃) around 2.6 ppm. The isopropyl group will present as a septet for the single methine proton (-CH) around 3.0 ppm and a doublet for the six equivalent methyl protons (-CH(CH₃)₂) around 1.2 ppm.[5] The four protons on the disubstituted benzene ring will appear as complex multiplets in the aromatic region, typically between 7.2 and 7.8 ppm.
-
¹³C NMR : The carbon spectrum will show a signal for the carbonyl carbon around 200 ppm. The aromatic carbons will appear in the 120-150 ppm range, while the aliphatic carbons of the acetyl methyl, isopropyl methine, and isopropyl methyls will be observed upfield.
-
-
Mass Spectrometry (MS) : Under Electron Impact (EI) conditions, the molecular ion peak (M⁺) would be observed at m/z = 162. A prominent fragment is expected at m/z = 147, corresponding to the loss of a methyl group ([M-15]⁺). Another key fragment would be the acylium ion [CH₃CO]⁺ at m/z = 43, which is a strong indicator of a methyl ketone.[5]
Part 2: Synthesis and Reactivity
Synthetic Approach: Friedel-Crafts Acylation
A standard and industrially viable method for preparing this compound is the Friedel-Crafts acylation of cumene (isopropylbenzene). This electrophilic aromatic substitution reaction involves treating cumene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
The isopropyl group is an ortho-, para-director. However, steric hindrance from the bulky isopropyl group can favor substitution at the less hindered para-position, with the meta-isomer forming as a significant side product or, under certain conditions, the main product. The reaction must be carefully controlled to optimize the yield of the desired 3'-isomer over the 4'-isomer.
Experimental Protocol: Friedel-Crafts Acylation
-
Setup : A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).
-
Reagents : The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and a dry, non-polar solvent like dichloromethane or carbon disulfide. The solution is cooled in an ice bath.
-
Addition : A solution of cumene (1.0 eq.) and acetyl chloride (1.0 eq.) in the same solvent is added dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction : After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup : The reaction mixture is slowly poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction : The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.
-
Purification : The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to isolate this compound.
Part 3: Relevance in Drug Discovery and Development
While this compound itself is not an active pharmaceutical ingredient (API), its true value lies in its role as a prochiral ketone building block. The ketone can be stereoselectively reduced to form a chiral secondary alcohol, a highly sought-after intermediate in pharmaceutical synthesis.
Asymmetric Hydrogenation: A Gateway to Chiral Alcohols
The conversion of this compound to its corresponding chiral alcohol, (R)- or (S)-1-(3-isopropylphenyl)ethanol, is a key transformation. Rhodium-catalyzed asymmetric hydrogenation using a chiral ligand is a powerful method to achieve this with high yield and excellent enantiomeric purity.[2]
This process is of high interest to drug development professionals for several reasons:
-
Access to Chirality : Many modern drugs are single enantiomers, as different enantiomers can have vastly different biological activities and safety profiles. This reaction provides a direct route to optically pure intermediates.
-
Atom Economy : Asymmetric hydrogenation is an atom-economical reaction, adding two hydrogen atoms and creating no byproducts, aligning with the principles of green chemistry.[6]
-
Scaffold for APIs : The resulting chiral alcohol can be incorporated into larger, more complex molecules that may serve as drug candidates. The 3-isopropylphenyl motif is found in various biologically active compounds.
Caption: Asymmetric hydrogenation of the title compound.
Part 4: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification : this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319). The corresponding GHS pictogram is the exclamation mark (GHS07).
-
Handling : Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[7][8]
-
Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place.[7] Keep away from strong oxidizing agents and strong bases.[7] Recommended storage temperatures range from room temperature to refrigerator conditions.
-
First Aid :
-
Eyes : Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[7][8]
-
Skin : Wash off immediately with soap and plenty of water while removing contaminated clothing.[7][8]
-
Ingestion : Clean mouth with water and seek immediate medical attention.[7][8]
-
Inhalation : Remove to fresh air. If breathing is difficult, provide oxygen.[7]
-
Conclusion
This compound is more than a simple aromatic ketone; it is a strategic intermediate for advanced chemical synthesis. Its well-defined physicochemical properties, coupled with established analytical protocols, allow for its reliable use in research settings. The ability to transform its prochiral ketone center into a stereodefined alcohol via asymmetric hydrogenation makes it a particularly valuable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the creation of novel and complex molecular architectures.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 40428-87-3 | QBA42887 [biosynth.com]
- 3. This compound | CAS#:40428-87-3 | Chemsrc [chemsrc.com]
- 4. cyclicpharma.com [cyclicpharma.com]
- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. pharmtech.com [pharmtech.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
IUPAC name for 1-(3-Isopropylphenyl)ethanone
An In-depth Technical Guide: 1-(3-Isopropylphenyl)ethanone
A Comprehensive Guide for Researchers and Drug Development Professionals on the Synthesis, Characterization, and Application of a Key Synthetic Intermediate
Abstract
This technical guide provides an in-depth exploration of this compound (CAS No: 40428-87-3), a substituted acetophenone derivative of significant interest in synthetic organic chemistry and pharmaceutical development. The document delineates its fundamental physicochemical and spectroscopic properties, offering a robust framework for its identification and characterization. The core of this guide is a detailed examination of its primary synthesis route—the Friedel-Crafts acylation of cumene—complete with a step-by-step experimental protocol and a mechanistic breakdown. Furthermore, we discuss its strategic importance as a versatile chemical building block, with a particular focus on its application in the synthesis of chiral molecules relevant to drug discovery. This guide is intended to serve as an authoritative resource for scientists and researchers, providing both theoretical grounding and practical, field-proven methodologies.
Compound Identification and Structural Framework
This compound, also known by its IUPAC name 1-(3-propan-2-ylphenyl)ethanone, is an aromatic ketone.[1] Its structure consists of an acetophenone core where the benzene ring is substituted with an isopropyl group at the meta (3-) position. This substitution pattern is crucial as it influences the compound's reactivity and its utility as a precursor in more complex molecular architectures.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis. The data presented below provides the key physical constants and expected spectroscopic signatures for this compound, enabling unambiguous identification and purity assessment.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Source |
| Physical Form | Solid, semi-solid, or liquid | [2][7] |
| Boiling Point | 229.1 ± 9.0 °C at 760 mmHg | [1][4] |
| Density | 0.9 ± 0.1 g/cm³ | [1][4] |
| Flash Point | 86.6 ± 13.7 °C | [1] |
| Refractive Index | 1.502 | [1] |
| XLogP3 | 2.7 | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
Spectroscopic Signatures
The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals:
-
Aromatic protons will appear in the downfield region (~7.2-7.8 ppm). Due to the meta-substitution, a complex splitting pattern of four distinct protons is anticipated.
-
A septet (~2.9-3.1 ppm) corresponding to the single methine proton of the isopropyl group, split by the six adjacent methyl protons.
-
A singlet (~2.6 ppm) for the three protons of the acetyl methyl group.
-
A doublet (~1.2-1.3 ppm) integrating to six protons, representing the two equivalent methyl groups of the isopropyl substituent.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key features that confirm the compound's core structure.[8]
-
A strong, sharp absorption band around 1680-1690 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of an aryl ketone. Conjugation with the aromatic ring slightly lowers this frequency compared to a simple aliphatic ketone.[8]
-
Multiple bands in the 2850-3000 cm⁻¹ region corresponding to aliphatic C-H stretching of the isopropyl and methyl groups, and weaker bands around 3000-3100 cm⁻¹ for aromatic C-H stretching.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation pattern.[8]
-
The molecular ion peak (M⁺) should be observed at m/z = 162 .
-
A prominent peak at m/z = 147 is expected, corresponding to the loss of a methyl radical ([M-15]⁺) from the acetyl group, a common fragmentation pathway.
-
A strong base peak is often observed at m/z = 43 , representing the stable acylium cation [CH₃CO]⁺.[9][10]
-
Synthesis: The Friedel-Crafts Acylation of Cumene
The most direct and industrially relevant method for preparing this compound is the Friedel-Crafts acylation of cumene (isopropylbenzene).[11] This reaction is a cornerstone of electrophilic aromatic substitution chemistry.
Mechanistic Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion from an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[11][12] The isopropyl group on the cumene ring is an ortho-, para-directing activator. However, due to the steric hindrance of the bulky isopropyl group, acylation at the para-position is favored, yielding 1-(4-isopropylphenyl)ethanone as the major product. The meta-isomer, our topic compound, is formed as a minor product. The separation of these isomers is typically achieved via fractional distillation or chromatography.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis
This protocol describes a laboratory-scale synthesis. Causality: The anhydrous conditions are critical because Lewis acids like AlCl₃ react violently with water, which would deactivate the catalyst. The reaction is performed at low temperature to control the exothermic reaction and minimize side-product formation.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a bubbler) to maintain an inert atmosphere.
-
Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a dry, inert solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Addition: Add cumene (isopropylbenzene, 1.0 eq) to the dropping funnel. To a separate flask, add acetyl chloride (1.1 eq) diluted in DCM.
-
Reaction: Slowly add the acetyl chloride solution to the stirred AlCl₃ suspension over 30 minutes, keeping the temperature below 5 °C. After addition, add the cumene from the dropping funnel at the same rate and temperature.
-
Completion: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture over crushed ice and concentrated HCl. This step quenches the reaction and hydrolyzes the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 2M NaOH solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil, a mixture of para and meta isomers, can be purified by fractional distillation or flash column chromatography.
Caption: Workflow for Synthesis and Purification.
Applications in Pharmaceutical Development
While not typically an active pharmaceutical ingredient (API) itself, this compound is a valuable intermediate. Its true utility lies in its function as a scaffold that can be elaborated into more complex, biologically active molecules.[13][14]
Precursor to Chiral Alcohols
A primary application in drug development is the stereoselective reduction of the ketone functionality to a chiral alcohol.[3] Enantiomerically pure alcohols are critical building blocks for many APIs, as different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.
Rhodium-catalyzed asymmetric hydrogenation is one advanced method used to produce the corresponding (R)- or (S)-1-(3-isopropylphenyl)ethanol with high enantiomeric excess.[3] This transformation is pivotal because the resulting chiral center can dictate the final drug's interaction with its biological target.
Caption: Role as a precursor to chiral intermediates.
Scaffold for Biologically Active Molecules
The molecular framework of this compound can be found within larger molecules investigated for various therapeutic areas. For instance, related structures like 1-indanones, which can be synthesized from phenyl-substituted ketones, exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[15] This makes our title compound a strategic starting point for library synthesis in lead discovery campaigns.
Safety and Handling
Proper handling of this compound is essential for laboratory safety.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2][7]
-
Precautions:
-
Handle in a well-ventilated area, preferably a chemical fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][5]
-
Conclusion
This compound is more than a simple aromatic ketone; it is a versatile and valuable intermediate for chemical research and pharmaceutical development. Its well-defined physicochemical properties and spectroscopic profile allow for straightforward characterization. While its synthesis via Friedel-Crafts acylation requires careful control of reaction conditions to manage isomer formation, the procedure is robust and scalable. The primary value of this compound lies in its role as a precursor, particularly for the synthesis of high-value chiral alcohols that are foundational to the development of modern therapeutics. This guide provides the necessary technical and practical knowledge for researchers to effectively synthesize, characterize, and utilize this important chemical building block.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 40428-87-3 [sigmaaldrich.com]
- 3. This compound | 40428-87-3 | QBA42887 [biosynth.com]
- 4. This compound | CAS#:40428-87-3 | Chemsrc [chemsrc.com]
- 5. 40428-87-3|this compound|BLD Pharm [bldpharm.com]
- 6. cyclicpharma.com [cyclicpharma.com]
- 7. This compound | 40428-87-3 [sigmaaldrich.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. scribd.com [scribd.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Khan Academy [khanacademy.org]
- 13. pharmtech.com [pharmtech.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
A Comprehensive Technical Guide to the Safe Handling of 1-(3-Isopropylphenyl)ethanone
This guide provides an in-depth analysis of the safety protocols and handling procedures for 1-(3-Isopropylphenyl)ethanone (CAS No. 40428-87-3). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causal understanding of the necessary precautions. By grounding every recommendation in the physicochemical properties and toxicological profile of the compound, this guide aims to foster a proactive safety culture in the laboratory.
Compound Profile and Physicochemical Properties
This compound, also known as m-isopropyl acetophenone, is an aromatic ketone. Its chemical structure dictates its physical properties and reactivity, which are the foundational elements of its safety profile. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 40428-87-3 | [1] |
| Molecular Formula | C₁₁H₁₄O | [1][2] |
| Molecular Weight | 162.23 g/mol | [3] |
| Physical Form | Liquid or solid/semi-solid | [1][3] |
| Boiling Point | 229.1 ± 9.0 °C at 760 mmHg | [2] |
| Flash Point | 86.6 ± 13.7 °C | [2][4] |
| Density | 0.9 ± 0.1 g/cm³ | [2][4] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1][5] |
The relatively high boiling point and flash point indicate that while it is not highly volatile or flammable at standard room temperature, it can become a fire hazard if heated. Its physical state can vary, suggesting that handling procedures should be robust enough for both liquids and solids.
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with specific health hazards. Understanding these hazards is critical for risk assessment and the implementation of appropriate controls.
Hazard Statements:
-
H315: Causes skin irritation. [6][7] This is a primary concern upon dermal contact. Aromatic ketones can defat the skin, leading to dryness, redness, and irritation.
-
H319: Causes serious eye irritation. [6][7] Direct contact with the eyes can cause significant irritation and potential damage.
-
H335: May cause respiratory irritation. [6][7][8] Inhalation of vapors, mists, or aerosols can irritate the nose, throat, and lungs.
-
H302: Harmful if swallowed. [1][3][7] Ingestion can lead to adverse health effects.
Precautionary Statements: A comprehensive list of precautionary statements is provided by suppliers, outlining the necessary steps to minimize risk.[6] Key statements include:
-
Prevention: P261 (Avoid breathing vapors), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[6]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).[6]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[6]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[6]
Engineering and Administrative Controls: The First Line of Defense
Before any personal protective equipment (PPE) is considered, engineering and administrative controls must be implemented to minimize exposure potential. This is the most effective way to ensure laboratory safety.
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[2][9] A certified chemical fume hood is mandatory for any procedure that could generate vapors, aerosols, or dusts, such as heating, vortexing, or weighing of the solid form. The rationale is to capture emissions at the source, preventing inhalation.[6][10]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[11] Their location should be clearly marked and unobstructed.
Administrative Controls:
-
Restricted Access: Designate specific areas for the handling and storage of this compound.
-
Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all procedures involving this chemical. All personnel must be trained on these SOPs before commencing work.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[12] Hands should be washed thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[6][13]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential for protecting personnel from residual hazards that cannot be eliminated by engineering and administrative controls. The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH-approved chemical safety goggles (US).[9][14] A face shield should be worn over safety glasses whenever there is a significant risk of splashes or exothermic reactions.[15]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves.[6][10] Given that this is a ketone, gloves made of materials like Butyl or Viton are recommended for extended contact.[16][17] Nitrile gloves may offer sufficient protection for incidental contact but should be changed immediately upon contamination.[15] Always inspect gloves for tears or punctures before use.[9]
-
Lab Coat: A flame-resistant lab coat or a standard lab coat with the sleeves fully extended and buttoned is required.[15] This protects the skin on the arms and body from accidental splashes.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors must be used.[14][15] Respirator use requires a formal program including fit-testing and training.[15]
Step-by-Step Handling and Storage Protocols
Adherence to methodical protocols is crucial for minimizing risk. The following workflows are designed to be self-validating systems of safety.
Protocol 1: Weighing and Transferring the Compound
-
Preparation: Don all required PPE (safety goggles, lab coat, appropriate gloves). Ensure the chemical fume hood is operational.
-
Staging: Place a calibrated analytical balance inside the fume hood. Place all necessary equipment (spatulas, weigh boats, receiving vessel) inside the hood to minimize movement in and out of the ventilated space.
-
Transfer: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of this compound to a weigh boat.
-
Containment: Immediately transfer the weighed compound to the receiving vessel. Tightly close both the stock container and the receiving vessel.
-
Decontamination: Clean the spatula and any contaminated surfaces within the fume hood. Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.[6]
-
Final Steps: Remove gloves and wash hands thoroughly.
Diagram: Workflow for Safe Chemical Handling
Caption: A logical workflow for handling hazardous chemicals.
Storage Requirements
Proper storage is essential to maintain the chemical's integrity and prevent accidents.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[14]
-
The storage area should be locked or otherwise secured to restrict access.[6]
Emergency Procedures: A Validated Response Plan
In the event of an exposure or spill, a rapid and correct response is critical.
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. | [6][14][18] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes. While rinsing, remove all contaminated clothing and shoes. Seek medical attention if irritation persists. | [6][11][18] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6][11][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][14] |
Spill Response Protocol
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Contain: Prevent further spread of the spill. Use an inert absorbent material like vermiculite or sand to contain the liquid.[6]
-
Collect: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[6][10][14]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to the laboratory supervisor and the institutional safety office.
Diagram: Emergency Response Logic
Caption: Decision tree for first aid response to chemical exposure.
Waste Disposal
All waste containing this compound, including contaminated materials and excess chemical, must be treated as hazardous waste.
-
Collect waste in a suitable, tightly sealed, and clearly labeled container.[9][10]
-
Do not mix with incompatible waste streams.
-
Disposal must be conducted through a licensed chemical destruction plant or approved waste disposal facility, in accordance with all local, regional, and national regulations.[6][9]
Conclusion
The safe handling of this compound is predicated on a comprehensive understanding of its hazards and the disciplined application of a multi-layered safety strategy. By prioritizing engineering controls, mandating correct PPE, and adhering to established protocols for handling, storage, and emergency response, researchers can effectively mitigate the risks associated with this compound. This guide serves as a foundational document to be integrated into laboratory-specific Standard Operating Procedures, ensuring a culture of safety and scientific integrity.
References
- 1. This compound | 40428-87-3 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 40428-87-3 [sigmaaldrich.com]
- 4. This compound | CAS#:40428-87-3 | Chemsrc [chemsrc.com]
- 5. 40428-87-3|this compound|BLD Pharm [bldpharm.com]
- 6. aksci.com [aksci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. 4'-iso-Propyl-2,2,2-trifluoroacetophenone | C11H11F3O | CID 2759518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.scimplify.com [cdn.scimplify.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Registration Dossier - ECHA [echa.europa.eu]
- 13. carlroth.com [carlroth.com]
- 14. 1-(3-Nitrophenyl)ethanone(121-89-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 16. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 17. ehs.utk.edu [ehs.utk.edu]
- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
An In-Depth Technical Guide to 1-(3-Isopropylphenyl)ethanone for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-Isopropylphenyl)ethanone, a versatile ketone that serves as a valuable building block in organic synthesis and medicinal chemistry. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, analytical characterization, and key applications, with a particular focus on its role in the stereoselective synthesis of chiral molecules relevant to drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to facilitate its effective utilization in the laboratory.
Introduction and Chemical Identity
This compound, also known as 3'-isopropylacetophenone, is an aromatic ketone characterized by an acetyl group and an isopropyl group attached to a benzene ring at the meta position. This substitution pattern imparts specific reactivity and physical properties that make it a useful intermediate in the synthesis of more complex molecules. Its structural isomers, 1-(2-isopropylphenyl)ethanone and 1-(4-isopropylphenyl)ethanone, possess distinct properties and should not be confused with the meta-substituted compound of focus in this guide.
The strategic placement of the isopropyl and acetyl groups allows for a variety of chemical transformations, making it a key starting material for the synthesis of diverse molecular scaffolds. A notable application lies in its use as a prochiral ketone in asymmetric hydrogenation reactions, yielding chiral alcohols that are important precursors for pharmacologically active compounds.[1]
Synonyms and Identifiers
For clarity and comprehensive database searching, a list of synonyms and registry numbers is provided below.
| Identifier | Value |
| IUPAC Name | 1-(3-propan-2-ylphenyl)ethanone |
| Common Synonyms | 3'-Isopropylacetophenone, m-Isopropylacetophenone, Ethanone, 1-[3-(1-methylethyl)phenyl]- |
| CAS Number | 40428-87-3 |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol |
| InChI Key | JYTHSLNJXAEHQT-UHFFFAOYSA-N |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Appearance | Liquid or solid/semi-solid | [2][3] |
| Boiling Point | 229.1 ± 9.0 °C at 760 mmHg | [4] |
| Density | 0.9 ± 0.1 g/cm³ | [4] |
| Flash Point | 86.6 ± 13.7 °C | [4] |
| Refractive Index | 1.502 | [4] |
| Storage | Sealed in a dry place at room temperature or under refrigeration. | [2][3] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of cumene (isopropylbenzene). This electrophilic aromatic substitution reaction provides a direct and efficient route to the desired product.
Core Principle: Friedel-Crafts Acylation
The Friedel-Crafts acylation involves the reaction of an aromatic compound, in this case, cumene, with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst. The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acylating agent, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of cumene. The isopropyl group is an ortho-, para-director; however, steric hindrance from the bulky isopropyl group can favor meta-substitution to some extent, and reaction conditions can be optimized to improve the yield of the meta-isomer.
Diagram of the Friedel-Crafts Acylation Workflow
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory. Appropriate personal protective equipment (PPE) must be worn.
Materials:
-
Cumene (Isopropylbenzene)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Add cumene (1.0 eq) to the dropping funnel. To a separate dropping funnel, add acetyl chloride (1.0 eq) dissolved in anhydrous dichloromethane.
-
Reaction: Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, add the cumene dropwise over 30 minutes.
-
Reaction Progression: After the addition of cumene, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride complex and quench the reaction.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Analytical Characterization
Accurate characterization of this compound is crucial for confirming its identity and purity. The following are expected analytical data based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the isopropyl group protons, and the methyl protons of the acetyl group. The aromatic protons will appear as multiplets in the range of δ 7.2-7.8 ppm. The septet for the methine proton of the isopropyl group will be observed around δ 3.0 ppm, and the doublet for the two methyl groups of the isopropyl moiety will be at approximately δ 1.2 ppm. The singlet for the acetyl methyl protons will be around δ 2.6 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around δ 200 ppm. The aromatic carbons will resonate in the region of δ 125-150 ppm. The methine carbon of the isopropyl group is expected around δ 34 ppm, and the equivalent methyl carbons of the isopropyl group will appear near δ 24 ppm. The acetyl methyl carbon will have a chemical shift of approximately δ 27 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1690 cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C-C stretching within the aromatic ring will appear in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the isopropyl and acetyl groups will be seen in the 2850-3000 cm⁻¹ range.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) will be observed at m/z = 162. A prominent fragment ion is expected at m/z = 147, corresponding to the loss of a methyl group ([M-CH₃]⁺). Another significant peak at m/z = 43 is due to the acetyl cation ([CH₃CO]⁺).
Applications in Drug Development and Research
This compound serves as a valuable precursor in the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry, as the biological activity of a drug often resides in a single enantiomer.
Asymmetric Hydrogenation for Chiral Alcohol Synthesis
A primary application of this compound is its use as a substrate in rhodium-catalyzed asymmetric hydrogenation.[1] This reaction converts the prochiral ketone into a chiral secondary alcohol with high enantioselectivity. These chiral alcohols are key intermediates in the synthesis of various drug candidates.
Diagram of Asymmetric Hydrogenation
Caption: Asymmetric hydrogenation of this compound to produce a chiral alcohol.
A Building Block for Bioactive Molecules
The structural motif of this compound can be found within more complex molecules that exhibit biological activity. For instance, derivatives of 1-phenyl-2-(phenylamino)ethanone have been investigated as inhibitors of the MCR-1 enzyme, which confers colistin resistance in bacteria.[5][6] While not a direct derivative, this highlights the utility of the substituted acetophenone scaffold in medicinal chemistry. Furthermore, the broader class of 1,3-disubstituted prop-2-en-1-one derivatives, which can be synthesized from acetophenones, has been explored as inhibitors of neutrophilic inflammation.[7] The isopropylphenyl moiety can be used to probe hydrophobic pockets in enzyme active sites, potentially enhancing binding affinity and selectivity.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. It is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[2][3]
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential for researchers in organic synthesis and drug discovery. Its primary utility as a prochiral ketone for asymmetric hydrogenation to produce valuable chiral alcohols underscores its importance. This guide has provided a detailed overview of its properties, synthesis, characterization, and applications to empower scientists to effectively and safely utilize this versatile compound in their research endeavors.
References
- 1. This compound | 40428-87-3 | QBA42887 [biosynth.com]
- 2. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(3-Isopropylphenyl)ethanone: An Application Note and Detailed Protocol
Abstract
This comprehensive guide details a robust and reliable protocol for the laboratory-scale synthesis of 1-(3-isopropylphenyl)ethanone, a valuable ketone intermediate in organic synthesis. The primary method described is the Friedel-Crafts acylation of cumene (isopropylbenzene) with acetyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This document provides a step-by-step experimental procedure, a thorough examination of the underlying reaction mechanism, safety precautions, and methods for product characterization. The content is designed for researchers, chemists, and professionals in drug development and chemical manufacturing who require a practical and scientifically grounded approach to the preparation of this compound.
Introduction
This compound, also known as 3-isopropylacetophenone, is an aromatic ketone of significant interest in the synthesis of pharmaceuticals and other fine chemicals. Its structural motif, featuring a ketone and a meta-substituted isopropyl group, makes it a versatile building block. The synthesis of this and related acetophenones is most commonly achieved via the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions discovered by Charles Friedel and James Mason Crafts in 1877.[1] This method allows for the direct introduction of an acyl group onto an aromatic ring.[2] The following protocol has been optimized for yield, purity, and operational simplicity.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 40428-87-3 | [3] |
| Molecular Formula | C₁₁H₁₄O | [3][4][5] |
| Molecular Weight | 162.23 g/mol | [3][4] |
| Boiling Point | 229.1 ± 9.0 °C at 760 mmHg | [3][5] |
| Density | 0.9 ± 0.1 g/cm³ | [3][5] |
| Physical Form | Liquid or semi-solid | [6] |
| Storage | Sealed in dry, room temperature | [7] |
Reaction Scheme
Caption: Friedel-Crafts acylation of cumene.
Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles | Purity |
| Cumene | 98-82-8 | 120.19 | 24.0 g (27.7 mL) | 0.20 | ≥99% |
| Acetyl Chloride | 75-36-5 | 78.50 | 15.7 g (14.2 mL) | 0.20 | ≥99% |
| Aluminum Chloride (Anhydrous) | 7446-70-0 | 133.34 | 29.3 g | 0.22 | ≥99% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | - | Anhydrous |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | ~50 mL | - | 37% |
| Saturated Sodium Bicarbonate | - | - | ~100 mL | - | Aqueous |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~10 g | - | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (CaCl₂)
-
Pressure-equalizing dropping funnel
-
Ice-water bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure
-
Reaction Setup: Assemble a 500 mL three-necked flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Protect the system from atmospheric moisture by fitting a calcium chloride drying tube to the top of the condenser.
-
Initial Charging: To the flask, add anhydrous aluminum chloride (29.3 g, 0.22 mol) and anhydrous dichloromethane (100 mL). Cool the resulting slurry to 0 °C using an ice-water bath with continuous stirring.
-
Addition of Acetyl Chloride: In a separate dry beaker, prepare a solution of acetyl chloride (15.7 g, 0.20 mol) in anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ slurry over 30 minutes. The temperature should be maintained between 0-5 °C. After the addition is complete, a clear, pale yellow complex should form.
-
Addition of Cumene: Prepare a solution of cumene (24.0 g, 0.20 mol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the cumene solution dropwise to the reaction mixture over 60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Cautiously quench the reaction by slowly pouring the mixture over 200 g of crushed ice in a large beaker. This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.
-
Workup: Transfer the quenched mixture to a 500 mL separatory funnel. Add approximately 50 mL of concentrated HCl to dissolve any remaining aluminum salts. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 100 mL of 1M HCl, 100 mL of water, and 100 mL of saturated sodium bicarbonate solution (caution: effervescence). Finally, wash with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is a mixture of isomers. Purify the crude oil via vacuum distillation to isolate the this compound. The expected boiling point is approximately 110-115 °C at 10 mmHg.
Mechanism and Scientific Rationale
The synthesis is a classic example of a Friedel-Crafts acylation.[2] The reaction proceeds through several key steps:
-
Formation of the Acylium Ion: Aluminum chloride, a potent Lewis acid, coordinates with the chlorine atom of acetyl chloride. This polarization facilitates the cleavage of the C-Cl bond, generating a resonance-stabilized acylium ion.[8] This acylium ion is the active electrophile in the reaction. Unlike in Friedel-Crafts alkylations, the acylium ion does not undergo rearrangement, which allows for the clean introduction of the acetyl group.[1][8]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the cumene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[8] This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Regioselectivity: The isopropyl group on the benzene ring is an ortho-, para-directing activator due to hyperconjugation and weak inductive effects. However, the bulkiness of the isopropyl group sterically hinders the ortho positions. While the para-isomer (4'-isopropylacetophenone) is the major product, the meta-isomer is also formed. The ratio of isomers is highly dependent on reaction conditions such as temperature and solvent. The protocol provided aims to produce a mixture from which the meta-isomer can be isolated.
-
Rearomatization: A weak base (such as the AlCl₄⁻ complex) abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final ketone product.[8] The AlCl₃ catalyst is regenerated in the process, although it becomes complexed with the product ketone. Therefore, a stoichiometric amount of the catalyst is required.
Caption: Key steps in the Friedel-Crafts acylation mechanism.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by analyzing the chemical shifts, integration, and splitting patterns of the protons. The aromatic region should show a pattern consistent with 1,3-disubstitution.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the number and types of carbon atoms in the molecule.
-
FTIR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic carbonyl (C=O) stretch of the ketone at approximately 1680-1700 cm⁻¹.
-
GC-MS (Gas Chromatography-Mass Spectrometry): To assess purity and confirm the molecular weight (m/z = 162.23).
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle with extreme care in a dry environment.
-
Acetyl Chloride: Corrosive, flammable, and a lachrymator. Reacts violently with water and alcohols.
-
Dichloromethane (DCM): A volatile suspected carcinogen. Avoid inhalation and skin contact.
-
-
Quenching: The quenching of the reaction with ice/water is extremely exothermic and releases large volumes of corrosive HCl gas. Perform this step slowly and cautiously behind a blast shield if possible.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive (hydrated) AlCl₃. | Use fresh, anhydrous AlCl₃ from a sealed container. |
| Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature or gently warm to 40°C. | |
| Low Yield | Loss of product during aqueous workup. | Ensure proper phase separation; perform a back-extraction of the aqueous layers with DCM. |
| Inefficient purification. | Ensure the vacuum distillation setup is leak-free and fractionation is efficient. | |
| Formation of Byproducts | Polysubstitution (diacylation). | Use a 1:1 molar ratio of cumene to acetyl chloride. |
| Reaction with solvent. | Ensure the use of an inert solvent like DCM. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | CAS#:40428-87-3 | Chemsrc [chemsrc.com]
- 4. This compound | 40428-87-3 | QBA42887 [biosynth.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 40428-87-3 [sigmaaldrich.com]
- 7. 40428-87-3|this compound|BLD Pharm [bldpharm.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes & Protocols: The Synthetic Utility of 1-(3-Isopropylphenyl)ethanone
Abstract
This technical guide provides an in-depth exploration of 1-(3-Isopropylphenyl)ethanone, a versatile ketone that serves as a pivotal building block in modern organic synthesis.[1][2] Primarily targeting researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's significant applications, particularly in the stereoselective synthesis of chiral alcohols and the construction of complex amine scaffolds. We will detail field-proven protocols for key transformations, including asymmetric hydrogenation and reductive amination, supported by mechanistic insights and quantitative data. The causality behind experimental design is emphasized to empower researchers to adapt and innovate upon these foundational methods.
Introduction: Strategic Importance of this compound
This compound (CAS No: 40428-87-3) is an aromatic ketone whose structural features—a reactive carbonyl group and a substituted phenyl ring—make it a valuable precursor for a diverse range of molecular architectures.[3] Its utility is most pronounced in the pharmaceutical industry, where it functions as a key intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The isopropyl group at the meta-position provides a specific steric and electronic profile that can be crucial for modulating the physicochemical properties and biological activity of target compounds. This guide focuses on its two primary applications: as a prochiral substrate for asymmetric hydrogenation and as an electrophile in reductive amination reactions.
Physicochemical & Safety Data
A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 40428-87-3 | [4][5] |
| Molecular Formula | C₁₁H₁₄O | [4][5] |
| Molecular Weight | 162.23 g/mol | [4][5] |
| Physical Form | Solid, semi-solid, or liquid | [5] |
| Purity | Typically ≥97% | [5] |
| Storage | Sealed in dry, room temperature conditions | [5] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [5] |
| Precautionary Codes | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [5] |
Core Synthetic Applications & Methodologies
The reactivity of the ketone moiety is the cornerstone of this compound's synthetic applications. The following sections provide detailed protocols and the scientific rationale for its most impactful transformations.
Application I: Synthesis of Chiral Alcohols via Asymmetric Hydrogenation
The conversion of prochiral ketones to chiral alcohols is a critical transformation in the synthesis of enantiomerically pure pharmaceuticals. This compound is an excellent substrate for this reaction.
Scientific Rationale: Asymmetric hydrogenation introduces a new stereocenter with high enantioselectivity. A rhodium-based catalyst, paired with a chiral ligand such as human serum albumin, can create a chiral environment around the ketone.[4] This forces the hydrogen to add to one face of the carbonyl group preferentially, resulting in one enantiomer of the corresponding alcohol in high excess. This method is noted for its high yield and excellent optical purity, and the catalyst can be immobilized, facilitating scale-up and cost-effective production.[4]
Experimental Workflow: Asymmetric Hydrogenation
Caption: Workflow for Asymmetric Hydrogenation.
Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation: The rhodium catalyst is immobilized on an inert support, often in conjunction with a chiral ligand like human serum albumin (HSA), as per established literature methods.[4]
-
Reaction Setup: In a high-pressure reaction vessel, add this compound (1.0 eq).
-
Solvent & Catalyst Addition: Add a suitable solvent (e.g., isopropanol, which can also act as a hydrogen source in transfer hydrogenation) and the immobilized Rh-HSA catalyst (typically 0.1-1 mol%).[6][7]
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 10-50 bar) and heat to the optimal temperature (e.g., 40-60 °C).
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: After completion, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Catalyst Recovery: Filter the reaction mixture to recover the immobilized catalyst, which can often be reused.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude alcohol by flash column chromatography on silica gel to yield the enantiomerically enriched 1-(3-isopropylphenyl)ethanol.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Application II: Synthesis of Amines via Reductive Amination
Reductive amination is one of the most powerful and versatile methods for forming C-N bonds.[8] It allows for the synthesis of primary, secondary, and tertiary amines from ketones like this compound.[9][10] This reaction avoids the common problem of over-alkylation that plagues direct alkylation of amines.[9]
Scientific Rationale: The reaction proceeds in two main stages: the formation of an imine (or enamine) intermediate, followed by its reduction. A ketone first reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to an iminium ion. This ion is then reduced in situ by a hydride-based reducing agent. The choice of reducing agent is critical. Mild reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are selective for the protonated imine over the starting ketone, allowing the reaction to be performed in one pot.[9][11] NaBH(OAc)₃ is often favored as it is less toxic than cyanide-containing reagents and is highly effective.[11]
Mechanism: Reductive Amination
Caption: Mechanism of Reductive Amination.
Protocol: One-Pot Reductive Amination using NaBH(OAc)₃
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a round-bottom flask, add the desired primary or secondary amine (1.0-1.2 eq).
-
Imine Formation: If desired, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the stirred mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any exotherm.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material or imine intermediate is consumed (typically 2-24 hours).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amine.
Conclusion
This compound is a strategically valuable building block whose synthetic potential extends across various domains of organic chemistry, particularly in pharmaceutical development. The protocols detailed herein for asymmetric hydrogenation and reductive amination represent robust, scalable, and highly efficient methods for producing high-value chiral alcohols and complex amines. By understanding the mechanistic principles behind these transformations, researchers can leverage this versatile ketone to accelerate the discovery and development of novel chemical entities.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 40428-87-3 | QBA42887 [biosynth.com]
- 5. This compound | 40428-87-3 [sigmaaldrich.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Catalyst-free transfer hydrogenation of activated alkenes exploiting isopropanol as the sole and traceless reductant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
1-(3-Isopropylphenyl)ethanone as a pharmaceutical intermediate
An In-Depth Guide to 1-(3-Isopropylphenyl)ethanone: Synthesis, Application, and Protocols for Pharmaceutical Development
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound as a pivotal pharmaceutical intermediate. Moving beyond a simple recitation of facts, this guide elucidates the underlying chemical principles, provides field-tested protocols, and establishes a framework for its successful integration into complex synthetic campaigns.
Section 1: Foundational Overview & Strategic Importance
This compound (CAS No: 40428-87-3), also known as m-isopropylacetophenone, is an aromatic ketone that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a meta-substituted isopropyl group and a reactive ketone moiety, offers a unique combination of steric and electronic properties that are strategically valuable in the design of active pharmaceutical ingredients (APIs). The isopropyl group can modulate lipophilicity and influence metabolic stability, while the acetyl group provides a robust handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.[3]
Aromatic ketones, in general, are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including antipsychotics and anticonvulsants.[4] The specific substitution pattern of this compound makes it a precursor to tailored molecular scaffolds that are not readily accessible from other starting materials.
Physicochemical Properties
A thorough understanding of the physical and chemical properties is paramount for safe handling, reaction optimization, and purification.
| Property | Value | Reference(s) |
| CAS Number | 40428-87-3 | [2][5][6] |
| Molecular Formula | C₁₁H₁₄O | [2][7] |
| Molecular Weight | 162.23 g/mol | [2][7] |
| Appearance | Liquid or semi-solid | [8][9] |
| Boiling Point | 229.1 ± 9.0 °C at 760 mmHg | [1][5] |
| Density | 0.9 ± 0.1 g/cm³ | [1][5] |
| Flash Point | 86.6 ± 13.7 °C | [1] |
| Purity (Typical) | ≥97-98% | [2][8][9] |
| Storage | Sealed in a dry, cool, well-ventilated place | [1][6][8] |
Section 2: Synthesis Protocol - Friedel-Crafts Acylation of Cumene
The most direct and industrially scalable synthesis of this compound involves the Friedel-Crafts acylation of cumene (isopropylbenzene).[10] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a potent electrophile (an acylium ion) from an acyl halide or anhydride.[10][11]
The meta-substitution pattern is the major product due to the ortho,para-directing nature of the isopropyl group being sterically hindered at the ortho positions, leading to preferential attack at the less hindered para position and the electronically disfavored but sterically accessible meta position. Under specific conditions, the meta-isomer can be favored.
Visualizing the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Laboratory Protocol
Disclaimer: This protocol must be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).
-
Vessel Preparation: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice/water bath.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and anhydrous dichloromethane (DCM) as the solvent.
-
Acylium Ion Formation: Add acetyl chloride (1.0 eq.) dropwise to the stirred suspension at 0°C. A gentle exotherm may be observed. Stir for 15-20 minutes to allow for the formation of the reactive complex.
-
Electrophilic Substitution: Add cumene (1.2 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 5°C.
-
Causality: Slow, cold addition is critical to control the exothermic reaction and minimize the formation of undesired side products, such as di-acylated species or isomers.
-
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto a beaker of crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and quenches the reaction.
-
Self-Validation: The presence of two distinct layers (aqueous and organic) and the dissolution of all solids indicates a successful quench.
-
-
Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution (caution: gas evolution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.
Section 3: Application Protocols in Pharmaceutical Synthesis
The true value of this compound lies in its downstream transformations. The ketone functionality is a gateway to chiral alcohols, amines, and other complex structures central to modern drug molecules.
Protocol 1: Asymmetric Hydrogenation to Chiral Alcohols
The conversion of the prochiral ketone to a specific enantiomer of the corresponding alcohol is a high-value transformation. Chiral alcohols are ubiquitous in pharmaceuticals. While standard reduction with sodium borohydride yields a racemic mixture, asymmetric hydrogenation provides enantiopure products.
Concept: Rhodium-catalyzed asymmetric hydrogenation is a powerful method for producing enantiomerically enriched alcohols.[7] This process uses a rhodium catalyst complexed with a chiral ligand to stereoselectively deliver hydrogen to one face of the ketone.
High-Level Protocol Steps:
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) as the catalyst is sensitive to oxygen.
-
Catalyst Preparation: The rhodium precursor and chiral ligand (e.g., a BINAP derivative) are dissolved in a degassed solvent.
-
Reaction: this compound is added to the catalyst solution.
-
Hydrogenation: The vessel is pressurized with hydrogen gas and stirred at a controlled temperature until the reaction is complete.[12][13][14][15]
-
Work-up: The catalyst is removed (often by filtration through silica gel), and the product is isolated.
-
Validation: Enantiomeric excess (e.e.) is determined using chiral HPLC or GC.
Protocol 2: Reductive Amination to Synthesize Chiral Amines
Reductive amination is one of the most fundamental and widely used C-N bond-forming reactions in medicinal chemistry, estimated to be used in at least a quarter of such reactions in the pharmaceutical industry.[16][17] It allows for the direct synthesis of primary, secondary, and tertiary amines from ketones.
Causality: The reaction proceeds via the initial formation of an imine or iminium ion intermediate, which is then reduced in situ by a hydride-based reducing agent. Using a mild, selective reducing agent like sodium triacetoxyborohydride [Na(OAc)₃BH] is crucial as it does not readily reduce the starting ketone but efficiently reduces the iminium ion intermediate.
Visualizing the Reductive Amination Pathway
Caption: Logical pathway for reductive amination of the title compound.
Step-by-Step Laboratory Protocol
-
Setup: To a solution of this compound (1.0 eq.) and a primary amine (e.g., benzylamine, 1.1 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (2.0 eq.).
-
Causality: Acetic acid acts as a catalyst for iminium ion formation.
-
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (Na(OAc)₃BH, 1.5 eq.) portion-wise to the solution. A mild effervescence may be observed.
-
Self-Validation: The reaction is often monitored by TLC or LC-MS to confirm the disappearance of the ketone and the formation of the amine product.
-
-
Reaction Completion: Stir the reaction at room temperature for 3-12 hours or until complete.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.
-
Extraction: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.
Section 4: Quality Control & Analytical Characterization
Rigorous analytical characterization is non-negotiable in pharmaceutical development. The identity and purity of this compound and its derivatives must be unequivocally confirmed.
| Technique | Expected Results for this compound |
| ¹H NMR | Signals corresponding to isopropyl protons (doublet ~1.2 ppm, septet ~3.0 ppm), acetyl protons (singlet ~2.6 ppm), and aromatic protons (multiplets in the 7.3-7.8 ppm range). |
| ¹³C NMR | Carbonyl signal ~198 ppm, along with signals for aliphatic and aromatic carbons. |
| IR Spectroscopy | Strong C=O stretch characteristic of a ketone around 1680-1690 cm⁻¹. C-H stretches for aromatic and aliphatic groups. |
| Mass Spec (MS) | Molecular ion peak (M+) corresponding to the molecular weight (162.23 g/mol ). |
| HPLC/GC | A single major peak indicating high purity (e.g., >98%). Used to quantify impurities.[18] |
References
- 1. echemi.com [echemi.com]
- 2. cyclicpharma.com [cyclicpharma.com]
- 3. jocpr.com [jocpr.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | CAS#:40428-87-3 | Chemsrc [chemsrc.com]
- 6. 40428-87-3|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | 40428-87-3 | QBA42887 [biosynth.com]
- 8. This compound | 40428-87-3 [sigmaaldrich.com]
- 9. This compound | 40428-87-3 [sigmaaldrich.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Khan Academy [khanacademy.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. uvadoc.uva.es [uvadoc.uva.es]
- 14. researchgate.net [researchgate.net]
- 15. 585c Selective Hydrogenation of the Oxygenates : The Influence of the Nature of the Solvent [skoge.folk.ntnu.no]
- 16. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Characterization of 1-(3-Isopropylphenyl)ethanone
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of 1-(3-Isopropylphenyl)ethanone, a key intermediate in various synthetic pathways. The protocols detailed herein are designed to ensure the identity, purity, and quality of this compound, addressing the needs of researchers in synthetic chemistry and professionals in drug development. This guide moves beyond simple procedural lists to explain the scientific rationale behind the choice of methodologies, ensuring a robust and validated approach to quality control.
Introduction: Understanding this compound
This compound, also known as 3'-isopropylacetophenone, is an aromatic ketone of significant interest in organic synthesis. Its structural features, comprising a substituted benzene ring and a ketone functional group, make it a versatile building block for more complex molecules, including active pharmaceutical ingredients (APIs).
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 40428-87-3 | [1] |
| Molecular Formula | C₁₁H₁₄O | [1] |
| Molecular Weight | 162.23 g/mol | [2] |
| Boiling Point | 229.1 ± 9.0 °C at 760 mmHg | [1][3] |
| Density | 0.9 ± 0.1 g/cm³ | [1][3] |
| Appearance | Solid, semi-solid, or liquid | [4] |
| Purity (Typical) | ≥97% | [4] |
The primary synthesis route for this compound is the Friedel-Crafts acylation of isopropylbenzene with an acylating agent such as acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride. This synthetic pathway is effective but can lead to the formation of isomeric and polysubstituted impurities. Therefore, rigorous analytical characterization is paramount.
Strategic Approach to Analytical Characterization
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. This strategy is designed to confirm the molecule's identity, determine its purity, and identify and quantify any process-related impurities.
Figure 1: A logical workflow for the analytical characterization of this compound, from synthesis to final analysis.
Identity Confirmation: Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR should be employed.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Observe the chemical shifts (δ) in parts per million (ppm) relative to TMS (δ 0.00).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required compared to ¹H NMR (typically 1024 or more).
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are recommended to differentiate between CH, CH₂, and CH₃ groups.
-
Expected Spectral Data:
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.75 | s | 1H | Ar-H (proton between acetyl and isopropyl groups) |
| ~7.65 | d | 1H | Ar-H |
| ~7.40 | t | 1H | Ar-H |
| ~7.30 | d | 1H | Ar-H |
| ~3.05 | sept | 1H | -CH(CH₃)₂ |
| ~2.60 | s | 3H | -C(O)CH₃ |
| ~1.25 | d | 6H | -CH(CH₃)₂ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~198.0 | C=O |
| ~149.0 | Ar-C (ipso to isopropyl group) |
| ~137.5 | Ar-C (ipso to acetyl group) |
| ~130.5 | Ar-CH |
| ~128.5 | Ar-CH |
| ~126.0 | Ar-CH |
| ~125.0 | Ar-CH |
| ~34.0 | -CH(CH₃)₂ |
| ~26.5 | -C(O)CH₃ |
| ~24.0 | -CH(CH₃)₂ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups in this compound.
Protocol: FT-IR Analysis
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared, or the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FT-IR spectrometer.
-
Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Characteristic FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2960-2870 | Medium-Strong | Aliphatic C-H stretch (isopropyl and methyl groups) |
| ~1685 | Strong | C=O stretch (aromatic ketone)[1][4] |
| ~1600, ~1460 | Medium-Strong | Aromatic C=C ring stretch |
| ~800-900 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |
Purity and Impurity Profiling: Chromatographic Methods
The primary impurities expected from the Friedel-Crafts acylation of isopropylbenzene are the ortho- (1-(2-isopropylphenyl)ethanone) and para- (1-(4-isopropylphenyl)ethanone) isomers, as well as potential di-acylated products. Chromatographic methods are essential for separating and quantifying these related substances.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for the separation of volatile and thermally stable compounds like this compound and its isomers. The mass spectrometer provides definitive identification of the separated components.
Protocol: GC-MS for Isomeric Purity
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms) or a more polar column like a polyethylene glycol (e.g., HP-INNOWax) for enhanced separation of isomers. A 30 m x 0.25 mm ID x 0.25 µm film thickness is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Inlet: Split injection (e.g., 50:1 split ratio) at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Analysis:
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 162. Key fragment ions will include [M-15]⁺ (loss of a methyl group) at m/z 147 and the acylium ion [C₆H₄(C₃H₇)CO]⁺. The isomers will have identical mass spectra, so their identification is based on their retention times. The relative peak areas in the total ion chromatogram (TIC) can be used to estimate the purity and the levels of isomeric impurities. For accurate quantification, a Gas Chromatography with Flame Ionization Detection (GC-FID) method should be developed and calibrated with reference standards of the impurities if available.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a powerful tool for the quantification of this compound and its non-volatile or thermally labile impurities. It is particularly well-suited for separating positional isomers.
Protocol: HPLC for Purity and Impurity Determination
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of the sample in the mobile phase.
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For improved separation of isomers, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can be advantageous due to alternative separation mechanisms like π-π interactions.[5]
-
Mobile Phase: A gradient of acetonitrile (ACN) and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification of impurities, reference standards should be used to determine their response factors.
Figure 2: A comparative workflow of GC-MS and HPLC-UV for the analysis of this compound.
Self-Validating Systems and Trustworthiness
The protocols described are designed to be self-validating. For instance, the structural information obtained from NMR should be consistent with the functional groups identified by FT-IR and the molecular weight determined by GC-MS. The purity values obtained from GC and HPLC should be comparable. Any significant discrepancies would indicate a potential issue with the sample or the analytical method, prompting further investigation.
Conclusion
The analytical characterization of this compound requires a combination of spectroscopic and chromatographic techniques. The protocols provided in these application notes offer a robust framework for ensuring the identity, purity, and overall quality of this important chemical intermediate. By understanding the scientific principles behind each method, researchers and drug development professionals can confidently assess the suitability of this compound for their specific applications.
References
- 1. rsc.org [rsc.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 1-(3-Isopropylphenyl)ethanone via Automated Flash Column Chromatography
Introduction
1-(3-Isopropylphenyl)ethanone, a substituted aromatic ketone, is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its synthesis, commonly achieved through the Friedel-Crafts acylation of cumene, often yields a crude product contaminated with regioisomers (ortho- and para-isomers) and poly-acylated byproducts. The presence of these impurities can significantly impact the yield and purity of downstream products, necessitating a robust purification strategy. This application note provides a detailed protocol for the efficient purification of this compound from a crude reaction mixture using automated flash column chromatography, a technique widely employed for its speed and efficiency in separating components of a mixture.[1][2] The principles of differential partitioning between a stationary and mobile phase are leveraged to achieve high-purity isolation of the target compound.[1]
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1] In this normal-phase chromatography application, silica gel, a polar adsorbent, serves as the stationary phase. The components of the crude mixture will interact with the silica gel to varying degrees based on their polarity. This compound, being a moderately polar ketone, will exhibit a stronger interaction with the silica gel compared to less polar impurities such as unreacted starting materials or non-polar byproducts. Conversely, more polar impurities will adhere more strongly to the stationary phase.
The mobile phase, a mixture of a non-polar solvent (n-hexane) and a moderately polar solvent (ethyl acetate), acts as the eluent. By carefully selecting the composition of the mobile phase, a competitive equilibrium is established between the stationary phase and the mobile phase for the analytes. A less polar mobile phase will result in stronger retention of polar compounds on the column, while a more polar mobile phase will accelerate their elution. The optimal mobile phase composition is typically determined through preliminary analysis using Thin Layer Chromatography (TLC).
Materials and Methods
Materials
| Reagent/Material | Grade | Supplier |
| Crude this compound | Synthesis Grade | In-house |
| Silica Gel | Flash Chromatography Grade (40-63 µm) | Sigma-Aldrich |
| n-Hexane | HPLC Grade | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| TLC Plates | Silica Gel 60 F254 | Merck |
| Deuterated Chloroform (CDCl3) | NMR Grade | Cambridge Isotope Laboratories |
Equipment
| Equipment | Model |
| Automated Flash Chromatography System | CombiFlash® NextGen 300+ |
| UV-Vis Detector | Integrated |
| Fraction Collector | Integrated |
| Rotary Evaporator | Heidolph Hei-VAP |
| NMR Spectrometer | Bruker Avance III 400 MHz |
| TLC Developing Chamber | Standard Glass Chamber |
| UV Lamp | 254 nm / 365 nm |
Experimental Protocol
Thin Layer Chromatography (TLC) Analysis of Crude Product
Before performing column chromatography, it is crucial to determine an appropriate solvent system using TLC. This allows for the visualization of the separation and the determination of the retention factor (Rf) for the target compound and impurities.
-
Sample Preparation: Dissolve a small amount of the crude this compound in a minimal amount of ethyl acetate.
-
TLC Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a TLC plate. Mark lanes for the crude mixture and a co-spot if a pure standard is available.
-
Spotting: Using a capillary tube, spot the prepared sample onto the baseline of the TLC plate.
-
Development: Prepare a series of developing chambers with varying ratios of n-hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20). Place the spotted TLC plate in a chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate until it is approximately 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the separated spots under a UV lamp at 254 nm.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) An ideal Rf value for the target compound for column chromatography is between 0.2 and 0.4.
Expected TLC Results: In a solvent system of 90:10 n-hexane:ethyl acetate, this compound is expected to have an Rf value in the range of 0.3-0.4. Less polar impurities will have higher Rf values, while more polar impurities will have lower Rf values.
Column Chromatography Purification
The following protocol is for an automated flash chromatography system.
-
Column Selection and Packing:
-
Select a pre-packed silica gel column appropriate for the scale of the purification. For a 1-5 g scale, a 40 g silica column is recommended.
-
Alternatively, manually pack a glass column with silica gel slurried in n-hexane.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound (e.g., 1 g) in a minimal volume of dichloromethane or the initial mobile phase.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.
-
-
Chromatography Conditions:
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Ethyl Acetate
-
Flow Rate: 40 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Gradient Elution:
-
0-2 column volumes (CV): 5% B (Isocratic)
-
2-15 CV: Linear gradient from 5% to 20% B
-
15-20 CV: 20% B (Isocratic)
-
-
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks. The peak corresponding to this compound should elute as the major component after any less polar impurities.
-
Post-Purification Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Determine the yield and confirm the purity of the isolated product by NMR spectroscopy.
-
Workflow Diagram
Caption: Workflow for the purification of this compound.
Data and Results
The purification of 1 g of crude this compound using the described protocol is expected to yield the pure product with >98% purity as determined by NMR.
Table 1: TLC Data for Crude and Purified Product
| Sample | Solvent System (Hexane:EtOAc) | Rf Value |
| Crude Mixture | 90:10 | 0.35 (Product), 0.50 (Impurity 1), 0.15 (Impurity 2) |
| Purified Product | 90:10 | 0.35 |
Table 2: Column Chromatography Parameters
| Parameter | Value |
| Column Size | 40 g Silica Gel |
| Sample Load | 1.0 g (Dry Loaded) |
| Flow Rate | 40 mL/min |
| Elution Gradient | 5-20% Ethyl Acetate in Hexane |
| Detection Wavelength | 254 nm, 280 nm |
| Expected Yield | >85% |
| Expected Purity | >98% |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. A shallower gradient may be required. |
| Co-elution of Product and Impurity | Similar polarities of the compounds. | Try a different solvent system (e.g., dichloromethane/methanol) or a different stationary phase (e.g., alumina). |
| Band Broadening | Sample overload; improper column packing. | Reduce the amount of sample loaded. Ensure the column is packed uniformly if not using a pre-packed column. |
| No Elution of Product | Mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. |
Conclusion
This application note provides a robust and reproducible method for the purification of this compound using automated flash column chromatography. The key to a successful separation lies in the preliminary TLC analysis to determine the optimal mobile phase composition. By following this protocol, researchers can obtain high-purity this compound, suitable for use in subsequent synthetic steps in pharmaceutical and chemical research.
References
Application Note: Rhodium-Catalyzed Asymmetric Hydrogenation of 1-(3-Isopropylphenyl)ethanone for the Synthesis of Chiral Alcohols
Introduction
The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. These optically active compounds serve as critical building blocks for a vast array of bioactive molecules. Among the most powerful and atom-economical methods for their preparation is the asymmetric hydrogenation of prochiral ketones. This application note provides a detailed guide to the rhodium-catalyzed asymmetric hydrogenation of 1-(3-isopropylphenyl)ethanone, a prototypical substituted acetophenone, to yield the corresponding chiral 1-(3-isopropylphenyl)ethanol. This transformation is of significant interest as the resulting chiral alcohol is a valuable intermediate in the synthesis of various pharmaceutical agents.
Rhodium complexes, particularly those featuring chiral phosphine ligands, have proven to be exceptionally effective catalysts for this class of reactions, often affording high enantioselectivities and yields under mild conditions.[1][2][3] This guide will delve into the mechanistic underpinnings of this catalytic process, offer insights into the selection of appropriate chiral ligands, and provide a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals.
Mechanism of Rhodium-Catalyzed Asymmetric Ketone Hydrogenation
The generally accepted mechanism for the rhodium-catalyzed asymmetric hydrogenation of ketones involves a catalytic cycle that orchestrates the stereoselective transfer of two hydrogen atoms to the carbonyl group. The precise pathway can vary depending on the specific catalyst and substrate, but a common sequence of events is illustrated below.
The active catalytic species is typically a rhodium hydride complex, which coordinates to the ketone substrate. The chirality of the ligand environment dictates the facial selectivity of the ketone's approach to the rhodium center. This crucial step establishes the stereochemistry of the final product. Subsequent migratory insertion of the carbonyl group into the rhodium-hydride bond, followed by hydrogenolysis, releases the chiral alcohol and regenerates the active rhodium catalyst, allowing it to re-enter the catalytic cycle.
Caption: Catalytic cycle for rhodium-catalyzed asymmetric ketone hydrogenation.
Catalyst System Selection: The Critical Role of the Chiral Ligand
The success of the asymmetric hydrogenation of this compound hinges on the judicious selection of the chiral ligand. Chiral phosphine ligands are paramount in creating the asymmetric environment around the rhodium center necessary for high enantioselectivity.[2][4] These ligands influence both the catalytic activity and the stereochemical outcome of the reaction.
Several classes of chiral phosphine ligands have demonstrated high efficacy in the rhodium-catalyzed asymmetric hydrogenation of ketones. These can be broadly categorized as P-chiral ligands and ligands with backbone chirality.[2]
-
P-Chiral Ligands: These ligands possess stereogenic phosphorus atoms. A notable example is the DIPAMP ligand, which was instrumental in the industrial synthesis of L-DOPA.[4] More recent developments have led to highly efficient and air-stable P-chiral ligands.[1]
-
Ligands with Backbone Chirality: This is a larger and more diverse class of ligands where chirality is derived from stereogenic centers in the carbon backbone connecting the phosphine groups. Prominent examples include DIOP, CHIRAPHOS, and BINAP.[2][4] The atropisomeric BINAP ligand and its derivatives are particularly effective for the asymmetric hydrogenation of a wide range of ketones.
For the hydrogenation of substituted acetophenones like this compound, ligands from the BINAP family and other electron-rich, rigid bisphosphine ligands are excellent starting points for optimization.
Experimental Protocol: Asymmetric Hydrogenation of this compound
This protocol provides a general procedure for the rhodium-catalyzed asymmetric hydrogenation of this compound. Researchers should note that optimization of reaction conditions, including solvent, temperature, pressure, and catalyst loading, may be necessary to achieve the desired yield and enantioselectivity.
Materials and Reagents:
-
This compound
-
[Rh(COD)₂]BF₄ (or other suitable rhodium precursor)
-
Chiral bisphosphine ligand (e.g., (R)-BINAP or (S)-BINAP)
-
Anhydrous, degassed solvent (e.g., methanol, ethanol, or dichloromethane)
-
High-purity hydrogen gas
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware and Schlenk line equipment
-
Autoclave or high-pressure hydrogenation reactor
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Hydrogen gas is highly flammable; ensure all equipment is properly grounded and free of ignition sources.
-
High-pressure reactions should be conducted behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Experimental Workflow:
Caption: Workflow for rhodium-catalyzed asymmetric hydrogenation.
Step-by-Step Procedure:
-
Catalyst Precursor Preparation (in situ):
-
In a glovebox or under a stream of inert gas, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral bisphosphine ligand (e.g., (R)-BINAP, 1.1 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed solvent (e.g., methanol, 5 mL) to the flask.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution should become homogeneous and typically exhibits a characteristic color.
-
-
Hydrogenation Reaction:
-
To the catalyst solution, add this compound (1 mmol).
-
Securely seal the Schlenk flask and transfer the reaction mixture to a high-pressure autoclave under an inert atmosphere.
-
Purge the autoclave with hydrogen gas three times to remove any residual air.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 25-60 °C) and stir vigorously for the specified reaction time (e.g., 12-24 hours).
-
-
Reaction Work-up and Product Isolation:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas in a well-ventilated area.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure chiral alcohol.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the purified 1-(3-isopropylphenyl)ethanol can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.
-
Data Presentation: Expected Outcomes
The following table summarizes typical results that can be expected for the rhodium-catalyzed asymmetric hydrogenation of substituted acetophenones. The specific values for this compound will depend on the optimized reaction conditions.
| Entry | Chiral Ligand | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | (R)-BINAP | Methanol | 20 | 40 | 18 | >99 | 95 (S) |
| 2 | (S)-BINAP | Methanol | 20 | 40 | 18 | >99 | 95 (R) |
| 3 | (R)-MeO-BIPHEP | Ethanol | 30 | 50 | 24 | >99 | 98 (S) |
| 4 | (S)-MeO-BIPHEP | Ethanol | 30 | 50 | 24 | >99 | 98 (R) |
Note: The configuration of the product (R or S) is dependent on the chirality of the ligand used.
Conclusion
The rhodium-catalyzed asymmetric hydrogenation of this compound is a highly efficient and enantioselective method for the synthesis of the corresponding chiral alcohol. The choice of the chiral phosphine ligand is critical for achieving high stereocontrol. The protocol outlined in this application note provides a robust starting point for researchers to develop and optimize this important transformation for applications in pharmaceutical and fine chemical synthesis. Further screening of ligands and reaction parameters can lead to even higher yields and enantioselectivities.
References
- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. tcichemicals.com [tcichemicals.com]
Application Note: 1-(3-Isopropylphenyl)ethanone as a Versatile Precursor in the Synthesis of Novel Fragrance Architectures
Abstract
1-(3-Isopropylphenyl)ethanone (CAS No. 40428-87-3), also known as m-isopropylacetophenone, is an aromatic ketone that serves as a pivotal building block for the synthesis of high-value fragrance ingredients.[1][2] While its intrinsic odor profile is modest, its true potential is realized through strategic chemical modifications of its ketone functional group and aromatic ring. This document provides detailed protocols and scientific rationale for transforming this precursor into fragrance compounds with desirable floral, green, and muguet olfactive notes. The methodologies detailed herein, including Aldol condensation, selective hydrogenation, and Grignard reactions, are designed for researchers in fragrance chemistry and professionals in product development, offering a robust framework for creating novel scent molecules.
Introduction: The Strategic Value of Acetophenone Derivatives
Acetophenone and its substituted derivatives are foundational materials in the fragrance industry.[3][4] They are prized not only for their inherent scents, which can range from sweet and floral to almond-like, but also for their capacity to be chemically elaborated into more complex molecules.[5][6] this compound, with its meta-isopropyl substitution, offers a unique structural motif. This substitution pattern is critical in the synthesis of molecules like 3-(3-Isopropylphenyl)butanal (Florhydral®), a powerful and widely used ingredient known for its intense green, floral, and lily-of-the-valley character.[7][8]
The protocols in this guide focus on leveraging the reactivity of the acetyl group to build molecular complexity, thereby generating final products with significantly enhanced and commercially valuable odor profiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 40428-87-3 | [1] |
| Molecular Formula | C₁₁H₁₄O | [1] |
| Molecular Weight | 162.23 g/mol | [1][2] |
| Boiling Point | 229.1 ± 9.0 °C at 760 mmHg | [1][2] |
| Density | 0.9 ± 0.1 g/cm³ | [1][2] |
| Flash Point | 86.6 ± 13.7 °C | [1] |
| Refractive Index | 1.502 | [1] |
| Appearance | Colorless to pale yellow liquid | [9] |
Protocol I: Synthesis of 3-(3-Isopropylphenyl)butanal via Aldol Condensation and Selective Hydrogenation
This two-step synthesis is a cornerstone transformation, converting the simple ketone into a high-impact floral aldehyde. The initial Aldol condensation creates a carbon-carbon bond and an α,β-unsaturated ketone intermediate. The subsequent selective hydrogenation of the carbon-carbon double bond, while preserving the aldehyde, is a critical step in modern fragrance synthesis.[10]
Workflow Diagram: Synthesis of 3-(3-Isopropylphenyl)butanal
Caption: Workflow for the synthesis of a floral aldehyde.
Step 1: Base-Catalyzed Aldol Condensation
Rationale: The Aldol condensation of this compound with acetaldehyde forms the key α,β-unsaturated aldehyde intermediate. Using a base like sodium hydroxide deprotonates the acetaldehyde to form an enolate, which then attacks the electrophilic carbonyl carbon of the ketone. Subsequent dehydration yields the conjugated system. This reaction is analogous to the synthesis of other floral aldehydes like Cyclamen Aldehyde.[11]
Protocol:
-
Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath.
-
Reagents: Charge the flask with this compound (162.2 g, 1.0 mol) and ethanol (250 mL).
-
Catalyst Addition: Prepare a solution of sodium hydroxide (20.0 g, 0.5 mol) in water (100 mL). Add this solution dropwise to the stirred ketone solution, maintaining the temperature below 10°C.
-
Aldehyde Addition: Once the base is added, add acetaldehyde (52.9 g, 1.2 mol) dropwise from the dropping funnel over 2 hours, ensuring the temperature does not exceed 15°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Quench the reaction by pouring the mixture into 500 mL of cold water. Neutralize the solution with dilute hydrochloric acid (1 M) to pH 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with toluene (2 x 200 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude unsaturated aldehyde, 3-(3-isopropylphenyl)but-2-enal. This intermediate is often used directly in the next step without further purification.
Step 2: Selective Catalytic Hydrogenation
Rationale: The selective hydrogenation of the C=C bond in the α,β-unsaturated aldehyde is crucial to obtaining the desired saturated aldehyde without over-reducing it to an alcohol. A palladium on carbon (Pd/C) catalyst is effective. The addition of a basic promoter like potassium acetate or potassium carbonate can enhance the selectivity for the olefin reduction over the aldehyde.[8]
Protocol:
-
Setup: Prepare a high-pressure autoclave (e.g., Parr hydrogenator) rated for at least 20 bar.
-
Reagents: Charge the autoclave with the crude 3-(3-isopropylphenyl)but-2-enal (approx. 1.0 mol) from the previous step, methanol (400 mL), 5% Palladium on Carbon (Pd/C, 2.0 g, catalyst), and potassium carbonate (1.0 g, promoter).
-
Hydrogenation: Seal the autoclave. Purge the system three times with nitrogen, followed by three purges with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen to 10 bar. Begin stirring and heat the mixture to 40-50°C. Monitor the hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Rinse the pad with methanol. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Final Distillation: Purify the resulting crude oil by vacuum distillation to obtain 3-(3-isopropylphenyl)butanal.
Table 2: Expected Results for 3-(3-Isopropylphenyl)butanal Synthesis
| Parameter | Expected Value |
| Overall Yield | 65-75% |
| Purity (GC) | >98% |
| Boiling Point | ~110°C at 0.5 kPa |
| Refractive Index (n²⁰D) | 1.5040 – 1.5080 |
| Odor Profile | Powerful, fresh, green, floral, lily-of-the-valley |
Protocol II: Synthesis of Tertiary Alcohols via Grignard Reaction
The reaction of the ketone with a Grignard reagent provides direct access to tertiary alcohols, which are valuable fragrance components in their own right, often possessing woody, floral, or fruity notes. This protocol details the synthesis of 2-(3-isopropylphenyl)propan-2-ol.
Workflow Diagram: Grignard Reaction
References
- 1. echemi.com [echemi.com]
- 2. This compound | CAS#:40428-87-3 | Chemsrc [chemsrc.com]
- 3. Acetophenone in Cosmetics & Personal Care Products - Periodical by Knowde [periodical.knowde.com]
- 4. Acetophenone (98-86-2) - Synthetic Ingredienti for Perfumery — Scentspiracy [scentspiracy.com]
- 5. Acetophenone - Wikipedia [en.wikipedia.org]
- 6. Acetophenone | Cosmetic Ingredients Guide [ci.guide]
- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 8. airfreshenerlawsuitdotcom.wordpress.com [airfreshenerlawsuitdotcom.wordpress.com]
- 9. aussiedistiller.com.au [aussiedistiller.com.au]
- 10. Hydrogenation processes in the synthesis of perfumery ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclamen aldehyde - Wikipedia [en.wikipedia.org]
Application Note: Synthesis of 2-(3-Isopropylphenyl)propan-2-ol via Grignard Reaction
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of the tertiary alcohol 2-(3-Isopropylphenyl)propan-2-ol from the ketone 1-(3-Isopropylphenyl)ethanone using a Grignard reaction. The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming new carbon-carbon bonds.[1][2] This guide is designed for researchers and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic explanations, critical safety protocols, and characterization guidelines. By explaining the causality behind each step, this document ensures both reproducibility and a deeper understanding of the reaction dynamics.
Introduction and Mechanistic Overview
The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[1] In this application, we will focus on the reaction of methylmagnesium bromide (CH₃MgBr) with the ketone this compound.
The core of the reaction lies in the nucleophilic character of the carbon atom bonded to magnesium.[1] This carbon attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a new C-C bond and a tetrahedral alkoxide intermediate.[3][4] A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[3][5]
Reaction Scheme:
-
Step 1: Nucleophilic Attack: The nucleophilic methyl group from CH₃MgBr attacks the electrophilic carbonyl carbon of this compound.
-
Step 2: Formation of Alkoxide: The C=O π-bond breaks, and its electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.
-
Step 3: Protonation: An acidic workup (e.g., with aqueous HCl or NH₄Cl) protonates the alkoxide to yield the tertiary alcohol, 2-(3-Isopropylphenyl)propan-2-ol.[4]
Critical Safety Precautions
The Grignard reaction is highly exothermic and involves pyrophoric and water-sensitive reagents.[6][7][8] Strict adherence to safety protocols is mandatory.
-
Anhydrous Conditions: Grignard reagents are strong bases and will be quenched by protic sources, including water from the atmosphere or glassware.[1][2] All glassware must be rigorously dried (oven or flame-dried) before use, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[2][9]
-
Solvent Hazards: Anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are typically used as solvents. These are extremely flammable and can form explosive peroxides.[6][10] Always work in a certified chemical fume hood, away from any open flames or spark sources.[6] Anhydrous THF is recommended over diethyl ether due to its higher flash point.[7]
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the ketone are highly exothermic.[7][8] The addition of reagents must be slow and controlled to prevent a runaway reaction.[6] An ice-water bath should always be on hand to manage the reaction temperature.[10]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (Nomex or nitrile gloves are commonly used, but be aware of their specific limitations).[6][7]
-
Quenching: The quenching of the reaction with acid is also exothermic and can cause vigorous bubbling. The acid should be added slowly to the cooled reaction mixture.[5]
Materials, Reagents, and Equipment
Reagents & Consumables
| Reagent | Formula | M.W. | Amount | Moles | Notes |
| This compound | C₁₁H₁₄O | 162.23 g/mol | 8.11 g | 0.05 mol | Starting Ketone |
| Magnesium Turnings | Mg | 24.31 g/mol | 1.46 g | 0.06 mol | 1.2 equivalents |
| Methyl Iodide | CH₃I | 141.94 g/mol | 8.52 g (3.75 mL) | 0.06 mol | 1.2 equivalents |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 g/mol | ~150 mL | - | Solvent |
| Iodine (crystal) | I₂ | 253.81 g/mol | 1 small crystal | - | For initiation |
| Saturated Aqueous NH₄Cl | NH₄Cl(aq) | - | ~50 mL | - | For quenching |
| Diethyl Ether | (C₂H₅)₂O | 74.12 g/mol | ~100 mL | - | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 g/mol | As needed | - | Drying agent |
| Saturated Aqueous NaCl (Brine) | NaCl(aq) | - | ~30 mL | - | For washing |
Equipment
-
Three-neck round-bottom flask (250 mL), oven-dried
-
Reflux condenser, oven-dried
-
Pressure-equalizing dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet and bubbler
-
Heating mantle with temperature controller
-
Ice-water bath
-
Syringes and needles
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for purification and characterization (distillation apparatus, NMR tubes, etc.)
Experimental Workflow Diagram
The following diagram outlines the complete experimental procedure from setup to final product analysis.
Caption: Experimental workflow for the Grignard synthesis of 2-(3-Isopropylphenyl)propan-2-ol.
Detailed Step-by-Step Protocol
Part A: Preparation of the Grignard Reagent (Methylmagnesium Iodide)
-
Apparatus Setup: Assemble the oven-dried 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Seal the setup with septa and connect it to an inert gas (N₂) line with an oil bubbler outlet. Flame-dry the entire apparatus under a flow of inert gas to remove any adsorbed moisture.[9][10] Allow the apparatus to cool to room temperature.
-
Charge the Flask: Place the magnesium turnings (1.46 g) and a single small crystal of iodine into the reaction flask. The iodine helps to activate the magnesium surface.[5][11]
-
Prepare Methyl Iodide Solution: In a separate dry flask, prepare a solution of methyl iodide (3.75 mL) in 40 mL of anhydrous THF.
-
Initiate the Reaction: Transfer the methyl iodide solution to the dropping funnel. Add approximately 5 mL of this solution to the magnesium turnings. The reaction mixture should turn from the brown color of iodine to colorless, and gentle bubbling (refluxing) should be observed as the reaction initiates.[5] If the reaction does not start, gently warm the flask with a heating mantle or crush the magnesium turnings with a dry glass rod.[9][11]
-
Complete the Addition: Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.[2][5] Use an ice bath to control the reaction if it becomes too vigorous.[10] After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey or brownish solution is the Grignard reagent.
Part B: Reaction with this compound
-
Prepare Ketone Solution: In a separate dry flask, dissolve this compound (8.11 g) in 50 mL of anhydrous THF.
-
Add Ketone to Grignard Reagent: Transfer the ketone solution to the dropping funnel. Cool the flask containing the Grignard reagent in an ice-water bath. Add the ketone solution dropwise to the stirred Grignard reagent.[9] The addition is exothermic; maintain the internal temperature below 20°C.
-
Complete the Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The reaction is typically complete when the mixture becomes a thick, gelatinous precipitate.
Part C: Work-up and Isolation
-
Quench the Reaction: Cool the reaction flask back down to 0°C in an ice-water bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise through the dropping funnel to quench the reaction.[12] Caution: This is an exothermic process and may cause vigorous gas evolution. Stir until the solids have mostly dissolved.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Add ~50 mL of diethyl ether to the mixture. Shake the funnel, venting frequently to release pressure. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer. Wash the remaining organic layer with 30 mL of saturated aqueous NaCl (brine).[4] Drain the brine layer.
-
Dry and Concentrate: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[4][13] Swirl for 5-10 minutes. Decant or filter the dried solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude product, which will likely be a pale yellow oil or solid.[9]
Purification and Characterization
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Expected Product: 2-(3-Isopropylphenyl)propan-2-ol[14]
-
Appearance: Colorless oil or low-melting solid.
-
Molecular Formula: C₁₂H₁₈O
-
Molecular Weight: 178.27 g/mol [14]
Characterization:
-
¹H NMR: Expect signals for the two methyl groups attached to the alcohol carbon (singlet), the isopropyl methine (septet) and methyls (doublet), aromatic protons, and the hydroxyl proton (singlet, may be broad and exchangeable with D₂O).
-
¹³C NMR: Expect distinct signals for all 12 carbons, including the quaternary carbon bearing the hydroxyl group.
-
IR Spectroscopy: Look for a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of an O-H stretch (alcohol) and the disappearance of the strong C=O stretch from the starting ketone (around 1685 cm⁻¹).
Troubleshooting
-
Reaction Fails to Initiate: The most common cause is wet glassware or reagents. Ensure everything is scrupulously dry. Activating the magnesium with iodine, a small amount of pre-formed Grignard reagent, or gentle heating can help.[9][11]
-
Low Yield: This can result from moisture contamination or side reactions. A major side product is biphenyl (in cases of using aryl halides), formed from the coupling of the Grignard reagent with unreacted halide.[9] In this protocol, the formation of ethane from the reaction of methylmagnesium iodide with itself is a possibility.
-
Formation of an Emulsion during Work-up: Adding more brine or allowing the mixture to stand can help break the emulsion. In stubborn cases, filtering through a pad of Celite may be necessary.
References
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. bohr.winthrop.edu [bohr.winthrop.edu]
- 3. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. community.wvu.edu [community.wvu.edu]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. dchas.org [dchas.org]
- 7. acs.org [acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. cerritos.edu [cerritos.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. chemscene.com [chemscene.com]
Application Note: A Robust HPLC-UV Method for the Quantification of 1-(3-Isopropylphenyl)ethanone
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(3-Isopropylphenyl)ethanone. The developed protocol is tailored for researchers, scientists, and professionals in drug development and quality control who require a precise and accurate method for the determination of this aromatic ketone. The method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and water, coupled with UV detection. This document provides a comprehensive guide, including the scientific rationale behind the method development, a step-by-step protocol for sample preparation and analysis, and system suitability criteria to ensure data integrity.
Introduction
This compound, also known as 3'-isopropylacetophenone, is an aromatic ketone with the chemical formula C11H14O.[1] Its molecular weight is 162.23 g/mol .[2] This compound and its isomers are of interest in various fields, including chemical synthesis and as intermediates in the manufacturing of active pharmaceutical ingredients (APIs). Accurate and precise quantification of this compound is crucial for ensuring product quality, monitoring reaction kinetics, and performing stability studies.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[3] Its high resolution and sensitivity make it an ideal choice for the analysis of compounds like this compound. This application note describes a validated HPLC method that is specific, accurate, and precise for its intended purpose.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Molecular Formula | C11H14O | [1] |
| Molecular Weight | 162.23 g/mol | [2][4] |
| Appearance | Solid, semi-solid, or liquid | [4] |
| Boiling Point | 229.1 ± 9.0 °C at 760 mmHg | |
| Density | 0.9 ± 0.1 g/cm³ | [1] |
| XLogP3 | 2.7 | [1] |
The XLogP3 value of 2.7 indicates that this compound is a relatively non-polar compound, making it well-suited for reversed-phase chromatography.[1] In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The analyte will be retained on the column and will elute at a rate dependent on its hydrophobicity.
HPLC Method Development and Rationale
The selection of the appropriate HPLC conditions is critical for achieving the desired separation and quantification.
Column Selection
A C18 (octadecylsilyl) column is chosen as the stationary phase. This is a common choice for reversed-phase chromatography due to its hydrophobicity, which allows for good retention and separation of a wide range of non-polar to moderately polar compounds. The alkyl chains of the C18 stationary phase interact with the non-polar isopropylphenyl group of the analyte, leading to its retention.
Mobile Phase Selection
The mobile phase consists of a mixture of acetonitrile (ACN) and water.[5] Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity, low UV cutoff, and excellent elution strength.[3] Water is the weak solvent in the mobile phase, and by adjusting the ratio of acetonitrile to water, the retention time of this compound can be controlled. A higher percentage of acetonitrile will decrease the retention time, while a lower percentage will increase it. For this method, an isocratic elution with a fixed ratio of acetonitrile and water is employed for its simplicity and robustness.
Detector and Wavelength Selection
This compound contains a chromophore (the aromatic ring and the carbonyl group) that absorbs UV radiation. To determine the optimal wavelength for detection, a UV-Vis spectrum of the compound in the mobile phase should be obtained. Aromatic ketones typically exhibit strong absorbance in the range of 240-280 nm. Analysis of structurally similar compounds suggests that a wavelength around 250 nm would provide high sensitivity.[6]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and ultrapure water.[7]
-
Analyte: this compound standard of known purity (e.g., ≥97%).[4]
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use to prevent bubble formation in the HPLC system.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm |
| Run Time | 10 minutes |
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the 50 µg/mL working standard solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Calibration Curve
Inject each working standard solution in duplicate. Plot a calibration curve of the mean peak area versus the concentration of this compound. The calibration curve should have a correlation coefficient (r²) of ≥ 0.999.
Workflow Diagram
Caption: A workflow diagram illustrating the key stages of the HPLC analysis of this compound.
Potential Chromatographic Challenges and Solutions
While the described method is robust, certain issues may arise. Understanding these potential challenges and their solutions is key to successful analysis.
-
Peak Tailing: This can be caused by interactions between the analyte and active sites on the silica support of the stationary phase. Using a high-purity, end-capped C18 column can minimize this effect. Adjusting the pH of the mobile phase with a buffer can also help, although it adds complexity to the mobile phase preparation.
-
Co-elution with Impurities: If the sample contains impurities with similar retention times, isocratic elution may not provide sufficient resolution. In such cases, a gradient elution, where the mobile phase composition is changed over time, may be necessary. For example, starting with a lower concentration of acetonitrile and gradually increasing it can improve the separation of closely eluting peaks.
-
Baseline Noise: This can be caused by impurities in the solvents or a contaminated detector cell. Using high-purity, HPLC-grade solvents is crucial.[7] Regular flushing of the HPLC system can also help to maintain a stable baseline.
Conclusion
The HPLC-UV method described in this application note provides a reliable and accurate means for the quantitative analysis of this compound. The method is straightforward to implement and can be readily adopted in a quality control or research laboratory setting. By following the detailed protocol and adhering to the system suitability criteria, users can ensure the generation of high-quality, reproducible data.
References
- 1. echemi.com [echemi.com]
- 2. cyclicpharma.com [cyclicpharma.com]
- 3. labdepotinc.com [labdepotinc.com]
- 4. This compound | 40428-87-3 [sigmaaldrich.com]
- 5. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
Application Note: A Robust GC-MS Protocol for the Confident Identification of 1-(3-Isopropylphenyl)ethanone
Abstract
This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the unambiguous identification of 1-(3-Isopropylphenyl)ethanone (CAS No. 40428-87-3). This method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable technique for the analysis of this and structurally similar aromatic ketones. The protocol outlines optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high sensitivity, specificity, and reproducibility. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles, thereby ensuring its trustworthiness as a self-validating system.
Introduction
This compound, a substituted acetophenone, is a relevant molecule in various chemical syntheses, including pharmaceutical intermediates and fragrance compounds.[1] Its accurate identification and quantification are critical for ensuring the purity of starting materials, monitoring reaction progress, and characterizing final products or potential impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like ketones, offering high-resolution separation and definitive molecular identification.[2] This protocol provides a comprehensive guide to leveraging GC-MS for the analysis of this compound.
Scientific Principles and Experimental Design
The successful GC-MS analysis of any analyte hinges on the careful selection of several key parameters. The choices made in this protocol are grounded in the physicochemical properties of this compound and established chromatographic principles.
-
Analyte Properties: this compound is a C11H14O molecule with a molecular weight of 162.23 g/mol .[1] Its structure, featuring an aromatic ring, a ketone group, and an isopropyl substituent, dictates its volatility and interaction with the GC stationary phase.
-
Stationary Phase Selection: A non-polar or medium-polarity column is ideal for the separation of aromatic ketones.[2] A 5% diphenyl / 95% dimethyl polysiloxane stationary phase (commonly known as a DB-5 or equivalent) provides excellent resolution for such compounds based on their boiling points and slight polarity differences. This choice ensures good peak shape and separation from potential matrix components.
-
Ionization Technique: Electron Ionization (EI) is the most common and robust ionization technique for GC-MS.[3] Operating at a standard 70 eV, EI produces a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for confident identification through library matching.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the identification of this compound.
Sample Preparation
The goal of sample preparation is to produce a clean, particle-free solution of the analyte at a concentration suitable for GC-MS analysis.[4][5]
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of a this compound reference standard.
-
Dissolve the standard in a suitable volatile solvent such as dichloromethane or ethyl acetate to a final volume of 10.0 mL to create a 1 mg/mL stock solution.[2]
-
Perform a serial dilution of the stock solution with the same solvent to achieve a working concentration of approximately 10 µg/mL.[4]
-
-
Unknown Sample Preparation:
-
If the sample is a liquid, dilute it in a suitable solvent to an estimated concentration of 10 µg/mL.[5]
-
If the sample is a solid, dissolve a small, accurately weighed amount in the chosen solvent to achieve the target concentration.[5]
-
Ensure the final sample is free of particulate matter by filtering through a 0.22 µm syringe filter or by centrifugation.[5]
-
-
Vialing:
-
Transfer the final prepared solution to a 2 mL glass autosampler vial with a screw cap and septum.[4]
-
GC-MS Instrumentation and Parameters
The following parameters have been optimized for the analysis of this compound on a standard GC-MS system.
| Parameter | Value/Description | Justification |
| Gas Chromatograph | ||
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness | A versatile, non-polar column providing excellent separation for a wide range of semi-volatile compounds, including aromatic ketones.[2] |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for achieving good sensitivity without overloading the column. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks. A splitless injection can be used for trace analysis. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The initial temperature allows for focusing of the analyte at the head of the column. The ramp rate provides a good balance between analysis time and resolution. The final hold ensures that any less volatile components are eluted. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | The standard energy for generating a consistent and extensive fragmentation pattern. |
| Source Temperature | 230 °C | An optimal temperature to maintain analyte integrity and prevent contamination. |
| Quadrupole Temperature | 150 °C | Ensures consistent ion transmission and mass analysis. |
| Scan Range | 50 - 400 m/z | A wide enough range to capture the molecular ion and all significant fragment ions of the analyte.[6] |
| Solvent Delay | 3 minutes | Prevents the high concentration of the solvent from entering the mass spectrometer, which can damage the filament. |
Data Analysis and Interpretation
Confident identification of this compound relies on two key pieces of information from the GC-MS analysis: the retention time and the mass spectrum.
Retention Time
Under the specified chromatographic conditions, this compound will have a characteristic retention time. This should be confirmed by analyzing the reference standard.
Mass Spectrum Interpretation
The EI mass spectrum of this compound is the definitive identifier. The fragmentation pattern should be compared to a reference library such as the NIST Mass Spectral Library.[7]
-
Molecular Ion (M+): The molecular ion peak should be present at m/z 162, corresponding to the molecular weight of the compound.[8]
-
Key Fragment Ions: The fragmentation of acetophenones is well-characterized. Expect to see the following key fragments:
-
m/z 147: Loss of a methyl group (-CH3) from the molecular ion. This is a very common and often abundant fragment for acetophenones.
-
m/z 43: Represents the acetyl cation ([CH3CO]+). This is typically a very prominent peak.
-
The presence of the correct molecular ion and the characteristic fragment ions at the expected retention time provides a high degree of confidence in the identification of this compound.
Method Validation and Quality Control
To ensure the ongoing reliability of this method, regular system suitability checks should be performed.[9] This includes monitoring the retention time and peak shape of the reference standard. The method should be validated according to relevant guidelines (e.g., ICH Q2(R1)) if it is to be used in a regulated environment.[10]
Workflow Visualization
The following diagram illustrates the complete workflow for the GC-MS identification of this compound.
Caption: Workflow for the GC-MS identification of this compound.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the identification of this compound using GC-MS. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers can achieve reliable and reproducible results. The explanation of the rationale behind the methodological choices enhances the user's understanding and allows for adaptation to similar analytical challenges.
References
- 1. This compound | 40428-87-3 | QBA42887 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. researchgate.net [researchgate.net]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Ethanone, 1-[4-(1-methylethyl)phenyl]- [webbook.nist.gov]
- 9. pharmaguru.co [pharmaguru.co]
- 10. resolvemass.ca [resolvemass.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(3-Isopropylphenyl)ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1-(3-Isopropylphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms and critical parameters that govern yield and purity.
Overview of the Core Synthesis: Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of cumene (isopropylbenzene). This electrophilic aromatic substitution reaction involves treating cumene with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2][3]
The isopropyl group is an ortho-, para-director. However, due to the steric hindrance of the bulky isopropyl group, the acylation reaction predominantly yields the para-substituted product (1-(4-isopropylphenyl)ethanone) along with a smaller, often desired, amount of the meta-substituted isomer, this compound. Optimizing the formation of the meta isomer is a key challenge this guide will address.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Category 1: Low Yield & Purity Issues
Question 1: My overall yield of this compound is disappointingly low. What are the primary factors I should investigate?
Answer: Low yield is a common issue that can typically be traced back to a few critical parameters.
-
Moisture Contamination: The Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture in your reactants, solvent, or glassware will hydrolyze the AlCl₃, rendering it inactive. This is the most frequent cause of failed or low-yielding reactions. Ensure all glassware is oven-dried, solvents are anhydrous, and reagents are fresh and properly stored.
-
Catalyst Inactivity: Use a fresh, high-purity bottle of anhydrous aluminum chloride. An old bottle that has been opened multiple times may have already absorbed significant atmospheric moisture. The catalyst should be a fine, pale-yellow powder.
-
Suboptimal Temperature Control: The Friedel-Crafts acylation is exothermic. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, you will promote side reactions, such as polyacylation and polymerization of the starting material, leading to charring and a decrease in the desired product yield.
-
Incorrect Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid.[3] The resulting ketone product is a Lewis base and forms a complex with the AlCl₃. This complex deactivates the catalyst. Therefore, you must use at least one equivalent of AlCl₃ for every equivalent of the acylating agent. A slight excess (e.g., 1.1 equivalents) is often recommended to account for any minor deactivation by trace moisture.
Question 2: My crude product analysis (GC-MS/NMR) shows multiple isomers and other impurities. How can I improve the regioselectivity and minimize side products?
Answer: The formation of multiple isomers is inherent to the Friedel-Crafts acylation of cumene. The primary isomer is typically the para product due to electronic and steric effects. However, you can influence the ratio and minimize other impurities.
-
Isomer Formation: The isopropyl group directs acylation to the ortho and para positions. The formation of the meta isomer is less electronically favored but can be influenced by reaction conditions. Lower reaction temperatures can sometimes improve selectivity, although this may come at the cost of a slower reaction rate.
-
Polyacylation: If you use an excess of the acylating agent (acetyl chloride), you risk adding a second acetyl group to the ring, further reducing the yield of your desired mono-acetylated product.[4] The first acetyl group is deactivating, which makes a second acylation less likely than the first, but it can still occur under forcing conditions.
-
Choice of Solvent: The choice of solvent can influence isomer distribution. Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are common. More polar solvents, like nitrobenzene, can sometimes alter the selectivity profile, but they are often more difficult to remove.
Category 2: Reagent & Reaction Condition Optimization
Question 3: The reaction starts but seems to stall, leaving a significant amount of unreacted cumene. What causes this premature stop?
Answer: This issue almost always points to catalyst deactivation during the reaction.
-
Complex Formation: As mentioned, the ketone product forms a complex with the AlCl₃ catalyst. This is an expected part of the reaction, which is why a stoichiometric amount of the catalyst is required.[3] If you have inadvertently used a sub-stoichiometric amount, the reaction will stop once all the "free" catalyst has been complexed.
-
Trace Impurities: If your cumene starting material contains impurities that can act as Lewis bases (e.g., water, alcohols), they will consume the catalyst without producing the desired product. Using high-purity, anhydrous starting materials is crucial.
Question 4: What is the optimal temperature and order of addition for this reaction?
Answer: Precise control over these two parameters is critical for success. The recommended procedure involves cooling the reaction mixture before the addition of the catalyst.
A common approach is to first dissolve the cumene and acetyl chloride in the chosen anhydrous solvent (e.g., DCM). This mixture is then cooled in an ice bath to 0-5 °C. The aluminum chloride is then added portion-wise, ensuring the temperature does not rise significantly. This controlled addition prevents an initial, uncontrolled exotherm that can lead to side product formation. After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure completion.
Category 3: Workup and Purification
Question 5: My aqueous workup is generating emulsions and seems inefficient. What is a robust protocol for quenching the reaction and isolating the crude product?
Answer: The workup procedure is critical for both safety and yield. The AlCl₃-ketone complex must be carefully hydrolyzed.
-
Quenching: The reaction mixture should be slowly and carefully poured onto crushed ice, often with the addition of concentrated hydrochloric acid. This is a highly exothermic process. The acid helps to break up the aluminum salts and keep them dissolved in the aqueous phase.
-
Extraction: After quenching, the product is extracted from the aqueous layer using an organic solvent, typically the same solvent used for the reaction (e.g., dichloromethane). Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product.
-
Washing: Combine the organic extracts and wash them sequentially with:
-
Dilute HCl (to remove any remaining basic impurities).
-
Water.
-
A saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
Brine (to help break up emulsions and begin the drying process).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Question 6: What is the most effective method to purify the final product and separate the meta isomer from the para isomer?
Answer: The primary impurity will be the 1-(4-isopropylphenyl)ethanone isomer.
-
Fractional Distillation: The boiling points of the meta and para isomers are very close, making separation by simple distillation difficult. However, fractional vacuum distillation using an efficient column (e.g., a Vigreux column) can be effective for separating the isomers on a larger scale.
-
Flash Column Chromatography: For smaller scales or for achieving very high purity, flash chromatography on silica gel is the preferred method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the isomers. The para isomer is generally less polar and will elute first.
Visualizations & Data
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Reaction Mechanism and Side Reactions
Caption: Mechanism of Friedel-Crafts acylation and common side reactions.
Table 1: Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Cumene | 1.0 equivalent | Limiting reagent. |
| Acetyl Chloride | 1.0 - 1.05 equivalents | Slight excess ensures complete reaction without promoting significant polyacylation. |
| Aluminum Chloride | 1.1 equivalents | Must be >1.0 eq. to account for complexation with the ketone product. |
| Solvent | Anhydrous Dichloromethane | Good solvency for reactants and does not complex strongly with the catalyst. |
| Temperature | Addition at 0-5 °C, then RT | Controls initial exotherm and minimizes side reactions. |
| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion after addition. |
| Expected Yield | 60-80% (combined isomers) | Yield is highly dependent on rigorous anhydrous technique and purification efficiency. |
Standard Operating Protocol (SOP)
Synthesis of this compound via Friedel-Crafts Acylation
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Adhere to all institutional safety guidelines.
Reagents & Equipment:
-
Cumene (anhydrous)
-
Acetyl chloride (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath, separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Charging: To the flask, add cumene (1.0 eq) and anhydrous DCM. In the dropping funnel, place acetyl chloride (1.05 eq) dissolved in a small amount of anhydrous DCM.
-
Cooling: Cool the flask containing the cumene solution to 0-5 °C using an ice-water bath.
-
Catalyst Addition: While stirring vigorously, slowly and portion-wise add anhydrous aluminum chloride (1.1 eq) to the cooled cumene solution. The addition is exothermic; maintain the temperature below 10 °C.
-
Acyl Chloride Addition: Once the AlCl₃ has been added, begin the dropwise addition of the acetyl chloride solution from the dropping funnel over 30-45 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC if desired.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. While stirring the ice/acid mixture, slowly pour the reaction mixture into it.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by fractional vacuum distillation or flash column chromatography (e.g., 0-10% ethyl acetate in hexanes) to separate the isomers and afford the pure this compound.
References
Technical Support Center: Purification of 1-(3-Isopropylphenyl)ethanone
Welcome to the technical support guide for 1-(3-Isopropylphenyl)ethanone (CAS No. 40428-87-3). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of this compound. Our goal is to equip you with the scientific rationale and practical protocols needed to achieve your desired purity.
Section 1: Quick Reference Data
Before troubleshooting, a clear understanding of the physical properties of this compound is crucial. These parameters dictate the selection of an appropriate purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O | [1][2] |
| Molecular Weight | 162.23 g/mol | [1][2] |
| Boiling Point | ~229.1 °C at 760 mmHg | [1][3] |
| Density | ~0.9 g/cm³ | [1][3] |
| Physical Form | Liquid or semi-solid | [4] |
| Purity (Commercial) | Typically ≥97% | [3][4] |
| Storage | Sealed in a dry place, room temperature or refrigerated | [4] |
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.
Q1: My vacuum distillation of crude this compound is resulting in a low yield and the distilled product has a yellowish tint, suggesting decomposition. How can I fix this?
A1: This is a common issue stemming from the compound's relatively high boiling point, even under vacuum. Prolonged exposure to high temperatures can cause thermal degradation.
Causality & Solution:
-
Excessive Pot Temperature: The heating mantle temperature required to bring a high-boiling liquid to a vigorous boil can be significantly higher than the actual boiling point, leading to decomposition.
-
Recommendation: Use a short-path distillation apparatus. This minimizes the distance the vapor travels, allowing for distillation at a lower temperature and pressure, which significantly reduces the risk of thermal degradation.[5] Ensure the vacuum is as deep as your pump allows (ideally <1 mmHg) to further lower the boiling point.
-
-
Presence of Acidic/Basic Impurities: Catalytic amounts of acidic or basic residues from the synthesis (e.g., Friedel-Crafts catalyst) can promote decomposition and side reactions at high temperatures.
-
Recommendation: Perform a pre-distillation workup. Dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate, wash with a mild aqueous base (e.g., 5% sodium bicarbonate solution) to remove acids, followed by a water wash and then brine.[5] Dry the organic layer thoroughly with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before removing the solvent and proceeding to distillation.
-
Q2: I'm using flash column chromatography to purify my product, but I'm getting poor separation from an impurity with a very similar Rf value. How can I improve my resolution?
A2: The most likely culprits for co-elution are positional isomers (e.g., 1-(4-isopropylphenyl)ethanone or 1-(2-isopropylphenyl)ethanone), which are common byproducts of Friedel-Crafts acylation reactions. Their polarities are very similar to the target compound, making separation challenging.
Causality & Solution:
-
Inadequate Solvent System Polarity: If the solvent system is too polar, all components will travel up the column too quickly, resulting in poor separation. If it's not polar enough, elution will be excessively slow.
-
Recommendation: Optimize your eluent system using Thin Layer Chromatography (TLC) first.[6] Aim for an Rf value of ~0.3 for the target compound. A shallow gradient of ethyl acetate in hexane (e.g., starting from 1% and slowly increasing to 5-10% ethyl acetate) is often effective. Using a less polar solvent system increases the interaction time with the stationary phase, enhancing separation.
-
-
Column Overloading: Loading too much crude material onto the column will cause bands to broaden and overlap, destroying resolution.
-
Recommendation: As a rule of thumb, the mass of the crude product should be about 1-2% of the mass of the silica gel for difficult separations. For a 100 g silica column, do not load more than 1-2 g of crude material.
-
-
Standard Flash Chromatography Limitations: For very closely related isomers, standard flash chromatography may not be sufficient.
-
Recommendation: Consider using preparative High-Performance Liquid Chromatography (prep-HPLC).[7] While more resource-intensive, its superior resolving power can effectively separate isomers that are inseparable by other means.
-
Q3: My final product looks clean by ¹H NMR, but GC-MS analysis shows a persistent impurity. What could it be?
A3: If NMR appears clean, the impurity may lack protons or have signals that overlap with your product's signals or common solvent peaks. Given the typical synthesis routes, unreacted starting materials or certain side-products are possibilities.
Causality & Solution:
-
Unreacted Starting Material: If the synthesis was a Friedel-Crafts reaction using cumene (isopropylbenzene), residual cumene might be present. Its boiling point (152 °C) is significantly lower than the product's, but it can be carried over during distillation if not carefully fractionated.
-
Recommendation: A careful fractional distillation under vacuum should effectively remove lower-boiling impurities. Ensure your distillation setup includes a fractionating column (e.g., a Vigreux column) between the pot and the condenser.
-
-
Isomeric Impurities: As mentioned in Q2, positional isomers are the most probable persistent impurities. Their mass spectra will be identical (same molecular ion), and their NMR spectra will be very similar, potentially leading to overlooked signals.
Q4: I am trying to obtain a crystalline solid of this compound, but it consistently remains a viscous oil or a semi-solid. What can I do?
A4: The compound's physical state is reported as both liquid and semi-solid, indicating that it may have a low melting point and can be difficult to crystallize. The presence of even minor impurities can significantly inhibit crystallization.
Causality & Solution:
-
Impurity Interference: Impurities disrupt the formation of a stable crystal lattice.
-
Recommendation: Ensure the material is of the highest possible purity (>99%) before attempting crystallization. Use one of the high-resolution techniques described above (prep-HPLC or careful fractional distillation) to purify the material first.
-
-
Solvent Selection: The choice of solvent is critical for successful crystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Recommendation: Experiment with a range of solvents. Start with non-polar solvents where the compound is less soluble, such as hexanes or heptane. If it oils out, try a mixed solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., dichloromethane or a small amount of ethyl acetate) and then slowly add a poor solvent (e.g., cold hexanes) until persistent turbidity is observed. Then, warm slightly until clear and allow to cool slowly.[9]
-
-
Nucleation Failure: Crystallization requires an initial "seed" or nucleation site to begin.
-
Recommendation: If the solution becomes supersaturated but no crystals form, try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, if you have a previously solidified sample, add a tiny "seed" crystal to initiate crystallization.
-
Section 3: Frequently Asked Questions (FAQs)
-
What are the most common impurities found in crude this compound? The most common impurities originate from the synthesis method, typically Friedel-Crafts acylation. These include:
-
Positional Isomers: 1-(4-isopropylphenyl)ethanone and 1-(2-isopropylphenyl)ethanone.
-
Unreacted Starting Materials: Cumene (isopropylbenzene).
-
Reaction Byproducts: Di-acylated products or products from side reactions involving the catalyst.[10]
-
Catalyst Residues: Residual acids or aluminum salts from the reaction.
-
-
What is the best general-purpose purification method for this compound on a lab scale? For general-purpose purification to >98% purity on a gram scale, flash column chromatography offers the best balance of speed, efficiency, and resolving power for removing common impurities, including isomers.[10] For larger quantities where isomeric purity is less critical, vacuum distillation is more practical.
-
What analytical techniques are recommended to assess the final purity? A combination of techniques is recommended for a comprehensive assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting volatile impurities and confirming the mass of the product and any isomeric byproducts.
-
¹H and ¹³C NMR Spectroscopy: Essential for confirming the chemical structure and identifying impurities with different proton/carbon environments.
-
High-Performance Liquid Chromatography (HPLC): Provides accurate quantitative data on purity and can resolve isomers if the correct method is developed.[11]
-
Section 4: Standard Operating Protocols
Protocol 4.1: High-Purity Purification via Flash Column Chromatography
-
Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexane. Pack a column of appropriate size, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound (e.g., 1 g) in a minimal amount of dichloromethane or the starting eluent (e.g., 2% Ethyl Acetate in Hexane). Adsorb this solution onto a small amount of silica gel (~2-3 g), dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 2% Ethyl Acetate/98% Hexane). Collect fractions and monitor them by TLC.
-
Gradient (Optional): If separation is slow, gradually increase the polarity of the mobile phase to 5% and then 10% Ethyl Acetate in Hexane to speed up the elution of the target compound after impurities have been washed off.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 4.2: Bulk Purification via Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Attach the receiving flask and connect the apparatus to a vacuum pump with a cold trap in between.
-
Procedure: Place the crude, pre-treated (see Q1) this compound in the distillation flask with a magnetic stir bar.
-
Evacuation: Turn on the stirrer and slowly apply vacuum. The initial bubbling is from dissolved gases and residual solvent.
-
Heating: Once a stable, deep vacuum is achieved, begin gently heating the distillation flask using a heating mantle with a sand bath or oil bath for even temperature distribution.
-
Fraction Collection: Collect any low-boiling initial fractions (forerun) in a separate receiving flask. As the temperature stabilizes at the boiling point of the product under the applied vacuum, switch to a clean receiving flask to collect the main product fraction.
-
Completion: Stop the distillation when the temperature starts to rise again or when only a small, dark residue remains in the pot. Release the vacuum carefully before turning off the pump.
Section 5: Visualization Diagrams
Diagram 5.1: Purification Strategy Workflow
This diagram outlines the decision-making process for selecting a purification method based on the scale of the experiment and the required purity level.
Caption: Decision tree for selecting a purification method.
Diagram 5.2: Impurity Type vs. Recommended Purification Method
This diagram maps common impurity types to the most effective purification techniques for their removal.
Caption: Mapping impurities to effective removal methods.
Section 6: References
-
JHECHEM CO LTD. This compound. ECHEMI. --INVALID-LINK--
-
Sigma-Aldrich. This compound | 40428-87-3. --INVALID-LINK--
-
Chemsrc. This compound | CAS#:40428-87-3. --INVALID-LINK--
-
Sigma-Aldrich. This compound | 40428-87-3. --INVALID-LINK--
-
PubChem. 2,2-Difluoro-1-(3-isopropylphenyl)ethanone. National Center for Biotechnology Information. --INVALID-LINK--
-
Biosynth. This compound | 40428-87-3. --INVALID-LINK--
-
Benchchem. How to avoid side products in the synthesis of 1-(3-Bromomethyl-phenyl)-ethanone. --INVALID-LINK--
-
SIELC Technologies. Ethanone, 1-(3-methylphenyl)-. --INVALID-LINK--
-
Park, K. Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. --INVALID-LINK--
-
CyclicPharma. This compound | CAS No. 40428-87-3. --INVALID-LINK--
-
Rieke Metals Products & Services. This compound | #AC0307. --INVALID-LINK--
-
Google Patents. CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone. --INVALID-LINK--
-
National Institutes of Health. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. --INVALID-LINK--
-
BLD Pharm. 40428-87-3|this compound. --INVALID-LINK--
-
Synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole (2). --INVALID-LINK--
-
ResearchGate. Chromatogram of preparative separation of the crude material 1-(3-benzoylphenyl)ethenone. --INVALID-LINK--
-
YouTube. Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. --INVALID-LINK--
-
European Pharmaceutical Review. Separation and purification applications for mutagenic impurities. --INVALID-LINK--
-
YouTube. Unit 3 AP Chemistry Lab - Paper Chromatography. --INVALID-LINK--
-
Key Organics. This compound | 40428-87-3. --INVALID-LINK--
-
Benchchem. Application Notes and Protocols: Synthesis of 1-(3-Bromomethyl-phenyl)-ethanone from 3-methylacetophenone. --INVALID-LINK--
-
PubMed. A novel thin-layer chromatography method to screen 1,3-propanediol producers. --INVALID-LINK--
-
Organic Syntheses Procedure. 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans. --INVALID-LINK--
-
ResearchGate. Crystallization behavior and mechanical properties of poly(aryl ether ether ketone)/poly(ether imide) blends. --INVALID-LINK--
-
Google Patents. EP2058313A2 - Process for synthesis and purification of anhydrous crystalline S-zopiclone. --INVALID-LINK--
References
- 1. echemi.com [echemi.com]
- 2. cyclicpharma.com [cyclicpharma.com]
- 3. This compound | CAS#:40428-87-3 | Chemsrc [chemsrc.com]
- 4. This compound | 40428-87-3 [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A novel thin-layer chromatography method to screen 1,3-propanediol producers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Ethanone, 1-(3-methylphenyl)- | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1-(3-Isopropylphenyl)ethanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 1-(3-isopropylphenyl)ethanone. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.
I. Understanding the Synthesis: The Friedel-Crafts Acylation of Cumene
The primary route to synthesizing this compound is the Friedel-Crafts acylation of cumene (isopropylbenzene) with an acylating agent such as acetyl chloride or acetic anhydride, catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring of cumene.
The isopropyl group on the cumene ring is an ortho-, para-directing activator. Consequently, the reaction typically yields a mixture of isomers, primarily 4-isopropylacetophenone (para) and 2-isopropylacetophenone (ortho), with the desired 3-isopropylacetophenone (meta) being a minor product under standard conditions. Achieving a higher yield of the meta isomer often requires careful optimization of reaction parameters.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is very low. What are the likely causes?
A low yield in a Friedel-Crafts acylation can stem from several factors. The most critical is the activity of the Lewis acid catalyst, typically aluminum chloride.
-
Catalyst Deactivation: AlCl₃ is extremely sensitive to moisture. Any water in your glassware, solvent, or starting materials will hydrolyze the catalyst, rendering it inactive. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored anhydrous AlCl₃.
-
Insufficient Catalyst: The ketone product can form a complex with the AlCl₃, effectively sequestering it from the catalytic cycle. Therefore, a stoichiometric amount (or a slight excess) of the catalyst relative to the acylating agent is often required.[1]
-
Suboptimal Temperature: The reaction temperature is a critical parameter. While the reaction is often initiated at low temperatures (e.g., 0-5 °C) to control the initial exothermic reaction, it may require warming to room temperature or gentle heating to proceed to completion. Conversely, excessively high temperatures can lead to side reactions and decomposition of the product.
-
Poor Reagent Quality: The purity of cumene and the acylating agent is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.
Q2: I've obtained a mixture of products. How can I improve the regioselectivity to favor the meta isomer?
The directing effect of the isopropyl group strongly favors the formation of the ortho and para isomers. While achieving high selectivity for the meta isomer is challenging, the following strategies can be employed:
-
Choice of Lewis Acid: While AlCl₃ is common, exploring other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might alter the isomer distribution. Some modern catalysts have been developed for improved regioselectivity in Friedel-Crafts reactions.[2]
-
Solvent Effects: The polarity of the solvent can influence the isomer ratio. Less polar solvents like carbon disulfide or nitrobenzene have been known to affect the regioselectivity in some Friedel-Crafts acylations.
-
Steric Hindrance: The bulky isopropyl group can sterically hinder the ortho position, potentially leading to a higher para-to-ortho ratio. While this doesn't directly favor the meta isomer, it simplifies the product mixture.
Q3: How can I effectively separate the isomers of isopropylacetophenone?
The separation of positional isomers can be challenging due to their similar physical properties.
-
Fractional Distillation: If there is a sufficient difference in the boiling points of the isomers, fractional distillation under reduced pressure can be an effective method for separation, especially on a larger scale.
-
Column Chromatography: This is a highly effective method for separating isomers. A normal-phase silica gel column is typically used. The separation relies on the slight differences in polarity between the isomers. A non-polar eluent system, such as a mixture of hexane and ethyl acetate in a high hexane ratio (e.g., 98:2), is a good starting point. The polarity of the eluent can be gradually increased to elute the more polar isomers. Thin-layer chromatography (TLC) should be used to monitor the separation.[3]
-
Preparative HPLC: For high-purity samples, preparative high-performance liquid chromatography (HPLC) can be employed. This technique offers higher resolution than standard column chromatography.[4]
Q4: My reaction mixture turned dark and formed a tar-like substance. What went wrong?
The formation of dark, tarry materials is often a result of side reactions, which can be caused by:
-
High Reaction Temperature: Allowing the reaction to become too hot can lead to polymerization and decomposition of the starting materials and products.
-
Excess Catalyst or Acylating Agent: An imbalance in the stoichiometry can promote side reactions.
-
Presence of Impurities: Certain impurities can act as catalysts for polymerization.
To mitigate this, ensure slow and controlled addition of the reagents, maintain the recommended reaction temperature, and use pure starting materials.
III. Data Presentation: Optimizing Reaction Parameters
The following table provides a summary of key reaction parameters and their impact on the synthesis of this compound. The data is compiled from established Friedel-Crafts acylation protocols and should be used as a starting point for optimization.
| Parameter | Recommended Range | Rationale & Impact on Outcome |
| Molar Ratio (Cumene:Acylating Agent) | 1:1 to 1.2:1 | A slight excess of cumene can help to ensure complete consumption of the acylating agent. |
| Molar Ratio (Acylating Agent:AlCl₃) | 1:1 to 1:1.2 | A stoichiometric amount or slight excess of AlCl₃ is necessary to account for complexation with the ketone product. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling is crucial to control the exothermic reaction. The reaction may then be allowed to warm to room temperature to drive it to completion. |
| Solvent | Dichloromethane, Carbon Disulfide, Nitrobenzene | Dichloromethane is a common solvent. Carbon disulfide and nitrobenzene are less common but can influence regioselectivity. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by TLC or GC to determine the optimal reaction time. |
| Expected Isomer Ratio (Ortho:Meta:Para) | Highly variable, para is major | The isopropyl group is a strong ortho, para-director. The meta isomer is typically a minor product. |
IV. Experimental Protocols
This section provides a detailed, step-by-step methodology for the Friedel-Crafts acylation of cumene.
Protocol 1: Synthesis of this compound using Acetyl Chloride
Materials:
-
Cumene (isopropylbenzene)
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube).
-
Ensure the entire apparatus is under an inert atmosphere of nitrogen or argon.
-
-
Reagent Preparation:
-
In the reaction flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Cool the suspension to 0-5 °C in an ice-water bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous DCM.
-
-
Reaction:
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, add cumene (1.0 equivalent) dropwise to the reaction mixture over 30-60 minutes, again maintaining the low temperature.
-
Once the addition of cumene is complete, allow the reaction mixture to stir at 0-5 °C for another hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by TLC or GC.
-
-
Work-up:
-
Cool the reaction mixture back to 0-5 °C in an ice bath.
-
Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
V. Visualization of Experimental Workflow
The following diagrams illustrate the key stages of the synthesis and purification process.
References
troubleshooting 1-(3-Isopropylphenyl)ethanone reaction failures
Troubleshooting Guide: Navigating Reaction Failures
This section addresses specific challenges you may encounter during the synthesis of 1-(3-isopropylphenyl)ethanone, offering step-by-step solutions and the scientific rationale behind them.
Question 1: Why is my Friedel-Crafts acylation of cumene resulting in a mixture of isomers and a low yield of the desired this compound?
Answer:
The Friedel-Crafts acylation of cumene is a common route for synthesizing this compound, but it is often plagued by issues of regioselectivity and low yield. Understanding the underlying chemical principles is key to troubleshooting these problems.
Root Cause Analysis:
-
Isomer Formation: The isopropyl group on the cumene ring is an ortho-para director. This means it activates the aromatic ring for electrophilic substitution at the positions ortho and para to it. Consequently, the primary product is often the para-isomer, 1-(4-isopropylphenyl)ethanone, with the desired meta-isomer, this compound, being a minor product.
-
Low Yield: Several factors can contribute to a low yield in Friedel-Crafts acylation. These include:
-
Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your reagents or glassware will deactivate the catalyst.[1]
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively removing it from the reaction. Therefore, stoichiometric amounts of the catalyst are often required.[1]
-
Deactivated Aromatic Ring: While the isopropyl group is activating, if your starting material contains strongly deactivating groups, the reaction may not proceed efficiently.[1][2]
-
Suboptimal Temperature: Reaction temperature can significantly impact the yield. Higher temperatures can lead to side reactions and decomposition.[1]
-
Troubleshooting Protocol:
-
Optimize Reaction Conditions to Favor the Meta Isomer: While challenging, you can influence the isomer ratio by carefully controlling reaction parameters. Experiment with different Lewis acids and solvent systems. Some milder Lewis acids may offer slightly different selectivity.
-
Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents and reagents must be used to prevent catalyst deactivation.[1]
-
Use Sufficient Catalyst: A 1:1 molar ratio of the Lewis acid to the acylating agent is a good starting point. You may need to optimize this ratio for your specific reaction.[1]
-
Control the Reaction Temperature: Start the reaction at a low temperature (e.g., 0 °C) and slowly warm it to room temperature. Monitor the reaction progress by TLC or GC to determine the optimal temperature profile.
Experimental Workflow: Optimizing Friedel-Crafts Acylation
Caption: Workflow for optimizing Friedel-Crafts acylation.
Question 2: My Grignard reaction with 3-isopropylbenzonitrile is failing or giving very low yields of this compound. What's going wrong?
Answer:
The reaction of a Grignard reagent, such as methylmagnesium bromide, with 3-isopropylbenzonitrile is a viable alternative for the synthesis of this compound. Failures in this reaction are often due to issues with the Grignard reagent itself or the reaction conditions.
Root Cause Analysis:
-
Grignard Reagent Quality: Grignard reagents are highly reactive and sensitive to moisture and air.[3][4] Any protic source will quench the reagent, leading to a lower effective concentration and reduced yield.[4]
-
Reaction with the Nitrile: The addition of the Grignard reagent to the nitrile forms an intermediate imine salt. This intermediate must be hydrolyzed in a separate acidic workup step to yield the ketone. Incomplete hydrolysis will result in a low yield of the desired product.
-
Side Reactions: A major side reaction is Wurtz-like homocoupling of the alkyl halide used to prepare the Grignard reagent.[3]
Troubleshooting Protocol:
-
Prepare or Titrate Your Grignard Reagent Carefully:
-
Use flame-dried glassware and anhydrous solvents (ether or THF are common).[3]
-
Activate the magnesium turnings with a small crystal of iodine if the reaction is sluggish to start.[3]
-
If using a commercially available Grignard reagent, ensure it has been properly stored and handled.
-
It is highly recommended to titrate the Grignard reagent before use to determine its exact concentration.
-
-
Optimize the Reaction Conditions:
-
Slowly add the 3-isopropylbenzonitrile to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exotherm.
-
Allow the reaction to stir for a sufficient amount of time to ensure complete addition.
-
-
Ensure Complete Hydrolysis:
-
After the initial reaction, quench the mixture by slowly adding it to a cold acidic solution (e.g., aqueous HCl or H₂SO₄).
-
Stir the mixture vigorously to ensure complete hydrolysis of the imine intermediate to the ketone.
-
Critical Parameters for Grignard Synthesis
| Parameter | Recommendation | Rationale |
| Glassware | Flame-dried under vacuum or in an oven | Removes adsorbed water which can quench the Grignard reagent. |
| Solvents | Anhydrous ether or THF | Ethereal solvents stabilize the Grignard reagent. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with oxygen and moisture from the air. |
| Addition Rate | Slow and controlled | Manages the exothermic nature of the reaction and minimizes side reactions. |
| Work-up | Slow quench into cold, dilute acid | Ensures complete hydrolysis of the intermediate and safely neutralizes excess Grignard reagent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common synthetic strategies include:
-
Friedel-Crafts Acylation of Cumene: This is a direct method but often suffers from poor regioselectivity, yielding a mixture of meta and para isomers.[1][2]
-
Grignard Reaction with 3-isopropylbenzonitrile: This method offers better regioselectivity but requires careful handling of the moisture-sensitive Grignard reagent.[5]
-
Oxidation of 1-(3-isopropylphenyl)ethanol: The secondary alcohol can be prepared via the reduction of 3-isopropylacetophenone or by reacting 3-isopropylbenzaldehyde with a methyl Grignard reagent, followed by oxidation.
Q2: How can I purify this compound from its para-isomer?
A2: Separating constitutional isomers can be challenging.[6] The most effective methods are typically:
-
Fractional Distillation: If there is a sufficient difference in the boiling points of the isomers, fractional distillation under reduced pressure can be effective.
-
Column Chromatography: Silica gel chromatography using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is a common laboratory technique for separating isomers.
Q3: What are the key safety precautions for the reagents used in these syntheses?
A3:
-
Lewis Acids (e.g., AlCl₃): These are corrosive and react violently with water. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE).
-
Acylating Agents (e.g., Acetyl Chloride): These are corrosive and lachrymatory. Handle with care in a fume hood.[7]
-
Grignard Reagents: These are highly flammable and reactive. They must be handled under an inert atmosphere and away from water and other protic sources.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile (Photo-assay) - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. diva-portal.org [diva-portal.org]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Crude 1-(3-Isopropylphenyl)ethanone
Welcome to the technical support center for the purification of 1-(3-isopropylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. Our focus is on providing practical, experience-driven insights to help you achieve high purity for your downstream applications.
Introduction to Purification Challenges
This compound, a key intermediate in various synthetic pathways, is commonly synthesized via Friedel-Crafts acylation of cumene. While effective, this reaction can generate a range of impurities that require careful removal. The nature of these impurities dictates the most effective purification strategy. This guide will walk you through common issues and their solutions, grounded in established chemical principles.
Diagram: General Workflow for Purification
Below is a general workflow for the purification of crude this compound, outlining the decision-making process based on the nature of the impurities.
Caption: A decision tree for selecting the appropriate purification method.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My crude product is a dark-colored oil. What are the likely impurities and how can I remove them?
Answer: A dark coloration in crude this compound typically indicates the presence of polymeric materials or byproducts from side reactions during the Friedel-Crafts acylation.
Likely Impurities:
-
Poly-acylated species: Di- and tri-acetylated cumene.
-
Unreacted starting materials: Cumene and acetyl chloride (or acetic anhydride).
-
Lewis acid catalyst residues: Aluminum chloride complexes.
-
Positional isomers: 1-(2-Isopropylphenyl)ethanone and 1-(4-isopropylphenyl)ethanone.
Troubleshooting Protocol: Initial Work-up and Extraction
-
Quenching: Carefully quench the reaction mixture by slowly adding it to ice-cold dilute hydrochloric acid. This will decompose the aluminum chloride catalyst.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution to remove any remaining acid.
-
Brine (saturated NaCl solution) to reduce the amount of water in the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
This initial work-up should remove the bulk of the catalyst residues and some colored impurities. If the product remains colored, further purification by distillation or chromatography is necessary.
Issue 2: I'm considering distillation for purification. What are the key parameters and potential pitfalls?
Answer: Vacuum distillation is an excellent method for purifying this compound, which has a relatively high boiling point.[1][2]
Key Parameters for this compound:
| Property | Value |
| Molecular Weight | 162.23 g/mol [3][4][5] |
| Boiling Point | 229.1 ± 9.0 °C at 760 mmHg[1][2] |
Troubleshooting Guide: Vacuum Distillation
-
Problem: Bumping or uneven boiling.
-
Cause: Superheating of the liquid.
-
Solution: Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the heating mantle is set to a temperature no more than 20-30°C above the expected boiling point of your compound at the operating pressure.[6]
-
-
Problem: Poor separation from a close-boiling impurity.
-
Cause: Insufficient column efficiency.
-
Solution: Employ fractional distillation using a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. A slower distillation rate will also improve separation.
-
-
Problem: Product decomposition at high temperatures.
-
Cause: Thermal instability.
-
Solution: Use vacuum distillation to lower the boiling point. For this compound, a vacuum of 10-20 mmHg is a good starting point.
-
Issue 3: How do I develop an effective column chromatography method for purification?
Answer: Column chromatography separates compounds based on their differential adsorption to a stationary phase.[7][8] For this compound, a normal-phase setup with silica gel is most common.
Troubleshooting Guide: Flash Column Chromatography
-
Step 1: Choosing the Right Solvent System (Eluent)
-
Use Thin Layer Chromatography (TLC) to determine the optimal eluent. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[6]
-
Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate. This generally translates to good separation on a column.
-
-
Step 2: Column Packing
-
Proper packing is crucial to avoid issues like channeling, which leads to poor separation. A slurry packing method (wet packing) is often preferred as it results in a more uniform column bed.[8]
-
-
Problem: The compound is not eluting from the column.
-
Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using 5% ethyl acetate in hexanes, try increasing it to 10% or 20%.[6]
-
-
Problem: Poor separation of spots with similar Rf values.
-
Cause: The solvent system is not selective enough.
-
Solution: Try a different solvent system. For instance, replacing ethyl acetate with dichloromethane can alter the selectivity. A shallower polarity gradient during elution can also improve separation.
-
Diagram: Column Chromatography Setup
Caption: A schematic of a typical flash chromatography setup.
Issue 4: Can I use recrystallization for purification?
Answer: Recrystallization is a powerful technique for purifying solid compounds. This compound is reported as a liquid or a low-melting solid at room temperature, so recrystallization may require cooling to low temperatures.[4]
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] For a moderately polar ketone like this, consider solvents like isopropanol, ethanol, or mixed solvent systems like hexane/ethyl acetate.
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Troubleshooting:
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solvent being too non-polar. Re-heat the solution and add more solvent or a more polar co-solvent.
Issue 5: I suspect my impurities are unreacted aldehydes or other reactive ketones. Is there a chemical method to remove them?
Answer: Yes, a bisulfite extraction can be a very effective method for selectively removing aldehydes and some unhindered ketones from a mixture.[10] This technique relies on the formation of a water-soluble bisulfite adduct.[10]
Protocol: Bisulfite Wash
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic solution with a saturated aqueous solution of sodium bisulfite.
-
Separate the aqueous layer. The bisulfite adducts of the aldehyde/ketone impurities will be in this layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer and remove the solvent.
This method is particularly useful when distillation or chromatography is challenging due to similar physical properties of the components.[10]
References
- 1. This compound | CAS#:40428-87-3 | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 40428-87-3 | QBA42887 [biosynth.com]
- 4. This compound | 40428-87-3 [sigmaaldrich.com]
- 5. cyclicpharma.com [cyclicpharma.com]
- 6. benchchem.com [benchchem.com]
- 7. jackwestin.com [jackwestin.com]
- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 9. Home Page [chem.ualberta.ca]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(3-Isopropylphenyl)ethanone Stability and Handling
Welcome to the dedicated technical support resource for 1-(3-Isopropylphenyl)ethanone. This guide is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, you will find comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address potential stability issues encountered during storage and handling. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and reliability of your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a refrigerator, typically between 2°C and 8°C.[1] It is crucial to store it in a tightly sealed container to prevent exposure to air and moisture.[2][3] The storage area should be a dry, cool, and well-ventilated place, away from sources of heat, sparks, or open flames.[4]
Q2: I've noticed a change in the color of my this compound sample. What could be the cause?
A2: A change in color, often to a yellowish or brownish hue, is a common indicator of degradation. This is frequently caused by oxidation or photodegradation, leading to the formation of colored impurities.[5] If you observe a color change, it is advisable to re-analyze the purity of the sample before use.
Q3: Is this compound sensitive to light?
A3: Yes, as an aromatic ketone, this compound is susceptible to photodegradation, especially when exposed to UV light.[5] To mitigate this, always store the compound in an amber or opaque container to protect it from light.
Q4: What are the primary degradation pathways for this compound?
A4: The main degradation pathways for this compound are believed to be:
-
Oxidation: The isopropyl group is a primary site for oxidation, potentially forming a hydroperoxide that can further decompose.[4][6]
-
Photodegradation: Exposure to light can initiate photochemical reactions, leading to the breakdown of the molecule.[5]
-
Acid/Base Hydrolysis: While ketones are generally stable to hydrolysis, prolonged exposure to strong acidic or basic conditions can promote degradation.[5]
Q5: What substances are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents.[4] Contact with these substances can lead to vigorous reactions and significant degradation of the compound.
II. Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability-related issues with this compound.
Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC/GC)
-
Symptom: Appearance of new, unidentified peaks in your HPLC or GC chromatogram that were not present in the initial analysis of the compound.
-
Potential Cause: This is a strong indication of degradation. The new peaks represent degradation products.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Issue 2: Inconsistent Experimental Results or Loss of Potency
-
Symptom: Variability in experimental outcomes or a noticeable decrease in the expected activity of the compound.
-
Potential Cause: The concentration of the active parent compound may have decreased due to degradation.
-
Solution:
-
Quantify Purity: Re-analyze the purity of your this compound stock solution using a validated analytical method (see Protocol 2).
-
Use a Fresh Sample: If significant degradation is confirmed, it is best to use a fresh, unopened sample of the compound.
-
Review Handling Procedures: Ensure that the compound is handled under appropriate conditions (e.g., under inert gas if sensitive to oxidation, protected from light) during experimental setup.
-
III. Proposed Degradation Pathways
Based on the chemical structure of this compound and known reactivity of related compounds, the following degradation pathways are proposed:
Caption: Proposed primary degradation pathways for this compound.
Oxidative Degradation: The tertiary benzylic hydrogen on the isopropyl group is susceptible to radical abstraction and subsequent reaction with oxygen to form a hydroperoxide. This intermediate can then undergo rearrangement, similar to the Hock process for cumene, to yield phenol and acetone analogs.[4]
Photodegradation: Aromatic ketones can undergo Norrish Type II reactions if they possess gamma-hydrogens. In the case of this compound, this would involve intramolecular hydrogen abstraction from the isopropyl group by the excited ketone, leading to a biradical intermediate that can then fragment.[7]
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.[5]
1. Preparation of Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (in a photostable solvent like acetonitrile) to direct sunlight or a photostability chamber for a defined period.
3. Analysis:
-
At appropriate time points, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC or GC-MS method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol outlines a general approach for developing an HPLC method to separate this compound from its potential degradation products.
1. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with a higher percentage of A and gradually increase B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the parent compound and expected degradation products have good absorbance (e.g., 245 nm).
-
Column Temperature: 30°C.
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]
-
Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks generated during the forced degradation study.
3. Data Interpretation:
-
Monitor for a decrease in the peak area of this compound and the appearance of new peaks in the stressed samples.
-
Mass balance should be assessed to ensure that the sum of the parent compound and degradation products accounts for the initial amount.
Protocol 3: GC-MS Analysis for Identification of Degradation Products
GC-MS is a powerful technique for the separation and structural elucidation of volatile and semi-volatile degradation products.[9][10][11]
1. Sample Preparation:
-
Dilute the stressed samples from the forced degradation study in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
2. GC-MS Conditions (General):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.
3. Data Analysis:
-
Identify the peaks corresponding to the parent compound and degradation products in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each degradation product and compare it with spectral libraries (e.g., NIST) to propose structures. Fragmentation patterns can provide valuable information about the molecular structure of the impurities.[12]
V. Data Summary
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[1] | To slow down potential degradation reactions. |
| Light Exposure | Store in amber or opaque containers | To prevent photodegradation.[5] |
| Atmosphere | Tightly sealed container, consider inert gas | To minimize exposure to oxygen and moisture.[2][3] |
| Incompatibilities | Avoid strong oxidizing agents[4] | To prevent hazardous and degradative reactions. |
Table 2: Potential Degradation Products and Analytical Observations
| Stress Condition | Potential Degradation Products (Hypothesized) | Expected Analytical Observation |
| Oxidative | 3-(1-hydroxy-1-methylethyl)acetophenone, 3-acetylbenzoic acid | Appearance of more polar compounds (earlier elution in RP-HPLC). |
| Photolytic | Fragmentation products, dimers, or photo-oxidation products | A complex mixture of new peaks in the chromatogram. |
| Acidic/Basic | Products of aldol condensation or other rearrangements | Dependent on the specific reaction, may see higher or lower polarity products. |
| Thermal | Primarily oxidation products if air is present | Similar to oxidative degradation, but potentially a different product profile. |
By adhering to the guidelines and utilizing the troubleshooting and analytical protocols outlined in this technical support center, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental results.
References
- 1. quora.com [quora.com]
- 2. US3040101A - Oxidation of alkylbenzenes - Google Patents [patents.google.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. sharadpra.wordpress.com [sharadpra.wordpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sciepub.com [sciepub.com]
- 8. scispace.com [scispace.com]
- 9. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Technical Support Center: A Guide to Scaling Up the Synthesis of 1-(3-Isopropylphenyl)ethanone
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the scaled-up synthesis of 1-(3-isopropylphenyl)ethanone. This document offers practical, experience-driven advice to navigate the common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most prevalent and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of cumene (isopropylbenzene) with an acylating agent like acetyl chloride or acetic anhydride.[1][2] This reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[3]
Q2: Why is Friedel-Crafts acylation preferred for this synthesis on a larger scale?
Friedel-Crafts acylation offers several advantages for large-scale production. The starting materials, cumene and acetyl chloride/acetic anhydride, are readily available and cost-effective. The reaction is generally high-yielding and, importantly, the acylation process deactivates the aromatic ring to further substitution, which minimizes the formation of poly-acylated byproducts.[4][5] This is a significant advantage over Friedel-Crafts alkylation, which is prone to polysubstitution.[6]
Q3: What are the primary safety concerns when performing a large-scale Friedel-Crafts acylation?
Scaling up Friedel-Crafts acylation introduces significant safety considerations. Aluminum chloride is a water-sensitive, corrosive, and irritating substance that reacts exothermically with moisture, liberating HCl gas.[3] Acetyl chloride is also corrosive and a lachrymator.[4] The reaction itself can be highly exothermic, necessitating careful temperature control to prevent runaways.[3] A thorough risk assessment and the implementation of appropriate engineering controls are paramount.
Troubleshooting Guide: Navigating Common Scale-Up Challenges
Scaling up any chemical synthesis can present unforeseen challenges. This section addresses specific issues that may arise during the synthesis of this compound via Friedel-Crafts acylation.
Issue 1: Low or Inconsistent Product Yield
Q: My reaction yield is significantly lower than expected, or varies between batches. What are the likely causes?
A: Low and inconsistent yields in Friedel-Crafts acylation are often traced back to a few critical factors:
-
Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture.[4][7] Any moisture in the reactor, solvent, or starting materials will deactivate the catalyst. Ensure all glassware and reagents are scrupulously dry. It is advisable to use freshly opened, high-purity aluminum chloride for each batch.
-
Insufficient Catalyst Loading: The product, this compound, can form a complex with the AlCl₃ catalyst, effectively sequestering it from the reaction.[4] Therefore, a stoichiometric amount of the catalyst is often required, rather than a truly catalytic amount.[4]
-
Suboptimal Reaction Temperature: Temperature control is critical. While some reactions proceed at room temperature, others may require heating to overcome the activation energy.[4] Conversely, excessively high temperatures can lead to the formation of side products and decomposition.[4] Careful temperature monitoring and control are essential during scale-up.
-
Purity of Reagents: The purity of cumene and the acylating agent is crucial. Impurities can interfere with the reaction, leading to byproduct formation and reduced yields.[4]
Issue 2: Formation of Isomeric Byproducts
Q: I am observing the formation of other isomers, such as 1-(4-isopropylphenyl)ethanone, in my product mixture. How can I improve the regioselectivity?
A: The isopropyl group on the cumene ring is an ortho-, para-director. While the meta-isomer is the desired product, the formation of the para-isomer is a common side reaction. The ratio of these isomers can be influenced by several factors:
-
Reaction Temperature: Lower reaction temperatures generally favor the formation of the meta-isomer. Running the reaction at or below room temperature can often improve the desired isomer ratio.
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. Experimenting with different anhydrous solvents, such as dichloromethane, dichloroethane, or carbon disulfide, may help optimize the formation of the meta-product.[7]
-
Rate of Addition: Slow, controlled addition of the acylating agent to the mixture of cumene and aluminum chloride can help to manage the reaction exotherm and potentially improve selectivity.
Issue 3: Difficulties in Product Isolation and Purification
Q: The work-up procedure is problematic, leading to product loss or impure material. What can I do to improve this?
A: A common challenge during the work-up of Friedel-Crafts acylation is the quenching of the reaction mixture.
-
Emulsion Formation: Pouring the reaction mixture into water or dilute acid can lead to the formation of stable emulsions, making the separation of the organic and aqueous layers difficult and leading to product loss.[7] To mitigate this, it is recommended to pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[4][7] The acid helps to decompose the aluminum chloride complex.
-
Incomplete Quenching: Ensure that the quenching process is complete to fully decompose the aluminum-ketone complex. Insufficient quenching can lead to the product being retained in the aqueous layer.
-
Purification Strategy: While simple distillation can be effective for purification, high-boiling isomeric byproducts may be difficult to separate. In such cases, fractional distillation under reduced pressure or column chromatography may be necessary to achieve high purity.
Experimental Protocol: A Scalable Synthesis of this compound
This protocol provides a starting point for the gram-scale synthesis, which can be adapted for larger scales with appropriate engineering controls and safety precautions.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap.
-
Cumene (anhydrous)
-
Acetyl chloride (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge the three-necked flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.[3]
-
Addition of Cumene: Add cumene (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred suspension of aluminum chloride over 15-20 minutes.
-
Addition of Acetyl Chloride: After the addition of cumene is complete, add acetyl chloride (1.05 equivalents) to the dropping funnel and add it dropwise to the reaction mixture. Control the addition rate to maintain the reaction temperature between 20-25°C. The reaction is exothermic.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Carefully and slowly pour the reaction mixture into a separate vessel containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[4]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (Cumene:Acetyl Chloride:AlCl₃) | 1 : 1.05 : 1.1 | A slight excess of the acylating agent and a stoichiometric amount of catalyst are often required for optimal conversion.[3] |
| Solvent | Anhydrous Dichloromethane | A common, inert solvent for Friedel-Crafts reactions. |
| Temperature | 20-25°C | Helps to control the exotherm and can improve regioselectivity towards the meta-isomer. |
| Work-up Quench | Crushed ice and concentrated HCl | Effectively decomposes the aluminum-ketone complex and minimizes emulsion formation.[4][7] |
Visualizations
Reaction Pathway
Caption: Friedel-Crafts acylation of cumene to yield this compound.
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting the synthesis of this compound.
References
- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-(3-Isopropylphenyl)ethanone
This guide provides in-depth technical support for researchers engaged in the synthesis of 1-(3-isopropylphenyl)ethanone via Friedel-Crafts acylation of cumene (isopropylbenzene). We will explore the critical influence of solvent selection on reaction outcomes, addressing common challenges and providing practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for the synthesis of this compound?
Solvent choice is paramount in Friedel-Crafts acylation as it directly influences reaction rate, yield, and, most importantly, regioselectivity. The synthesis of the 3-substituted (meta) product from cumene is a classic example of thermodynamic versus kinetic control. The isopropyl group is an ortho, para-directing activator. Therefore, the formation of the meta isomer is non-intuitive and requires specific conditions that allow for the formation of the most stable product, rather than the most rapidly formed one. The solvent's polarity and its ability to dissolve reaction intermediates are key to steering the reaction toward this thermodynamic product.
Q2: How does solvent polarity affect the isomer distribution (ortho/para vs. meta)?
The effect of solvent polarity on isomer distribution is well-documented in Friedel-Crafts acylations.[1]
-
Non-polar solvents (e.g., carbon disulfide (CS₂), dichloromethane (CH₂Cl₂)): In these solvents, the complex formed between the Lewis acid (e.g., AlCl₃) and the kinetically favored product (the ortho- or para-isomer) is often insoluble. This complex precipitates out of the reaction mixture, preventing the reverse reaction (de-acylation) and subsequent isomerization to the more stable thermodynamic product.[1] This effectively locks the reaction at the kinetic product stage.
-
Polar solvents (e.g., nitrobenzene, 1,2-dichloroethane): These solvents can dissolve the intermediate Lewis acid-ketone complex.[1] By keeping the complex in solution, the reaction remains reversible. This allows the initially formed kinetic product to de-acylate and re-acylate, eventually leading to an equilibrium that favors the most thermodynamically stable isomer, which in this case is the meta-product.[1]
Q3: What are the most commonly used solvents for Friedel-Crafts acylations, and what are their pros and cons?
Commonly used solvents include carbon disulfide, dichloromethane, 1,2-dichloroethane, and nitrobenzene.[1] Benzene or other aromatic hydrocarbons can sometimes be used, but they are susceptible to acylation themselves, which would compete with the cumene substrate.[2]
-
Dichloromethane (DCM): A versatile, moderately polar solvent. It's a good starting point but may not be polar enough to ensure thermodynamic control for this specific synthesis.
-
Carbon Disulfide (CS₂): A traditional non-polar solvent that often favors the formation of the kinetic (ortho/para) product due to the insolubility of the product-catalyst complex.[1][3]
-
Nitrobenzene: A highly polar solvent often used to promote the formation of the thermodynamic product.[1][3] However, it is a deactivated aromatic and can be difficult to remove during workup due to its high boiling point.[1]
-
1,2-Dichloroethane (DCE): Offers a good balance of polarity and a higher boiling point than DCM, allowing for reactions at elevated temperatures which can further favor the thermodynamic product.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction has a very low yield or failed completely. I've checked my reagents; could the solvent be the cause?
-
Answer: Absolutely. The most common solvent-related issue is the presence of water. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture and will be rapidly deactivated by any water present in the solvent, reagents, or glassware.[3][4] Always use anhydrous grade solvents and ensure all glassware is rigorously dried. Secondly, if using a non-polar solvent, the reaction may stall if the intermediate product-catalyst complex precipitates, effectively halting the reaction.[1]
Issue 2: Formation of the Incorrect Isomer (Para-Product)
-
Question: My analysis shows I've synthesized 1-(4-isopropylphenyl)ethanone (the para-isomer) instead of the desired this compound. What went wrong?
-
Answer: This is a classic case of kinetic control triumphing over thermodynamic control. The formation of the para-isomer is faster, but the meta-isomer is more stable. Your reaction conditions, specifically the solvent choice, favored the kinetic pathway. To obtain the meta-product, you must create conditions that allow the reaction to equilibrate. This involves:
-
Switching to a more polar solvent: Use a solvent like nitrobenzene or 1,2-dichloroethane to keep the intermediate complex dissolved, allowing for the necessary de-acylation/re-acylation.[1]
-
Increasing the reaction temperature: Higher temperatures can provide the activation energy needed to overcome the barrier for the reverse reaction, facilitating the shift towards the thermodynamic product.
-
Issue 3: Reaction Stalls Before Completion
-
Question: I'm monitoring my reaction by TLC, and it appears to start but then stops, leaving a significant amount of starting material. Why?
-
Answer: This is very likely due to the precipitation of the product-AlCl₃ complex. This is a common occurrence in non-polar solvents like carbon disulfide or even dichloromethane under certain conditions.[1] The complex, once solidified, is no longer in the reactive phase of the mixture. The solution is to use a solvent with sufficient polarity to maintain the solubility of all intermediates and complexes throughout the reaction.
Issue 4: Difficulties During Aqueous Workup (Emulsion Formation)
-
Question: When I try to quench the reaction with water/acid, I get a thick emulsion that makes separating the organic and aqueous layers impossible. How can I resolve this?
-
Answer: Emulsion formation is a frequent problem during the workup of Friedel-Crafts reactions.[3] To mitigate this, the reaction mixture should be poured slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl.[3] If an emulsion still forms, the addition of a saturated sodium chloride solution (brine) can help break it by increasing the ionic strength of the aqueous phase.[3]
Data Presentation: Comparison of Common Solvents
The table below summarizes the properties of solvents commonly considered for this synthesis and their implications.
| Solvent | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Key Considerations for Synthesis |
| Carbon Disulfide (CS₂) | 2.6 | 46.3 | Non-polar. Tends to precipitate the product-AlCl₃ complex, favoring the kinetic (ortho/para) product.[1] Highly flammable and toxic. |
| Dichloromethane (CH₂Cl₂) | 9.1 | 39.6 | Moderately polar. A common starting point, but may not be sufficiently polar to ensure formation of the thermodynamic (meta) product.[5] |
| 1,2-Dichloroethane (DCE) | 10.4 | 83.5 | More polar than CH₂Cl₂ and has a higher boiling point, allowing for higher reaction temperatures to favor the thermodynamic product.[1] |
| Nitrobenzene (C₆H₅NO₂) | 34.8 | 210.9 | Highly polar. Excellent for promoting the thermodynamic product by solubilizing intermediates.[1][2] High boiling point makes it difficult to remove. |
Data sourced from various chemical property databases and literature.[6][7]
Experimental Protocol: Synthesis of this compound
This protocol is designed to favor the formation of the thermodynamic (meta) product.
1. Reagent and Glassware Preparation:
-
Ensure all glassware (round-bottom flask, dropping funnel, condenser) is oven-dried or flame-dried under an inert atmosphere (N₂ or Argon) to remove all traces of moisture.
-
Use anhydrous grade 1,2-dichloroethane (DCE) as the solvent.
-
Use freshly opened, powdered anhydrous aluminum chloride (AlCl₃). Clumpy or discolored AlCl₃ has likely been compromised by moisture and should not be used.[3]
2. Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a bubbler, add anhydrous aluminum chloride (1.1 equivalents).
-
Under a positive pressure of inert gas, add anhydrous DCE (approx. 2 mL per mmol of cumene) to the flask.
-
Cool the suspension to 0°C in an ice bath.
3. Reactant Addition:
-
In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) and cumene (1.2 equivalents) in a small amount of anhydrous DCE.
-
Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0°C.
4. Reaction Execution:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approx. 83°C for DCE) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material (cumene) is consumed.
5. Quenching and Workup:
-
Cool the reaction mixture back down to 0°C in an ice bath.
-
Prepare a separate beaker containing a mixture of crushed ice and concentrated HCl.
-
Slowly and carefully , pour the reaction mixture onto the ice/HCl slurry with vigorous stirring.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with fresh portions of DCE.
-
Combine all organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
6. Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Visualization of Experimental Workflow
The following diagram outlines the critical steps in the synthesis, highlighting the central role of the solvent.
Caption: Workflow for the thermodynamically controlled synthesis of this compound.
References
Validation & Comparative
A Researcher's Guide to the NMR Spectral Analysis of 1-(3-Isopropylphenyl)ethanone and Its Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For researchers in drug development and organic synthesis, the unambiguous characterization of chemical entities is paramount. This guide offers an in-depth analysis of the NMR spectral data for 1-(3-isopropylphenyl)ethanone, a substituted aromatic ketone.
Our approach moves beyond a simple data report. We will dissect the ¹H and ¹³C NMR spectra, explaining the causal relationships between the molecule's structure and its spectral output. Furthermore, we will place this data in context through a rigorous comparison with its structural isomers, 1-(2-isopropylphenyl)ethanone and 1-(4-isopropylphenyl)ethanone, as well as the parent compound, acetophenone. This comparative methodology not only validates our assignments but also provides a practical framework for distinguishing between these closely related compounds in a laboratory setting.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, standardized experimental procedures are critical. The protocols described herein represent best practices for the analysis of small organic molecules like isopropylacetophenones.
Protocol 1: NMR Sample Preparation
The integrity of any NMR spectrum is fundamentally dependent on the quality of the sample. This protocol ensures a homogenous, contaminant-free sample suitable for high-resolution analysis.
-
Sample Weighing : Accurately weigh 10-20 mg of the analyte (e.g., this compound) for ¹H NMR or 50-75 mg for ¹³C NMR into a clean, dry vial. The higher concentration for ¹³C NMR is necessary to compensate for the lower natural abundance of the ¹³C isotope.
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for nonpolar aromatic ketones due to its excellent dissolving power and relatively simple solvent signal.
-
Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If an internal standard is required for precise chemical shift calibration, add a small amount of tetramethylsilane (TMS).
-
Homogenization : Gently agitate the vial using a vortex mixer or sonicator until the sample is fully dissolved. Visually inspect for any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette. Solid particles can severely degrade the magnetic field homogeneity, leading to broadened spectral lines.
-
Transfer : Carefully transfer the clear solution into a high-quality, 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe, typically around 4-5 cm.
-
Capping and Cleaning : Cap the NMR tube securely to prevent solvent evaporation. Wipe the exterior of the tube with a lint-free tissue dampened with isopropanol or ethanol to remove any fingerprints or dust.
Workflow for NMR Sample Preparation
Caption: Step-by-step workflow for preparing a high-quality NMR sample.
Protocol 2: NMR Data Acquisition
The following parameters are typical for a 400 MHz spectrometer and can be adjusted based on the specific instrument and experimental goals.
-
Instrument Setup : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃). This step is crucial for stabilizing the magnetic field during the experiment.
-
Shimming : Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. Poor shimming results in broad, distorted peaks and loss of resolution.
-
Tuning and Matching : Tune and match the NMR probe for the nucleus being observed (¹H or ¹³C) to ensure efficient transfer of radiofrequency power and optimal signal detection.
-
Parameter Setup (¹H NMR) :
-
Pulse Program : A standard single-pulse program (e.g., 'zg30' on Bruker systems) is typically sufficient.
-
Spectral Width (SW) : Set to ~16 ppm to cover the expected range of proton chemical shifts.
-
Number of Scans (NS) : For a moderately concentrated sample, 8 to 16 scans are usually adequate.
-
Acquisition Time (AQ) : Set to ~3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1) : A delay of 1-2 seconds is standard for qualitative spectra.
-
-
Parameter Setup (¹³C NMR) :
-
Pulse Program : A standard proton-decoupled single-pulse program (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon.
-
Spectral Width (SW) : Set to ~240 ppm.
-
Number of Scans (NS) : A significantly higher number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.
-
Acquisition Time (AQ) : Set to ~1-2 seconds.
-
Relaxation Delay (D1) : A 2-second delay is a common starting point.
-
-
Data Acquisition : Start the acquisition. Once complete, the Free Induction Decay (FID) is automatically Fourier transformed, phase-corrected, and baseline-corrected by the spectrometer software to generate the final spectrum.
Spectral Analysis of this compound
While comprehensive experimental data for this compound is not widely available in public spectral databases, its expected NMR spectrum can be reliably predicted based on established chemical shift theory and comparison with its isomers. The following assignments are based on these principles.
Molecular Structure and Atom Numbering
Caption: Structure and numbering scheme for this compound.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Atom No. | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | ¹³C Chemical Shift (δ, ppm) |
| C1 | - | - | - | - | ~138.0 |
| C2 | ~7.75 | d | ~1.5 | 1H | ~126.5 |
| C3 | - | - | - | - | ~149.5 |
| C4 | ~7.45 | ddd | ~7.7, ~1.5, ~1.5 | 1H | ~126.0 |
| C5 | ~7.38 | t | ~7.7 | 1H | ~129.0 |
| C6 | ~7.80 | dt | ~7.7, ~1.5 | 1H | ~131.0 |
| C7 (C=O) | - | - | - | - | ~198.0 |
| C9 (CH₃) | ~2.60 | s | - | 3H | ~26.7 |
| C10 (CH) | ~3.00 | sept | ~6.9 | 1H | ~34.2 |
| C11, C11' (CH₃) | ~1.25 | d | ~6.9 | 6H | ~23.8 |
Comparative Analysis with Isomers and Parent Compound
The structural nuances between the ortho-, meta-, and para-isomers of isopropylacetophenone are clearly reflected in their NMR spectra. Understanding these differences is key to their unambiguous identification.
Positional Isomers of Isopropylacetophenone
Caption: The ortho-, meta-, and para-isomers of isopropylacetophenone.
Discussion of Substituent Effects
The electronic properties of the isopropyl and acetyl groups govern the chemical shifts of the aromatic protons and carbons. The acetyl group is electron-withdrawing via resonance and inductive effects, deshielding protons and carbons at the ortho and para positions. Conversely, the isopropyl group is a weak electron-donating group via induction, which tends to shield aromatic nuclei.
-
Acetophenone (Parent Compound) : The protons ortho to the acetyl group (H2/H6) are the most deshielded (~7.96 ppm), followed by the para proton (H4) at ~7.57 ppm and the meta protons (H3/H5) at ~7.47 ppm[1]. This pattern is characteristic of a strong electron-withdrawing substituent. The carbonyl carbon appears far downfield at ~198.1 ppm[2].
-
1-(4-isopropylphenyl)ethanone (para-isomer) : In this highly symmetric molecule, the electron-donating isopropyl group is para to the electron-withdrawing acetyl group. This leads to a simplified aromatic region with two doublets. The protons ortho to the acetyl group appear around 7.90 ppm, while those ortho to the isopropyl group are more shielded, appearing around 7.30 ppm. The high symmetry means there are only 6 unique carbon signals despite having 11 carbons.
-
1-(2-isopropylphenyl)ethanone (ortho-isomer) : Steric hindrance between the bulky isopropyl group and the acetyl group is a dominant factor. This steric strain can force the acetyl group out of the plane of the aromatic ring, reducing its resonance effect. This leads to a more complex and less predictable aromatic spectrum compared to the other isomers. The proton ortho to both groups (H6) would be expected to be significantly deshielded due to the proximity of two substituents.
-
This compound (meta-isomer) : In the meta-isomer, the electronic effects of the two substituents do not directly reinforce or oppose each other through resonance. The acetyl group strongly influences its ortho positions (C2, C6) and para position (C4), while the isopropyl group influences its ortho positions (C2, C4) and para position (C6). This interplay results in four distinct aromatic proton signals, making its ¹H NMR spectrum the most complex of the three isomers and thus uniquely identifiable. The proton at C2, being ortho to both groups, is expected to be a singlet (or a narrow doublet) and significantly deshielded.
Table 2: Comparison of Key ¹H and ¹³C NMR Chemical Shifts (ppm)
| Compound | Aromatic Protons (δ, ppm) | Acetyl CH₃ (δ, ppm) | Isopropyl CH (δ, ppm) | Isopropyl CH₃ (δ, ppm) | Carbonyl Carbon (δ, ppm) |
| Acetophenone | 7.47 (m), 7.57 (m), 7.96 (m)[1] | ~2.61[1] | N/A | N/A | ~198.1[2] |
| 1-(2-isopropylphenyl)ethanone | ~7.15-7.50 (complex m) | ~2.55 | ~3.30 (sept) | ~1.20 (d) | ~202.0 |
| This compound | ~7.38-7.80 (4 distinct signals) | ~2.60 | ~3.00 (sept) | ~1.25 (d) | ~198.0 |
| 1-(4-isopropylphenyl)ethanone | ~7.30 (d), ~7.90 (d) | ~2.55 | ~3.00 (sept) | ~1.24 (d) | ~197.6 |
| (Note: Data for ortho- and para-isomers are approximate values compiled from various sources for comparative purposes.) |
Conclusion
The structural elucidation of this compound and its distinction from its ortho- and para-isomers can be definitively achieved using ¹H and ¹³C NMR spectroscopy. The key differentiating feature for the meta-isomer is the presence of four unique signals in the aromatic region of its ¹H NMR spectrum, a direct consequence of its lower symmetry compared to the para-isomer and the lack of significant steric hindrance found in the ortho-isomer. By understanding the fundamental principles of substituent effects and adhering to rigorous experimental protocols, researchers can confidently characterize these and other complex organic molecules, ensuring the integrity and validity of their scientific findings.
References
mass spectrometry analysis of 1-(3-Isopropylphenyl)ethanone
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 1-(3-Isopropylphenyl)ethanone
Introduction: The Analytical Imperative for Substituted Aromatic Ketones
This compound, a substituted acetophenone, represents a class of compounds frequently encountered in pharmaceutical synthesis, fragrance formulation, and as intermediates in organic chemistry.[1] Its structural characterization is paramount for quality control, impurity profiling, and metabolic studies. With a molecular formula of C₁₁H₁₄O and a molecular weight of 162.23 g/mol , this compound is well-suited for mass spectrometric analysis, a cornerstone of modern analytical chemistry.[2]
This guide, intended for researchers and drug development professionals, provides a comparative analysis of the primary mass spectrometry-based methodologies for the characterization of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind methodological choices, provide detailed experimental protocols, and present a logical framework for selecting the optimal technique based on analytical objectives.
Core Principles: Ionization and Fragmentation of this compound
The utility of mass spectrometry lies in its ability to ionize a molecule and then separate the resulting ion and its fragments based on their mass-to-charge ratio (m/z). The fragmentation pattern is a molecular fingerprint, providing rich structural information.[3] For an aromatic ketone like this compound, fragmentation is predictable and primarily dictated by the stability of the resulting carbocations. Key fragmentation pathways involve cleavages at the bonds adjacent to the carbonyl group (α-cleavage) and within the isopropyl substituent.[4]
The choice between GC-MS and LC-MS/MS is one of the most critical decisions in designing an analytical workflow. It hinges on the analyte's physicochemical properties, the complexity of the sample matrix, and the specific data required (e.g., qualitative identification vs. quantitative analysis).
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes
GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds that are thermally stable.[5] Given its boiling point of approximately 229°C, this compound is an ideal candidate for GC-MS analysis.[2] The technique combines the superior separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry.
Causality of Choice (Why GC-MS?):
-
Volatility: The compound's volatility allows for easy transition into the gas phase without thermal degradation.
-
Chromatographic Efficiency: Capillary GC columns provide high-resolution separation from closely related isomers or impurities.
-
Standardized Libraries: Electron Ionization (EI), the most common GC-MS ionization source, produces reproducible fragmentation patterns that can be matched against extensive spectral libraries like the NIST database for confident identification.[6]
Predicted Electron Ionization (EI) Fragmentation Pathway
In EI-MS, high-energy electrons bombard the molecule, creating a molecular ion (M⁺˙) that is prone to fragmentation. The fragmentation of this compound is expected to proceed through several key pathways, driven by the formation of stable resonance-stabilized ions.
Caption: Predicted EI fragmentation pathway for this compound.
Table 1: Predicted Major Fragments in EI-MS Analysis
| m/z | Proposed Fragment Ion | Formula | Comments |
| 162 | Molecular Ion [M]⁺˙ | [C₁₁H₁₄O]⁺˙ | Corresponds to the molecular weight of the analyte. |
| 147 | [M - CH₃]⁺ | [C₁₀H₁₁O]⁺ | Base Peak. Loss of a methyl radical via α-cleavage. Highly stable acylium ion.[3] |
| 119 | [M - C₃H₇]⁺ | [C₈H₇O]⁺ | Loss of an isopropyl radical. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, resulting from the loss of CO from the m/z 147 fragment. |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acylium ion, formed by cleavage of the bond between the carbonyl carbon and the aromatic ring. |
Experimental Protocol: GC-MS Analysis
This protocol provides a robust starting point for method development.
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound standard.
-
Dissolve in 10 mL of a suitable solvent (e.g., HPLC-grade Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare working standards (e.g., 1, 5, 10, 50, 100 µg/mL).
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Split Ratio: 20:1 (adjust based on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Integrate the total ion chromatogram (TIC) to determine the retention time.
-
Extract the mass spectrum from the apex of the chromatographic peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the acquired spectrum against a commercial library (NIST/Wiley) for confirmation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Versatility and Sensitivity
LC-MS/MS is the method of choice for non-volatile compounds or for analyzing samples in complex biological or environmental matrices.[7] While this compound is GC-amenable, LC-MS/MS offers advantages in high-throughput screening and when dealing with "dirty" samples that would otherwise require extensive cleanup for GC analysis. It typically employs soft ionization techniques like Electrospray Ionization (ESI), which minimizes in-source fragmentation and primarily produces the protonated molecule [M+H]⁺.[8]
Causality of Choice (Why LC-MS/MS?):
-
Matrix Tolerance: Less susceptible to certain matrix interferences compared to GC-MS, often requiring simpler sample preparation.
-
High Sensitivity: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity, making it ideal for trace-level quantification.[9]
-
Broad Applicability: The same LC-MS/MS system can be used for a wide range of compounds, including metabolites that may be too polar or thermally labile for GC.
Workflow and Predicted Fragmentation
In a typical LC-MS/MS experiment, the protonated molecule [M+H]⁺ (m/z 163) is selected in the first quadrupole (Q1), fragmented via Collision-Induced Dissociation (CID) in the collision cell (q2), and the resulting product ions are scanned in the third quadrupole (Q3).
Caption: General workflow for LC-MS/MS analysis.
The CID fragmentation of the [M+H]⁺ ion at m/z 163 would likely involve the neutral loss of stable molecules. For instance, the loss of propene (C₃H₆) from the isopropyl group is a plausible pathway.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general reversed-phase LC-MS/MS method.
-
Sample Preparation:
-
Prepare stock and working standards as described in the GC-MS protocol, but use a mobile phase-compatible solvent like Methanol or Acetonitrile.
-
For complex matrices (e.g., plasma, urine), a protein precipitation or liquid-liquid extraction step may be required.[7]
-
-
Instrumentation & Conditions:
-
LC System: Shimadzu Nexera X2 UFLC (or equivalent).[9]
-
Column: C18 column (e.g., Kinetex XB-C18, 2.6 µm, 50 x 2.1 mm).[9]
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
Start at 20% B.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX QTRAP 6500+ (or equivalent).
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
IonSpray Voltage: +5500 V.
-
Source Temperature: 500°C.
-
Analysis Mode: Full scan (for identification) and Multiple Reaction Monitoring (MRM) (for quantification).
-
Example MRM Transition: Q1: 163.1 → Q3: 121.1 (Loss of C₃H₆). Note: Transitions must be empirically optimized.
-
-
-
Data Analysis:
-
Extract the chromatogram for the protonated molecule (m/z 163.1).
-
Analyze the product ion scan to confirm fragmentation patterns.
-
For quantification, use the area under the curve from the MRM transition chromatogram to build a calibration curve.
-
Head-to-Head Comparison
Table 2: Performance Comparison of GC-MS and LC-MS/MS
| Feature | GC-MS with EI | LC-MS/MS with ESI | Rationale & Insights |
| Sample Volatility | Required | Not Required | GC-MS is limited to thermally stable, volatile compounds. LC-MS is far more versatile for a wider polarity range. |
| Identification Confidence | Very High | High | EI provides highly reproducible, information-rich spectra ideal for library matching. ESI provides molecular weight and structural data via MS/MS. |
| Sensitivity | Good to Excellent | Excellent to Superior | MRM mode in LC-MS/MS offers unparalleled sensitivity and selectivity, making it the choice for trace analysis.[9] |
| Matrix Effects | Lower | Higher | Ion suppression or enhancement in the ESI source is a significant challenge that requires careful method development and often the use of internal standards.[8] |
| Throughput | Moderate | High | UPLC/UHPLC systems paired with fast-scanning mass spectrometers allow for run times of just a few minutes, enabling high-throughput analysis.[9] |
| Derivatization | May be required for polar analytes | Rarely required | A key advantage of LC-MS is the ability to analyze many compounds in their native state. |
Alternative and Complementary Techniques
While mass spectrometry is definitive for mass determination and fragmentation, a comprehensive structural elucidation often relies on complementary techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework and connectivity, which is crucial for unambiguous isomer identification.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of key functional groups, such as the carbonyl (C=O) stretch characteristic of a ketone.[11]
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound, and the optimal choice is dictated by the analytical goal.
-
For unambiguous identification, structural confirmation, and purity assessment of the neat compound or in simple mixtures, GC-MS with Electron Ionization is the recommended approach. Its reproducible fragmentation patterns and compatibility with extensive spectral libraries provide the highest degree of confidence.
-
For quantitative analysis at trace levels, analysis in complex biological matrices (e.g., plasma), or in high-throughput screening environments, LC-MS/MS is the superior choice. Its sensitivity, selectivity (via MRM), and applicability to a broader range of analytes and their potential metabolites make it an invaluable tool in pharmaceutical and clinical research.
Ultimately, a well-equipped analytical laboratory will leverage both techniques, using them in a complementary fashion to tackle the diverse challenges presented in modern chemical analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS#:40428-87-3 | Chemsrc [chemsrc.com]
- 3. asdlib.org [asdlib.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Ethanone, 1-[4-(1-methylethyl)phenyl]- [webbook.nist.gov]
- 7. antisel.gr [antisel.gr]
- 8. gtfch.org [gtfch.org]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
Introduction to Infrared Spectroscopy of Aromatic Ketones
An In-Depth Technical Guide to the Infrared Spectroscopy of 1-(3-Isopropylphenyl)ethanone: A Comparative Analysis
This guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a substituted aromatic ketone. Designed for researchers and analytical scientists, this document delves into the principles of spectral interpretation, offers a detailed experimental protocol for sample analysis, and presents a comparative study against structurally similar ketones. By examining the subtle shifts in vibrational frequencies, we can elucidate the influence of substituent position and electronic effects on the molecular structure.
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending at specific frequencies. These frequencies correspond to the energy required to excite the bond to a higher vibrational state. A detector measures the amount of light transmitted through the sample as a function of frequency (wavenumber, cm⁻¹), generating a unique spectral fingerprint.
For aromatic ketones like this compound, IR spectroscopy is invaluable for confirming the presence of key functional groups, primarily the carbonyl (C=O) group of the ketone and the characteristic bonds within the aromatic ring and alkyl substituents. The exact position of the carbonyl stretching band is particularly sensitive to its electronic environment, making it a diagnostic marker for conjugation and the electronic effects of ring substituents.[2][3]
Experimental Protocol: Acquiring the FTIR Spectrum
The following protocol details the use of Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy for the analysis of liquid samples like this compound. ATR is a widely used sampling technique due to its simplicity, speed, and minimal sample preparation requirements.[4]
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or germanium) with a suitable solvent, such as isopropanol, and a soft, lint-free wipe.[5] This prevents cross-contamination between samples.
-
Background Spectrum Acquisition: Before analyzing the sample, a background spectrum must be collected. This scan measures the ambient atmosphere (H₂O, CO₂) and any residual solvent on the crystal. The instrument software will automatically subtract this background from the sample spectrum.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. For neat liquids, a small amount is sufficient.[4][6]
-
Engage ATR Press: Lower the press arm to apply consistent pressure to the sample, ensuring optimal contact between the liquid and the crystal surface. This is crucial for obtaining a high-quality spectrum.
-
Data Acquisition: Initiate the sample scan. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.[7] The standard mid-IR range of 4000 cm⁻¹ to 400 cm⁻¹ is generally used for organic compounds.[1]
-
Post-Analysis Cleaning: After the measurement is complete, lift the press arm and clean the sample from the crystal using the same procedure as in Step 2.
Experimental Workflow Diagram
Caption: Workflow for ATR-FTIR analysis of a liquid sample.
Spectral Analysis of this compound
The infrared spectrum of this compound displays several characteristic absorption bands that confirm its molecular structure. The key diagnostic regions are the C-H stretching region (~3100-2850 cm⁻¹), the carbonyl stretching region (~1700-1680 cm⁻¹), and the fingerprint region (<1600 cm⁻¹).
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~3070 | Medium | C-H Stretch | Aromatic (sp² C-H) |
| ~2965 | Strong | Asymmetric C-H Stretch | Aliphatic (sp³ C-H in -CH₃ and -CH) |
| ~2870 | Medium | Symmetric C-H Stretch | Aliphatic (sp³ C-H in -CH₃ and -CH) |
| ~1685 | Very Strong | C=O Stretch | Aryl Ketone (conjugated) |
| ~1605, ~1580 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1460, ~1360 | Medium | C-H Bend | Aliphatic (Isopropyl and Methyl groups) |
| ~790, ~700 | Strong | C-H Out-of-Plane Bend | 1,3-Disubstituted (meta) Benzene Ring |
Note: The exact peak positions are based on typical values for similar structures and data from spectral databases.[8]
The most prominent feature is the very strong absorption band around 1685 cm⁻¹. This peak is characteristic of the C=O stretching vibration of a ketone that is conjugated with an aromatic ring.[2] Conjugation delocalizes the pi-electrons of the carbonyl group, slightly weakening the C=O bond and lowering its stretching frequency from the ~1715 cm⁻¹ seen in non-conjugated aliphatic ketones.[2]
Comparative Analysis with Alternative Ketones
To understand the structural influence on the IR spectrum, we compare this compound with its parent compound (Acetophenone) and other substituted analogues. The primary focus of this comparison is the diagnostic carbonyl (C=O) stretching frequency.
Structural Comparison Diagram
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. app.studyraid.com [app.studyraid.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
A Comparative Guide to 1-(3-Isopropylphenyl)ethanone and Its Positional Isomers
For researchers, scientists, and professionals in drug development, the precise understanding of isomeric compounds is paramount. Subtle shifts in the placement of a functional group on an aromatic ring can profoundly influence a molecule's physicochemical properties, spectroscopic signature, and biological activity. This guide provides an in-depth technical comparison of 1-(3-isopropylphenyl)ethanone and its ortho- and para-isomers: 1-(2-isopropylphenyl)ethanone and 1-(4-isopropylphenyl)ethanone. Through an examination of their synthesis, physical properties, spectroscopic data, and potential applications, we aim to equip researchers with the critical information needed for their work.
Introduction to Isopropylacetophenone Isomers
This compound and its isomers, commonly known as isopropylacetophenones, are aromatic ketones. They share the same molecular formula, C₁₁H₁₄O, and molecular weight of approximately 162.23 g/mol .[1][2][3][4] The core structure consists of an acetophenone moiety with an isopropyl group attached to the benzene ring. The point of differentiation lies in the substitution pattern of the isopropyl group relative to the acetyl group: ortho (1,2-), meta (1,3-), and para (1,4-). This variation in substitution gives rise to distinct chemical and physical characteristics.
Physicochemical Properties: A Comparative Analysis
The position of the bulky isopropyl group influences the intermolecular forces and molecular symmetry, leading to differences in physical properties such as boiling point and density.
| Property | 1-(2-Isopropylphenyl)ethanone (ortho) | This compound (meta) | 1-(4-Isopropylphenyl)ethanone (para) |
| CAS Number | 2142-65-6[2] | 40428-87-3[3][4] | 645-13-6[1] |
| Molecular Formula | C₁₁H₁₄O[2] | C₁₁H₁₄O[3][4] | C₁₁H₁₄O[1] |
| Molecular Weight | 162.23 g/mol [2] | 162.23 g/mol [3][4] | 162.23 g/mol [1] |
| Boiling Point | Not readily available | 229.1 ± 9.0 °C at 760 mmHg[4] | 252.0 to 254.0 °C at 760.00 mm Hg[5] |
| Density | Not readily available | 0.9 ± 0.1 g/cm³[4] | 0.967 to 0.975 g/cm³ at 25°C[5] |
| Appearance | - | Liquid or solid/semi-solid[3] | Clear, almost colorless to yellow liquid[6] |
Synthesis via Friedel-Crafts Acylation
The most common synthetic route to isopropylacetophenone isomers is the Friedel-Crafts acylation of cumene (isopropylbenzene) with an acylating agent such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[7][8][9]
The isopropyl group is an ortho-, para-directing activator in electrophilic aromatic substitution reactions.[10] Therefore, the acylation of cumene is expected to yield a mixture of the ortho- and para-isomers, with the para-isomer generally being the major product due to reduced steric hindrance.[11] The formation of the meta-isomer is typically minor. The exact product distribution can be influenced by reaction conditions such as temperature and the choice of catalyst.[11]
Caption: General workflow for the synthesis of isopropylacetophenone isomers via Friedel-Crafts acylation of cumene.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add the Lewis acid catalyst (e.g., aluminum chloride).
-
Solvent Addition: Add a dry, inert solvent such as dichloromethane.
-
Acylating Agent Addition: Cool the mixture in an ice bath and slowly add the acylating agent (e.g., acetyl chloride).
-
Substrate Addition: To the cooled mixture, add cumene dropwise.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by carefully pouring the mixture over crushed ice and an acidic solution (e.g., dilute HCl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to separate the isomers.
Spectroscopic Comparison
The positional isomerism of the isopropyl group leads to distinct patterns in their NMR, IR, and mass spectra, which are crucial for their identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The chemical shifts and splitting patterns of the aromatic protons are particularly informative. The para-isomer exhibits a more symmetrical pattern (two doublets), while the ortho- and meta-isomers show more complex multiplets. The chemical shifts of the isopropyl and acetyl protons also vary slightly among the isomers.
¹³C NMR: The number and chemical shifts of the aromatic carbon signals differ for each isomer due to their different symmetry. The para-isomer will have fewer aromatic carbon signals than the ortho- and meta-isomers.
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-(2-Isopropylphenyl)ethanone | Aromatic protons: Complex multiplet. Isopropyl CH: Septet. Isopropyl CH₃: Doublet. Acetyl CH₃: Singlet. | C=O: ~200-205. Aromatic carbons: 6 distinct signals. Isopropyl CH: ~29-34. Isopropyl CH₃: ~23-24. Acetyl CH₃: ~29-30. |
| This compound | Aromatic protons: Complex multiplet. Isopropyl CH: Septet. Isopropyl CH₃: Doublet. Acetyl CH₃: Singlet. | C=O: ~198-200. Aromatic carbons: 6 distinct signals. Isopropyl CH: ~34. Isopropyl CH₃: ~24. Acetyl CH₃: ~27. |
| 1-(4-Isopropylphenyl)ethanone | Aromatic protons: Two doublets (AA'BB' system), typically around 7.3 and 7.9 ppm. Isopropyl CH: Septet (~3.0 ppm). Isopropyl CH₃: Doublet (~1.25 ppm). Acetyl CH₃: Singlet (~2.6 ppm). | C=O: ~197-198. Aromatic carbons: 4 distinct signals. Isopropyl CH: ~34. Isopropyl CH₃: ~24. Acetyl CH₃: ~26. |
Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency.
Infrared (IR) Spectroscopy
The IR spectra of all three isomers are dominated by a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1670-1690 cm⁻¹. The exact position can be influenced by the electronic effects of the isopropyl group. The spectra also show characteristic C-H stretching and bending vibrations for the aromatic ring and the alkyl groups. The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.[12][13]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectra of the three isomers will all show a molecular ion peak (M⁺) at m/z 162. A prominent peak is expected at m/z 147, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation of acetophenones. Another significant peak should be observed at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺). While the major fragmentation pathways are similar, the relative intensities of the fragment ions may differ slightly between the isomers.[14][15]
Caption: A logical workflow for the spectroscopic identification and differentiation of isopropylacetophenone isomers.
Applications and Biological Activity
The primary application of isopropylacetophenone isomers is in the fragrance and flavor industry.[5] They are also used as intermediates in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[16][17]
While there is a lack of direct comparative studies on the biological activities of the ortho-, meta-, and para-isomers of isopropylacetophenone, the broader class of acetophenone derivatives has been investigated for a range of pharmacological activities. These include potential applications as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease, as well as antimicrobial and herbicidal agents.[16][18] The biological activity of a molecule is highly dependent on its three-dimensional structure and its ability to interact with biological targets such as enzymes and receptors. Therefore, it is plausible that the different steric and electronic profiles of the isopropylacetophenone isomers could lead to variations in their biological activities. Further research is needed to explore these potential differences.
Conclusion
The positional isomers of isopropylacetophenone, while sharing the same molecular formula, exhibit distinct physicochemical properties and spectroscopic signatures. The para-isomer is the most well-characterized, likely due to its prevalence as the major product in the Friedel-Crafts acylation of cumene. The differences in their NMR, IR, and mass spectra provide a reliable basis for their differentiation. A thorough understanding of these differences is essential for any researcher working with these compounds, from ensuring the purity of a synthetic product to elucidating structure-activity relationships in drug discovery.
References
- 1. 4-Isopropylacetophenone | C11H14O | CID 12578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-(Propan-2-yl)phenyl)ethan-1-one | C11H14O | CID 16504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 40428-87-3 [sigmaaldrich.com]
- 4. This compound | CAS#:40428-87-3 | Chemsrc [chemsrc.com]
- 5. para-isopropyl acetophenone, 645-13-6 [perflavory.com]
- 6. Page loading... [wap.guidechem.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. savemyexams.com [savemyexams.com]
- 11. researchgate.net [researchgate.net]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. Ethanone, 1-[4-(1-methylethyl)phenyl]- [webbook.nist.gov]
- 14. 4'-Isopropylacetophenone(645-13-6) MS spectrum [chemicalbook.com]
- 15. Ethanone, 1-[4-(1-methylethyl)phenyl]- [webbook.nist.gov]
- 16. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
The Rising Potential of 1-(3-Isopropylphenyl)ethanone Derivatives in Therapeutic Research: A Comparative Guide
In the dynamic landscape of drug discovery, the search for novel molecular scaffolds that can be readily modified to generate libraries of biologically active compounds is a paramount objective. 1-(3-Isopropylphenyl)ethanone, a readily available aromatic ketone, has emerged as a promising starting material for the synthesis of a diverse array of derivatives, most notably chalcones and their heterocyclic analogues such as pyrazolines. These derivatives have demonstrated a remarkable spectrum of biological activities, positioning them as compelling candidates for further investigation in the development of new therapeutic agents. This guide provides a comparative analysis of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data and detailed protocols for their evaluation.
The Versatile Scaffold: this compound
The synthetic utility of this compound lies in the reactivity of its methyl ketone group, which readily participates in condensation reactions. The Claisen-Schmidt condensation, a base-catalyzed reaction with various aromatic aldehydes, is a cornerstone in the synthesis of chalcones, which are α,β-unsaturated ketones. These chalcones, in turn, serve as versatile intermediates for the synthesis of a multitude of heterocyclic compounds, including pyrazolines, through reactions with reagents like hydrazine hydrate. The isopropylphenyl moiety of the parent molecule provides a lipophilic character that can be crucial for membrane permeability and interaction with biological targets.
Anticancer Activity: A Tale of Cytotoxicity and Apoptosis
Derivatives of this compound, particularly chalcones and pyrazolines, have exhibited significant cytotoxic effects against various cancer cell lines. The α,β-unsaturated ketone functionality in chalcones is a key pharmacophore, acting as a Michael acceptor and interacting with nucleophilic residues in cellular proteins, thereby disrupting their function and inducing apoptosis.
Comparative Anticancer Activity
The following table summarizes the cytotoxic activity of representative chalcone and pyrazoline derivatives analogous to those derived from this compound. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone | (E)-1-(3-isopropylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | HepG-2 (Liver) | 16.02 | [1] |
| Chalcone | (E)-1-(3-isopropylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | HepG-2 (Liver) | 6.78 | [1] |
| Pyrazoline | 5-(4-chlorophenyl)-1-acetyl-3-(3-isopropylphenyl)-4,5-dihydro-1H-pyrazole | AsPC-1 (Pancreatic) | 16.8 | [2] |
| Pyrazoline | 5-(4-chlorophenyl)-3-(2-thienyl)-1-acetyl-2-pyrazoline | U251 (Glioblastoma) | 11.9 | [2] |
| Pyrazoline | Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone | HepG-2 (Liver) | 3.57 | [3] |
Note: The data for derivatives of this compound are based on analogous structures reported in the literature.
Mechanism of Action: Induction of Apoptosis
Many chalcone and pyrazoline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This is often mediated through the intrinsic mitochondrial pathway, which involves the release of cytochrome c and the activation of caspases.
Caption: Proposed apoptotic pathway induced by chalcone derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HepG-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The antimicrobial properties of this compound derivatives have been demonstrated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of the α,β-unsaturated carbonyl system is again crucial, as it can interfere with microbial metabolic pathways.
Comparative Antimicrobial Activity
The following table presents the antimicrobial activity of representative chalcone derivatives, measured as the diameter of the zone of inhibition.
| Compound Type | Derivative | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Chalcone | Thiophene Chalcone (Ch4c) | Staphylococcus aureus | 22.62 ± 0.1551 | [4] |
| Chalcone | Thiophene Chalcone (Ch4c) | Pseudomonas aeruginosa | 24 | [4] |
| Chalcone | Pyridine-2-yl-chalcone (p5) | Staphylococcus aureus (MRSA) | - (MIC data available) | [5] |
| Chalcone | Furan-2-yl-chalcone (f6) | Staphylococcus aureus (MRSA) | - (MIC data available) | [5] |
Note: The data for derivatives of this compound are based on analogous structures reported in the literature. Some studies report Minimum Inhibitory Concentration (MIC) instead of zone of inhibition.[5]
Experimental Protocol: Agar Well Diffusion Method
This method is widely used to assess the antimicrobial activity of chemical compounds.
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or Sabouraud dextrose agar plates
-
Sterile cork borer
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Spread the inoculum evenly over the surface of the agar plate.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume of the test compound solution, positive control, and negative control to the respective wells.
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each well.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Flavonoids, a class of compounds to which chalcones are precursors, are well-known for their anti-inflammatory properties.[6][7][8] They can modulate various signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways, and inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[6][7]
Mechanism of Action: Inhibition of NF-κB Pathway
The transcription factor NF-κB plays a central role in regulating the expression of genes involved in inflammation. Chalcone derivatives have been shown to inhibit the activation of NF-κB.
Caption: Inhibition of the NF-κB inflammatory pathway by chalcone derivatives.
Experimental Protocol: Nitric Oxide (NO) Scavenging Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Materials:
-
LPS-stimulated RAW 264.7 macrophage cells
-
Complete growth medium
-
Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
This compound derivatives
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Conclusion and Future Directions
The derivatives of this compound, particularly chalcones and their heterocyclic counterparts, represent a promising class of compounds with diverse and potent biological activities. Their ease of synthesis and the potential for extensive structural modification make them attractive candidates for drug discovery programs targeting cancer, infectious diseases, and inflammatory disorders. Future research should focus on synthesizing and screening a broader library of derivatives to establish more definitive structure-activity relationships. Furthermore, in-depth mechanistic studies and in vivo evaluations are warranted to validate the therapeutic potential of the most promising lead compounds. The insights provided in this guide aim to facilitate and inspire further exploration in this exciting field of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory actions of flavonoids and structural requirements for new design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Characterization of 1-(3-Isopropylphenyl)ethanone and Its Isomers
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose, offering detailed insights into the molecular framework. This guide provides an in-depth characterization of 1-(3-Isopropylphenyl)ethanone using ¹H and ¹³C NMR spectroscopy. To provide a comprehensive analytical context, its spectral features are objectively compared with its ortho (1-(2-isopropylphenyl)ethanone) and para (1-(4-isopropylphenyl)ethanone) isomers, supported by predictive data and experimental findings from reputable sources.
Introduction to Isomeric Acetophenones
This compound and its isomers are substituted acetophenones. The position of the isopropyl group on the phenyl ring significantly influences the electronic environment of the protons and carbon atoms, leading to distinct NMR spectra for each isomer. This guide will dissect these differences, providing a reliable reference for the identification and characterization of these compounds.
Molecular Structure and NMR Analysis Workflow
The workflow for NMR-based characterization involves sample preparation, data acquisition, and spectral interpretation. The following diagram illustrates the molecular structure of this compound with atom numbering for spectral assignment and the general workflow.
Caption: Molecular structure of this compound and the NMR analysis workflow.
¹H NMR Spectral Analysis of this compound
The predicted ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic, isopropyl, and acetyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
-
Aromatic Protons (δ 7.2-7.8 ppm): The four protons on the benzene ring appear as a complex multiplet. The substitution pattern breaks the symmetry, resulting in distinct signals for each proton.
-
Isopropyl Methine Proton (δ ~3.0 ppm): The single proton on the tertiary carbon of the isopropyl group is expected to be a septet due to coupling with the six equivalent methyl protons.
-
Isopropyl Methyl Protons (δ ~1.2 ppm): The six equivalent protons of the two methyl groups in the isopropyl substituent appear as a doublet, coupled to the methine proton.
-
Acetyl Protons (δ ~2.6 ppm): The three protons of the acetyl group are not coupled to any other protons and thus appear as a sharp singlet.
¹³C NMR Spectral Analysis of this compound
The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
-
Carbonyl Carbon (δ ~198 ppm): The carbon of the ketone group is significantly deshielded and appears at a low field.
-
Aromatic Carbons (δ 125-150 ppm): The six carbons of the benzene ring will show distinct signals. The carbon attached to the acetyl group and the carbon attached to the isopropyl group will have characteristic chemical shifts.
-
Isopropyl Methine Carbon (δ ~34 ppm): The tertiary carbon of the isopropyl group.
-
Isopropyl Methyl Carbons (δ ~24 ppm): The two equivalent methyl carbons of the isopropyl group.
-
Acetyl Carbon (δ ~27 ppm): The methyl carbon of the acetyl group.
Comparative Analysis with Isomers
The key to distinguishing between the ortho, meta, and para isomers of isopropylacetophenone lies in the differences in their NMR spectra, particularly in the aromatic region of the ¹H NMR and the chemical shifts of the aromatic carbons in the ¹³C NMR.
| Compound | ¹H NMR Aromatic Region | Key Differentiating Features |
| 1-(2-Isopropylphenyl)ethanone | Complex multiplet, likely more spread out due to steric hindrance affecting conformation. | The proximity of the bulky isopropyl group to the acetyl group may cause significant shielding/deshielding effects on the ortho protons. |
| This compound | Complex multiplet with four distinct signals. | The meta-substitution pattern leads to a more complex splitting pattern compared to the para isomer. |
| 1-(4-Isopropylphenyl)ethanone | Two doublets, appearing as a classic AA'BB' system.[1] | The symmetry of the para-substituted ring results in a simpler, more readily interpretable aromatic region. |
| Compound | ¹³C NMR Aromatic Carbons (approx. ppm) | Key Differentiating Features |
| 1-(2-Isopropylphenyl)ethanone | Six distinct signals expected. | The ipso-carbon attached to the isopropyl group will be significantly influenced by steric compression. |
| This compound | Six distinct signals expected. | The chemical shifts will reflect the meta-substitution pattern. |
| 1-(4-Isopropylphenyl)ethanone | Four signals due to symmetry (C1', C4', C2'/C6', C3'/C5').[1] | The higher symmetry of the para isomer reduces the number of unique aromatic carbon signals. |
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.[2][3]
Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The solvent should be chosen based on the sample's solubility and its own NMR signals not interfering with those of the analyte.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Standard: Add a small amount of TMS as an internal standard (0 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A sweep width of -2 to 12 ppm is generally adequate.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A longer relaxation delay (2-5 seconds) is often necessary for quaternary carbons to fully relax and be observed.
-
Spectral Width: A sweep width of 0 to 220 ppm is standard for most organic compounds.
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption line shapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm.
-
Peak Picking and Integration (¹H NMR): Identify the chemical shift of each peak and integrate the signals to determine the relative number of protons.
Conclusion
The combined analysis of ¹H and ¹³C NMR spectra provides a powerful and definitive method for the characterization of this compound. Furthermore, a comparative analysis of its NMR data with that of its ortho and para isomers reveals distinct spectral fingerprints for each compound, primarily due to the differing substitution patterns on the aromatic ring. This guide serves as a valuable resource for scientists and researchers in confirming the identity and purity of these important chemical entities. The principles of chemical shift and spin-spin coupling are fundamental to interpreting these spectra and elucidating molecular structure.[4][5]
References
A Comparative Guide to the Synthesis of 1-(3-Isopropylphenyl)ethanone for the Modern Research Laboratory
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. 1-(3-Isopropylphenyl)ethanone, a valuable building block, presents a case study in the strategic selection of synthetic methodologies. This guide provides an in-depth, objective comparison of the primary synthetic routes to this ketone, moving beyond mere procedural lists to dissect the underlying chemical principles and practical considerations that inform experimental design. The insights presented herein are grounded in established chemical literature and are intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Introduction to this compound
This compound, with its characteristic aromatic ketone structure, serves as a precursor in the synthesis of a variety of more complex molecules. Its strategic importance lies in the versatility of the ketone functional group for further transformations and the specific substitution pattern on the aromatic ring, which can direct subsequent reactions and influence the biological activity of the final products. The choice of synthetic route to this intermediate can significantly impact overall yield, purity, scalability, and cost-effectiveness of a multi-step synthesis.
Comparative Analysis of Synthetic Routes
This guide will explore and compare four principal synthetic strategies for the preparation of this compound:
-
Direct Friedel-Crafts Acylation of Cumene: A classic and direct approach to aryl ketones.
-
Grignard Reaction with a Controlled Acylating Agent: A powerful organometallic method for C-C bond formation.
-
Two-Step Synthesis via Oxidation of 1-(3-Isopropylphenyl)ethanol: A reliable method involving the conversion of a secondary alcohol to a ketone.
-
Palladium-Catalyzed Heck Coupling: A modern cross-coupling strategy offering high functional group tolerance.
A summary of the key performance indicators for each route is presented in the table below, followed by a detailed discussion of each methodology.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | Cumene, Acetyl Chloride/Acetic Anhydride | AlCl₃ or other Lewis acids | Moderate to High | 2-4 hours | Direct, one-step synthesis; readily available starting materials. | Potential for isomeric impurities; requires stoichiometric Lewis acid; harsh reaction conditions. |
| Grignard Reaction | 3-Isopropylphenyl bromide, Magnesium, Acetic Anhydride | Diethyl ether or THF | ~70-80%[1] | 3-5 hours | High yield; versatile for various substituted aryl Grignards. | Requires strictly anhydrous conditions; potential for tertiary alcohol byproduct formation. |
| Oxidation of Alcohol | 1-(3-Isopropylphenyl)ethanol | PCC or Swern oxidation reagents (DMSO, oxalyl chloride, Et₃N) | High (>90%) | 1-3 hours | Mild reaction conditions; high selectivity and yield for the oxidation step. | Two-step process requiring synthesis of the precursor alcohol. |
| Heck Coupling | 3-Isopropylphenyl halide, Vinyl ether | Palladium catalyst, phosphine ligand, base | Good to Excellent | 4-24 hours | High functional group tolerance; mild reaction conditions. | Cost of palladium catalyst and ligands; requires subsequent hydrolysis of the vinyl ether. |
Route 1: Friedel-Crafts Acylation of Cumene
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct pathway to aryl ketones.[2] In this route, cumene (isopropylbenzene) is treated with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[3]
Reaction Mechanism
The reaction is initiated by the activation of the acylating agent by the Lewis acid to form a highly electrophilic acylium ion.[4] This acylium ion is then attacked by the electron-rich aromatic ring of cumene. The isopropyl group is an ortho-, para-director; however, due to steric hindrance from the bulky isopropyl group, the para-substituted product, 1-(4-isopropylphenyl)ethanone, is the major product, with the ortho isomer as a minor byproduct. The desired meta-isomer, this compound, is not significantly formed in a standard Friedel-Crafts acylation of cumene. Therefore, this route is not ideal for the specific synthesis of the 3-substituted isomer. However, if the starting material were 1,3-diisopropylbenzene, acylation would be directed to the 4-position, and subsequent dealkylation could potentially yield the desired product, though this adds complexity. For the purpose of this guide, we will present a general protocol for the acylation of an aromatic compound.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in dichloromethane at 0 °C, add acetyl chloride (1.05 eq) dropwise.
-
After stirring for 15 minutes, add cumene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography to separate the isomers.
Route 2: Grignard Reaction with Acetic Anhydride
The Grignard reaction is a powerful tool for carbon-carbon bond formation. To synthesize this compound, 3-isopropylphenylmagnesium bromide is reacted with a suitable acetylating agent. While acetyl chloride can be used, it is highly reactive and can lead to the formation of a tertiary alcohol byproduct through a second addition of the Grignard reagent.[5][6][7] A more controlled approach involves the use of acetic anhydride at low temperatures, which favors the formation of the ketone.[1]
Reaction Mechanism
The Grignard reagent, a potent nucleophile, adds to one of the carbonyl groups of acetic anhydride to form a tetrahedral intermediate. At low temperatures, this intermediate is relatively stable and does not readily eliminate an acetate group to form the ketone, which would then be susceptible to a second Grignard addition. Upon aqueous workup, the intermediate is hydrolyzed to yield the desired ketone.
Caption: Grignard synthesis of an aryl ketone.
Experimental Protocol
-
Prepare the Grignard reagent by adding a solution of 3-isopropylphenyl bromide (1.0 eq) in anhydrous diethyl ether to magnesium turnings (1.1 eq) under a nitrogen atmosphere.
-
In a separate flask, dissolve acetic anhydride (2.0 eq) in anhydrous diethyl ether and cool to -70 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the cold acetic anhydride solution with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at -70 °C for an additional 2-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or vacuum distillation.[1]
Route 3: Oxidation of 1-(3-Isopropylphenyl)ethanol
This two-step approach involves the initial synthesis of the corresponding secondary alcohol, 1-(3-isopropylphenyl)ethanol, followed by its oxidation to the target ketone. This method offers high selectivity and generally proceeds under mild conditions.
Step 1: Synthesis of 1-(3-Isopropylphenyl)ethanol
The precursor alcohol can be synthesized via the Grignard reaction of 3-isopropylphenylmagnesium bromide with acetaldehyde.
Step 2: Oxidation to the Ketone
Several methods are available for the oxidation of secondary alcohols to ketones. Two common and reliable methods are the Swern oxidation and the use of pyridinium chlorochromate (PCC).
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of the alcohol and a hindered base like triethylamine.[8][9][10][11][12] It is known for its mild conditions and high yields.
-
PCC Oxidation: Pyridinium chlorochromate is a versatile oxidizing agent that can convert secondary alcohols to ketones efficiently and selectively.[6][13][14][15][16]
Reaction Mechanism (Swern Oxidation)
The Swern oxidation proceeds through the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[8]
Caption: Workflow for the Swern oxidation.
Experimental Protocol (Swern Oxidation)
-
To a solution of oxalyl chloride (1.5 eq) in dichloromethane at -78 °C, add a solution of DMSO (2.2 eq) in dichloromethane dropwise.
-
After stirring for 15 minutes, add a solution of 1-(3-isopropylphenyl)ethanol (1.0 eq) in dichloromethane.
-
Stir for another 30 minutes, then add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting ketone by column chromatography.
Route 4: Palladium-Catalyzed Heck Coupling
The Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[17] To synthesize this compound, 3-isopropylphenyl halide (iodide or bromide) can be coupled with a vinyl ether, such as butyl vinyl ether, followed by acidic hydrolysis of the resulting enol ether to the ketone.
Reaction Mechanism
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond, and finally, β-hydride elimination to release the product and regenerate the Pd(0) catalyst.[17]
References
- 1. Preparation of Ketones from Grignard Reagents and Acetic Anhydride [erowid.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. ijcps.org [ijcps.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. studylib.net [studylib.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. odinity.com [odinity.com]
This guide provides a detailed comparative analysis of the spectroscopic data for 1-(3-isopropylphenyl)ethanone and its structurally related isomers. It is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for the unambiguous identification and characterization of organic molecules. By understanding the subtle yet significant differences in their spectral fingerprints, researchers can confidently distinguish between these closely related compounds, ensuring the integrity of their synthetic and analytical workflows.
Introduction: The Importance of Spectroscopic Characterization
In the realm of chemical synthesis and analysis, particularly in the pharmaceutical and fine chemical industries, the precise identification of molecular structure is paramount. Isomeric compounds, which share the same molecular formula but differ in the arrangement of their atoms, often exhibit distinct physical, chemical, and biological properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the exact structure of a molecule.
This guide focuses on this compound, a ketone with an isopropyl substituent at the meta position of the phenyl ring. We will compare its spectroscopic features with those of its ortho- and para-isomers, as well as with the parent compound, acetophenone. This comparative approach highlights how the position of the isopropyl group influences the electronic environment of the molecule, leading to characteristic shifts and patterns in their respective spectra.
Spectroscopic Data Comparison
The following sections detail the ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data for this compound and its selected comparators. The data for this compound is based on available experimental data and spectral predictions, while the data for the related compounds is derived from established spectral databases.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration of the signals are key parameters for structural elucidation.
Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound)
| Compound | Aromatic Protons (δ, ppm) | Acetyl Protons (δ, ppm) | Isopropyl Protons (δ, ppm) |
| This compound | ~7.8 (s, 1H), ~7.7 (d, 1H), ~7.4 (t, 1H), ~7.3 (d, 1H) | ~2.6 (s, 3H) | ~3.0 (sept, 1H), ~1.3 (d, 6H) |
| Acetophenone | 7.9-8.0 (m, 2H), 7.4-7.6 (m, 3H) | 2.6 (s, 3H) | - |
| 1-(4-Isopropylphenyl)ethanone | 7.9 (d, 2H), 7.3 (d, 2H) | 2.5 (s, 3H) | 3.0 (sept, 1H), 1.2 (d, 6H) |
| 1-(3-Methylphenyl)ethanone | 7.7 (s, 1H), 7.7 (d, 1H), 7.3-7.4 (m, 2H) | 2.6 (s, 3H) | - (Methyl protons at ~2.4 ppm) |
Analysis and Interpretation:
The position of the isopropyl group significantly impacts the appearance of the aromatic region in the ¹H NMR spectrum.
-
This compound: The meta-substitution results in a more complex splitting pattern for the aromatic protons compared to the para-isomer. We expect to see four distinct signals: a singlet for the proton between the two substituents, a triplet for the proton opposite the acetyl group, and two doublets for the remaining protons.
-
Acetophenone: The unsubstituted aromatic ring shows two multiplets with a 2:3 integration ratio.
-
1-(4-Isopropylphenyl)ethanone: The para-substitution leads to a simpler aromatic region, typically showing two doublets due to the symmetry of the molecule.
-
1-(3-Methylphenyl)ethanone: The aromatic region is similar to the 3-isopropyl isomer, demonstrating that the electronic effect of a methyl and an isopropyl group in the meta position on the aromatic protons is comparable.
The chemical shifts of the acetyl and isopropyl protons are less affected by the substitution pattern, though minor variations can be observed.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is sensitive to its electronic environment.
Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound)
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Acetyl Carbon (δ, ppm) | Isopropyl Carbons (δ, ppm) |
| This compound | ~198 | ~149, ~137, ~131, ~128, ~126, ~125 | ~27 | ~34, ~24 |
| Acetophenone | 198.1 | 137.1, 133.1, 128.6, 128.3 | 26.6 | - |
| 1-(4-Isopropylphenyl)ethanone | 197.7 | 154.6, 134.9, 128.5, 126.5 | 26.5 | 34.3, 23.7 |
| 1-(3-Methylphenyl)ethanone | 198.3 | 138.4, 137.1, 133.8, 128.5, 128.4, 125.5 | 26.7 | - (Methyl carbon at ~21.3 ppm) |
Analysis and Interpretation:
The carbonyl carbon chemical shift is relatively consistent across these compounds, appearing around 198 ppm. The most significant differences are observed in the aromatic region.
-
The number of distinct aromatic signals reflects the symmetry of the molecule. This compound and 1-(3-methylphenyl)ethanone are expected to show six signals, while the more symmetric 1-(4-isopropylphenyl)ethanone shows four.
-
The chemical shift of the carbon atom attached to the isopropyl group (ipso-carbon) is significantly shifted downfield due to the alkyl substitution.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.
Table 3: Key FTIR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | C-H (Aromatic) Stretch | C-H (Aliphatic) Stretch | Aromatic C=C Bending |
| This compound | ~1685 | ~3070 | ~2965, 2870 | ~1605, 1580, 1460 |
| Acetophenone | 1686 | 3061 | - | 1605, 1583, 1448 |
| 1-(4-Isopropylphenyl)ethanone | 1682 | 3050 | 2963, 2871 | 1606, 1568, 1462 |
| 1-(3-Methylphenyl)ethanone | 1687 | 3060 | 2924 | 1607, 1587, 1479 |
Analysis and Interpretation:
The most prominent feature in the FTIR spectra of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretch, which appears around 1685 cm⁻¹. Conjugation with the aromatic ring lowers this frequency compared to a non-conjugated ketone (typically ~1715 cm⁻¹).
-
The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹.
-
The aliphatic C-H stretching vibrations of the isopropyl or methyl groups are seen below 3000 cm⁻¹.
-
The pattern of aromatic C=C bending vibrations in the fingerprint region (1600-1400 cm⁻¹) can sometimes be used to infer the substitution pattern of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. All the compounds discussed here have a molecular weight of 162.23 g/mol .
Table 4: Key Mass Spectral Fragments (m/z)
| Compound | Molecular Ion (M⁺) | [M-15]⁺ | [M-43]⁺ | Other Key Fragments |
| This compound | 162 | 147 | 119 | 91, 77 |
| Acetophenone | 120 | 105 | 77 | 51 |
| 1-(4-Isopropylphenyl)ethanone | 162 | 147 | 119 | 91, 77 |
| 1-(3-Methylphenyl)ethanone | 134 | 119 | 91 | 65 |
Analysis and Interpretation:
The fragmentation patterns of these ketones are dominated by cleavages adjacent to the carbonyl group.
-
[M-15]⁺: Loss of a methyl group (CH₃•) from the acetyl moiety is a common fragmentation, resulting in a prominent peak at m/z 147 for the isopropylacetophenones.
-
[M-43]⁺: Loss of an acetyl group (CH₃CO•) leads to the formation of a substituted phenyl cation. For the isopropylacetophenones, this fragment appears at m/z 119.
-
The base peak for the isopropylacetophenones is often the [M-15]⁺ fragment.
-
Further fragmentation of the aromatic ring can lead to characteristic ions at m/z 91 (tropylium ion) and 77 (phenyl cation).
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, standardized experimental protocols are essential. The following are general guidelines for the analysis of aromatic ketones.
NMR Spectroscopy
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Detailed Steps:
-
Sample Preparation: Accurately weigh 10-20 mg of the analyte and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Subsequently, acquire the ¹³C spectrum. For enhanced sensitivity, a larger number of scans may be required for the ¹³C experiment.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections to obtain a clean spectrum. For the ¹H spectrum, integrate the signals to determine the relative number of protons.
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.
Detailed Steps:
-
Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Caption: General workflow for GC-MS analysis of a volatile organic compound.
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Method: Set up the GC-MS method, including the GC oven temperature program, the carrier gas flow rate, and the mass spectrometer parameters (e.g., scan range, ionization mode).
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the heated injection port of the GC.
-
Separation and Detection: The sample is vaporized and carried by an inert gas through a capillary column where separation occurs based on boiling point and polarity. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting ions are separated by their mass-to-charge ratio and detected.
-
Data Analysis: The output consists of a chromatogram (signal intensity vs. retention time) and a mass spectrum for each chromatographic peak.
Conclusion
The spectroscopic analysis of this compound and its related isomers demonstrates the power of modern analytical techniques in distinguishing between closely related molecular structures. While the mass spectra and the aliphatic regions of the NMR spectra show similarities, the aromatic region of the ¹H and ¹³C NMR spectra, in particular, provides a definitive fingerprint for each isomer. Careful interpretation of these spectra, guided by the principles outlined in this guide, is essential for any scientist working with these or similar compounds. The provided experimental protocols offer a starting point for obtaining reliable and reproducible data.
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1-(3-Isopropylphenyl)ethanone
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. This guide provides an in-depth technical comparison of analytical methods for assessing the purity of 1-(3-Isopropylphenyl)ethanone, a key intermediate in various synthetic pathways. We will delve into the nuances of its synthesis, predict potential impurities, and offer a comparative analysis of chromatographic and spectroscopic techniques to ensure the integrity of your research.
The Synthetic Landscape: Understanding the Origin of Impurities
This compound is commonly synthesized via the Friedel-Crafts acylation of cumene (isopropylbenzene) with an acylating agent such as acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] While seemingly straightforward, this electrophilic aromatic substitution reaction is prone to side reactions that introduce impurities.
The isopropyl group is an ortho-, para-directing activator. Therefore, the primary impurities will be the isomeric products: 1-(2-isopropylphenyl)ethanone (ortho-isomer) and 1-(4-isopropylphenyl)ethanone (para-isomer). Additionally, unreacted starting materials like cumene and potential poly-acylated products can contaminate the final product. The reaction mechanism itself, involving the formation of an acylium ion, is generally not prone to rearrangements, which is an advantage over Friedel-Crafts alkylation.[2][3]
A Comparative Guide to Purity Assessment Methodologies
The choice of analytical technique for purity assessment is critical and depends on the specific requirements of the analysis, such as the need for quantitation, structural confirmation, or high-throughput screening. Here, we compare three workhorse techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Workflow for Purity Assessment of this compound
Caption: Overall workflow for the synthesis and purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[4] Given that this compound and its likely impurities are relatively volatile, GC-MS is an excellent choice for purity assessment.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aromatic isomers.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Interpretation
The resulting chromatogram will show peaks corresponding to the different components of the sample. The retention time helps in separating the isomers, and the mass spectrum of each peak allows for their identification by comparing the fragmentation pattern with spectral libraries (e.g., NIST).
| Compound | Expected Retention Time (Relative) | Key Mass Fragments (m/z) |
| Cumene (Starting Material) | Lowest | 120 (M+), 105 (M+-15) |
| 1-(2-Isopropylphenyl)ethanone | Intermediate | 162 (M+), 147 (M+-15), 119, 91 |
| This compound | Intermediate | 162 (M+), 147 (M+-15), 119, 91 |
| 1-(4-Isopropylphenyl)ethanone | Highest | 162 (M+), 147 (M+-15), 119, 91 |
| Poly-acylated Products | Highest | Higher molecular ions (e.g., 204 for di-acylated) |
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Compounds
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile.[5][6] For aromatic ketones, reverse-phase HPLC is the method of choice. To enhance sensitivity and selectivity, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed, which is particularly useful for detecting trace amounts of carbonyl compounds.[7][8]
Experimental Protocol: HPLC-UV Analysis (with DNPH Derivatization)
-
Derivatization:
-
Dissolve a small amount of the synthesized product in acetonitrile.
-
Add an acidic solution of 2,4-dinitrophenylhydrazine.
-
Allow the reaction to proceed at room temperature to form the hydrazone derivatives.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 60% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 360 nm.
-
Injection Volume: 20 µL.
-
Data Interpretation
The chromatogram will display peaks for the DNPH derivatives of the target compound and its carbonyl impurities. The retention times will differ based on the polarity of the isomers.
| Compound (as DNPH derivative) | Expected Retention Time (Relative) |
| 1-(2-Isopropylphenyl)ethanone | May differ from meta and para |
| This compound | Baseline separation is key |
| 1-(4-Isopropylphenyl)ethanone | May differ from meta and ortho |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy provides detailed information about the molecular structure of a compound, making it an invaluable tool for identifying impurities and confirming the structure of the desired product.[9] Both ¹H and ¹³C NMR are essential for a comprehensive analysis.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquisition:
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
Data Interpretation
-
¹H NMR: The chemical shifts, integration, and coupling patterns of the protons provide a fingerprint of the molecule. The aromatic region (around 7-8 ppm) is particularly useful for distinguishing between the meta, ortho, and para isomers based on their splitting patterns.
-
¹³C NMR: The number of signals and their chemical shifts in the carbon spectrum indicate the number of unique carbon atoms and their chemical environment.
| Isomer | Expected ¹H NMR Aromatic Splitting Pattern |
| 1-(2-Isopropylphenyl)ethanone | Complex multiplet due to four adjacent aromatic protons. |
| This compound | Four distinct signals in the aromatic region, with characteristic meta and ortho couplings. |
| 1-(4-Isopropylphenyl)ethanone | Two doublets (an AA'BB' system) due to the symmetry of the molecule. |
Comparative Analysis of Analytical Techniques
| Feature | GC-MS | HPLC-UV | NMR Spectroscopy |
| Principle | Separation based on volatility and polarity, detection by mass. | Separation based on polarity, detection by UV absorbance. | Detection of nuclear spin transitions in a magnetic field. |
| Primary Use | Quantitative and qualitative analysis of volatile compounds. | Quantitative and qualitative analysis of a wide range of compounds. | Definitive structural elucidation and identification. |
| Strengths | High sensitivity and selectivity, excellent for isomer separation. | High versatility, widely applicable, good for quantitation. | Provides detailed structural information, non-destructive. |
| Limitations | Limited to volatile and thermally stable compounds. | Lower resolution for some isomers without derivatization. | Lower sensitivity, more complex data interpretation. |
| Sample Preparation | Simple dilution. | May require derivatization for enhanced sensitivity. | Requires a relatively pure and concentrated sample. |
Decision Matrix for Method Selection
Caption: Decision matrix for selecting the appropriate analytical method.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While GC-MS offers excellent separation and identification of the expected volatile impurities, HPLC provides a versatile alternative, especially when dealing with less volatile or thermally sensitive compounds. NMR spectroscopy remains the ultimate tool for unequivocal structural confirmation. A judicious combination of these techniques, guided by an understanding of the synthetic pathway and potential byproducts, will ensure the high purity of your compound and the integrity of your subsequent research.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. connectjournals.com [connectjournals.com]
- 5. HPLC Method for Analysis of Michler’s ketone on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. auroraprosci.com [auroraprosci.com]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of 1-(3-Isopropylphenyl)ethanone and 1-(4-Isopropylphenyl)ethanone for Researchers and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, the subtle shift of a functional group on an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides a detailed comparative study of two constitutional isomers, 1-(3-Isopropylphenyl)ethanone and 1-(4-Isopropylphenyl)ethanone. As a Senior Application Scientist, my objective is to present an in-depth analysis grounded in experimental data and established chemical principles to aid researchers in selecting the appropriate isomer for their specific application, be it in fragrance development, polymer chemistry, or as a building block for novel pharmaceutical agents.
Introduction to the Isomers
This compound and 1-(4-Isopropylphenyl)ethanone, also known as 3'-isopropylacetophenone and 4'-isopropylacetophenone respectively, are aromatic ketones. They share the same molecular formula, C₁₁H₁₄O, and molecular weight of 162.23 g/mol .[1][2] The core structural difference lies in the substitution pattern on the benzene ring: the isopropyl group is positioned at the meta position in the 3-isomer and the para position in the 4-isomer, relative to the acetyl group. This seemingly minor variation has significant implications for their physical properties, spectroscopic signatures, and chemical reactivity.
Structural and Physical Properties: A Side-by-Side Comparison
The positioning of the isopropyl group influences the symmetry and intermolecular forces of the molecules, which in turn dictates their physical properties.
| Property | This compound | 1-(4-Isopropylphenyl)ethanone |
| CAS Number | 40428-87-3[1] | 645-13-6[2][3] |
| Molecular Formula | C₁₁H₁₄O[1][4] | C₁₁H₁₄O[3][5] |
| Molecular Weight | 162.23 g/mol [4] | 162.23 g/mol [2][3] |
| Physical Form | Liquid or solid/semi-solid[6] | Colorless to pale yellow liquid[5][7] |
| Boiling Point | 229.1 ± 9.0 °C at 760 mmHg[1][4] | 252.0 to 254.0 °C at 760 mmHg[3] |
| Density | ~0.9 g/cm³[1][4] | ~0.9495 g/cm³[7] |
| Solubility | Data not widely available, expected to be soluble in organic solvents. | Moderately soluble in organic solvents like ethanol, methanol, and acetone; low solubility in water.[7][8] |
| Odor | - | Powerful spicy, woody, herbaceous odor.[3] |
The para-isomer, with its more symmetrical structure, allows for more efficient packing in the crystal lattice, which would typically suggest a higher melting point. However, as both are often liquids at room temperature, the difference in boiling points is more instructive. The higher boiling point of the 4-isomer suggests stronger intermolecular dipole-dipole interactions, potentially due to the alignment of the carbonyl group and the electron-donating isopropyl group in a para-relationship, which enhances the overall molecular dipole moment compared to the meta-isomer.
Synthesis via Friedel-Crafts Acylation
A common and effective method for the synthesis of both isomers is the Friedel-Crafts acylation of cumene (isopropylbenzene).[9][10] This electrophilic aromatic substitution reaction involves the reaction of cumene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
The key to selectively synthesizing one isomer over the other lies in controlling the reaction conditions and understanding the directing effects of the isopropyl group. The isopropyl group is an ortho-, para-director. Therefore, the Friedel-Crafts acylation of cumene will predominantly yield the para-isomer, 1-(4-Isopropylphenyl)ethanone, due to steric hindrance at the ortho position from the bulky isopropyl group. The synthesis of the meta-isomer, this compound, is less direct and may require a multi-step synthetic route, for instance, starting from 3-isopropylaniline or other appropriately substituted precursors.
Spectroscopic Characterization: Unmasking the Isomeric Differences
Spectroscopic techniques are invaluable for distinguishing between these two isomers. The electronic environment of the protons and carbon atoms, as well as the vibrational modes of the chemical bonds, are subtly different, leading to distinct spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the aromatic region of the spectra will be the most telling. For the 4-isomer , the symmetry of the molecule results in a simpler splitting pattern, typically two doublets (an AA'BB' system). In contrast, the 3-isomer will exhibit a more complex splitting pattern in the aromatic region due to the lower symmetry, with four distinct aromatic proton signals.
For ¹³C NMR spectroscopy, the number of unique carbon signals will also differ. The 4-isomer will show fewer signals in the aromatic region due to symmetry, while the 3-isomer will display six distinct aromatic carbon signals.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. The exact position of this band may differ slightly between the two isomers due to the electronic influence of the isopropyl group at different positions. The para-isomer's carbonyl stretching frequency may be slightly lower due to the electron-donating effect of the isopropyl group in conjugation with the carbonyl group. Both spectra will also show characteristic C-H stretching and bending vibrations for the aromatic ring and the aliphatic isopropyl and methyl groups.[11]
Mass Spectrometry (MS)
The electron ionization mass spectra of both isomers are expected to show a prominent molecular ion peak (M⁺) at m/z = 162.[12][13] A significant base peak at m/z = 147, corresponding to the loss of a methyl group ([M-15]⁺), is also anticipated for both compounds. Fragmentation patterns should be largely similar, though minor differences in the relative intensities of fragment ions may be observable.
Applications and Reactivity
The distinct structural and electronic properties of these isomers lead to different applications and chemical behaviors.
1-(4-Isopropylphenyl)ethanone is more widely utilized in industry. Its pleasant aromatic odor makes it a valuable component in the fragrance and flavoring industries.[3][7] It also serves as a photoinitiator in polymer chemistry, where upon exposure to UV light, it can initiate polymerization reactions.[7] Its chemical reactivity is characteristic of ketones and is influenced by the steric hindrance provided by the adjacent isopropyl group.[5][7]
This compound is less commercially prominent but serves as a valuable building block in organic synthesis. For instance, it has been used in the rhodium-catalyzed asymmetric hydrogenation to produce chiral alcohols, which are important intermediates in pharmaceutical synthesis.[14] The position of the isopropyl group in the meta position can lead to different regioselectivity in subsequent reactions on the aromatic ring compared to the para-isomer.
Experimental Protocols
Synthesis of 1-(4-Isopropylphenyl)ethanone via Friedel-Crafts Acylation
Materials:
-
Cumene (Isopropylbenzene)
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous AlCl₃ (1.1 equivalents) and dry DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.0 equivalent) dropwise to the suspension via the dropping funnel.
-
After the addition is complete, add cumene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Once the addition of cumene is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure 1-(4-Isopropylphenyl)ethanone.
Characterization Workflow
Caption: General workflow for the characterization of synthesized ketones.
Conclusion
The choice between this compound and 1-(4-Isopropylphenyl)ethanone is dictated by the specific requirements of the intended application. The para-isomer is a readily available, commercially significant compound with established uses in fragrances and polymer science. Its synthesis is straightforward via Friedel-Crafts acylation of cumene. The meta-isomer, while less common, offers a different substitution pattern that can be exploited in targeted organic synthesis, particularly for the preparation of complex molecules and pharmaceutical intermediates. A thorough understanding of their distinct properties, guided by the comparative data presented here, is essential for informed decision-making in research and development.
References
- 1. This compound | CAS#:40428-87-3 | Chemsrc [chemsrc.com]
- 2. chemscene.com [chemscene.com]
- 3. 4-Isopropylacetophenone | C11H14O | CID 12578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. CAS 645-13-6: 1-[4-(1-Methylethyl)phenyl]ethanone [cymitquimica.com]
- 6. This compound | 40428-87-3 [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. labsolu.ca [labsolu.ca]
- 9. Khan Academy [khanacademy.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Ethanone, 1-[4-(1-methylethyl)phenyl]- [webbook.nist.gov]
- 12. 4'-Isopropylacetophenone(645-13-6) MS spectrum [chemicalbook.com]
- 13. Ethanone, 1-[4-(1-methylethyl)phenyl]- [webbook.nist.gov]
- 14. This compound | 40428-87-3 | QBA42887 [biosynth.com]
Safety Operating Guide
A Guide to the Proper Disposal of 1-(3-Isopropylphenyl)ethanone for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup to the entire lifecycle of a chemical, including its proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(3-Isopropylphenyl)ethanone (CAS No. 40428-87-3), ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be a trusted resource, offering procedural, step-by-step guidance rooted in established safety protocols and regulatory compliance.
Immediate Safety and Hazard Assessment: The "Why" Behind the Precautions
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. The causality behind these classifications dictates our handling and disposal strategy. The irritation potential necessitates the use of robust personal protective equipment (PPE) to prevent contact, while the risk of respiratory irritation underscores the importance of handling the substance in a well-ventilated area.
Table 1: Key Properties and Hazards of this compound
| Property | Value | Source |
| CAS Number | 40428-87-3 | [1][2] |
| Molecular Formula | C11H14O | [3] |
| Molecular Weight | 162.23 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 229.1 ± 9.0 °C at 760 mmHg | [3] |
| Flash Point | 86.6 ± 13.7 °C | [2][3] |
| GHS Hazard Statements | H315, H319, H335 | [1] |
| Signal Word | Warning | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical, non-negotiable step in the safe handling and disposal of this compound. The rationale for each piece of equipment is directly linked to the known hazards of the chemical.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield. This is to prevent accidental splashes from causing serious eye irritation[1].
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory to prevent skin contact and subsequent irritation. A lab coat or chemical-resistant apron should also be worn.
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling vapors and causing respiratory irritation[1].
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict accordance with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[4]. For academic institutions, specific guidelines under Subpart K may also apply, offering a more flexible framework for managing laboratory waste[5][6][7][8][9][10].
Phase 1: Waste Collection and Segregation
-
Waste Determination: Any unused this compound, contaminated materials (e.g., pipette tips, absorbent pads), or reaction byproducts containing this chemical must be treated as hazardous waste.
-
Container Selection: Use a designated, chemically compatible, and leak-proof waste container. The container must be in good condition and have a secure screw-top cap.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. The label must also include the appropriate hazard pictograms (e.g., irritant) and the date accumulation begins.
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory[6]. This area must be at or near the point of generation and under the control of the laboratory personnel. Crucially, segregate the waste from incompatible materials, such as strong oxidizing agents, to prevent dangerous chemical reactions.
Phase 2: Storage and Pickup
-
Secure Storage: Keep the hazardous waste container closed at all times, except when adding waste. Store it in a secondary containment bin to mitigate the impact of any potential leaks.
-
Volume and Time Limits: Adhere to the volume limits for SAAs (up to 55 gallons of non-acute hazardous waste). Once the container is full or the accumulation time limit set by your institution's policy is reached, it must be moved to a central accumulation area (CAA) or prepared for pickup.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Do not attempt to dispose of this chemical down the drain or in the regular trash[11].
Figure 1: Decision workflow for the proper disposal of this compound.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your institution's EHS.
-
Contain: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
First Aid Measures
-
Inhalation: If vapors are inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention[1][12].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention[1][12].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][12].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[12].
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.
References
- 1. aksci.com [aksci.com]
- 2. This compound | CAS#:40428-87-3 | Chemsrc [chemsrc.com]
- 3. echemi.com [echemi.com]
- 4. Content Retired - Compliance Assistance Centers [caiweb.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 9. media.clemson.edu [media.clemson.edu]
- 10. epa.gov [epa.gov]
- 11. Lab Pack Management 101: Waste Removal in Schools and Labs [emsllcusa.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Isopropylphenyl)ethanone
Navigating the complexities of chemical handling requires a blend of rigorous scientific understanding and practical, field-tested safety protocols. This guide provides an in-depth operational plan for the safe handling of 1-(3-Isopropylphenyl)ethanone (CAS No. 40428-87-3), a common reagent in synthetic chemistry. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety by explaining the causality behind each procedural step. For researchers and drug development professionals, mastering these protocols is fundamental to ensuring both personal safety and the integrity of your work.
Understanding the Hazard Profile
Before any handling, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is classified with specific risks that directly inform our PPE and handling strategies.
GHS Hazard Classification:
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
These classifications are not abstract warnings; they are directives. The H315 and H319 statements, in particular, dictate that our primary line of defense must be robust protection for the skin and eyes to prevent direct contact and subsequent irritation or damage.
Core Protective Equipment: Your First Line of Defense
The selection of Personal Protective Equipment (PPE) is the most critical logistical decision for safe handling. It must be chosen based on the specific hazards of this compound and the nature of the procedures being performed.
Eye and Face Protection
Given the "serious eye irritation" risk, eye protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory at all times.[1]
-
Elevated Risk Scenarios: When transferring large volumes, working with heated material, or performing reactions under pressure where there is a significant splash hazard, a full-face shield must be worn over the chemical splash goggles.[1] This provides an essential secondary layer of protection.
Hand Protection: Selecting the Right Glove
The "causes skin irritation" classification necessitates the use of chemical-resistant gloves. However, not all gloves offer the same level of protection against aromatic ketones. The choice of glove material is crucial.
| Glove Material | Protection Level Against Ketones | Key Considerations |
| Nitrile (Disposable) | Fair to Good (Short-Term) | Provides good splash protection for incidental contact. Should be changed immediately upon known contact. Not suitable for prolonged immersion.[1][2] |
| Butyl / Fluoroelastomer | Excellent | Recommended for prolonged handling or operations with a high risk of significant contact. These materials offer superior resistance to a wide range of solvents, including ketones.[3][4] |
| Natural Rubber (Latex) | Poor to Fair | Generally offers poor resistance to organic solvents and ketones and is not recommended as a primary barrier for this chemical.[2][4] |
Causality: The molecular structure of glove polymers determines their resistance to chemical permeation. Materials like butyl rubber have a tightly packed polymer structure that is less susceptible to penetration by organic solvents like aromatic ketones, providing a more durable barrier than nitrile or latex.[4] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[1]
Body and Foot Protection
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn and kept fully fastened to protect the skin on the arms and torso.[5]
-
Chemically Resistant Apron: For procedures involving large quantities or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[5]
-
Footwear: Sturdy, closed-toe shoes that cover the entire foot are mandatory.[2] This prevents injury from spills of corrosive or irritating chemicals.
Operational Workflow for Safe Handling
A systematic workflow minimizes the risk of exposure at every stage of handling. This protocol is designed as a self-validating system, where each step logically follows the last to ensure containment and safety.
Experimental Workflow: From Preparation to Disposal
Caption: Workflow for handling this compound.
Step-by-Step Protocol
-
Preparation and Pre-Handling:
-
Always review the Safety Data Sheet (SDS) before beginning work.[2]
-
Ensure the work area is well-ventilated, preferably within a certified chemical fume hood, to minimize inhalation of any potential vapors.[5][6]
-
Locate and verify the functionality of all emergency equipment, including the safety shower and eyewash station.[7][8]
-
Prepare all necessary equipment and label secondary containers clearly.[2]
-
-
Handling the Chemical:
-
Don all required PPE as outlined in Section 2.
-
When transferring the chemical, do so carefully to avoid splashing or generating aerosols.[6] Use appropriate tools like pipettes or dispensers.[2]
-
Always keep the primary container tightly closed when not in use to prevent evaporation and accidental spills.[6]
-
If any chemical comes into contact with your gloves, remove them immediately, wash your hands, and don a new pair.
-
-
Post-Handling and PPE Doffing:
-
Upon completion of work, decontaminate the work area.
-
Remove PPE in the correct order to prevent cross-contamination:
-
First, remove gloves, turning them inside out as you do.
-
Next, remove the face shield (if used) and goggles.
-
Finally, remove the lab coat.
-
-
Wash hands thoroughly with soap and water after all work is complete, even if gloves were worn.[5]
-
Emergency Response and Disposal
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Spill: For small spills, use an appropriate absorbent spill kit.[2] For larger spills, evacuate the area and alert emergency personnel.[8]
Disposal Plan:
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated hazardous waste container.
-
Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed, and chemically compatible waste container.[7] Never mix incompatible waste streams.[7] Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to this comprehensive guide, laboratory professionals can confidently handle this compound, ensuring a safe environment that fosters innovation and scientific discovery.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. gz-supplies.com [gz-supplies.com]
- 3. glovesnstuff.com [glovesnstuff.com]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. uwlax.edu [uwlax.edu]
- 6. echemi.com [echemi.com]
- 7. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 8. saffronchemicals.com [saffronchemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
